Richenoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[6,9a,9b-trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROONGBAFVTVDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure and properties of Richenoic acid
An In-depth Technical Guide to Ricinoleic Acid
Introduction
Ricinoleic acid is an unsaturated omega-9 hydroxy fatty acid that is the primary component of castor oil, derived from the seeds of the Ricinus communis plant.[1][2] Constituting approximately 90% of the fatty acid content in castor oil, this compound is distinguished by a hydroxyl group on the 12th carbon, a feature that imparts unique chemical and physical properties.[1][2] These properties make it a valuable bio-based raw material for a wide array of industrial applications, including the production of lubricants, cosmetics, polymers, and surfactants.[3] In the biomedical and pharmaceutical fields, ricinoleic acid is gaining attention for its significant analgesic and anti-inflammatory effects, which are being explored for therapeutic applications.
Chemical Structure and Identification
Ricinoleic acid is chemically known as (9Z,12R)-12-Hydroxyoctadec-9-enoic acid. It is a chiral molecule that naturally occurs as the dextrorotatory (+) isomer. The molecule consists of an 18-carbon chain with a cis double bond between carbons 9 and 10 (an omega-9 fatty acid) and a hydroxyl (-OH) functional group at the 12th carbon position. This unique structure, particularly the hydroxyl group, is responsible for its relatively high polarity and viscosity compared to other fatty acids.
Physicochemical and Spectral Properties
Ricinoleic acid is a colorless to pale yellow, viscous liquid at room temperature. It is immiscible with water but soluble in many organic solvents, including acetone, ethanol (B145695), and hexane. Its amphiphilic nature, with both a hydrophilic hydroxyl group and a long hydrophobic hydrocarbon tail, allows it to function as a surfactant.
Table 1: Physicochemical Properties of Ricinoleic Acid
| Property | Value | Source(s) |
| IUPAC Name | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | |
| Molecular Formula | C₁₈H₃₄O₃ | |
| Molecular Weight | 298.46 g/mol | |
| CAS Number | 141-22-0 | |
| Appearance | Colorless to yellow viscous liquid | |
| Melting Point | 5.0 - 5.5 °C (278.15 K) | |
| Boiling Point | 245 °C (at 10 mmHg) | |
| Density | 0.940 g/cm³ (at 27.4 °C) | |
| Refractive Index | 1.4716 (at 20 °C) | |
| Specific Optical Rotation | +6.67° (at 22 °C, D) | |
| Water Solubility | 3460 mg/L (at 25 °C) | |
| pKa | 4.99 (Predicted) |
Table 2: Spectral Data for Ricinoleic Acid
| Technique | Key Peaks / Signals | Source(s) |
| ¹H NMR | δ 5.4-5.6 (m, 2H, olefinic protons at C-9, C-10), δ 3.65 (br s, 1H, -OH), δ 3.4 (m, 1H, methine proton at C-12), δ 2.1-2.4 (m, 4H, methylene (B1212753) protons adjacent to double bond and carboxyl), δ 0.87 (t, 3H, terminal methyl protons) | |
| ¹³C NMR | Signals available in spectral databases. | |
| IR Spectroscopy | Data available in spectral databases. Key absorptions include O-H stretch (hydroxyl), C=O stretch (carboxyl), and C=C stretch (alkene). | |
| Mass Spectrometry | GC-MS data available in spectral databases. |
Biological Activity and Signaling Pathways
Ricinoleic acid exhibits significant biological activities, most notably its anti-inflammatory and analgesic properties. These effects are mediated through interactions with several cellular signaling pathways.
-
Capsaicin-like Anti-inflammatory Effects : Topical application of ricinoleic acid has been shown to exert anti-inflammatory effects comparable to capsaicin, but without the associated pungency. Studies suggest it modulates sensory neuropeptide-mediated neurogenic inflammation. Repeated application can lead to a marked inhibition of edema and a reduction in Substance P tissue levels.
-
Inhibition of Ca²⁺ Signaling : Ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in yeast, a model eukaryotic organism. It can alleviate the physiological stress induced by high levels of external calcium. This suggests a potential for ricinoleic acid to modulate cellular processes that are dependent on calcium signaling.
-
Inhibition of Calcineurin and GSK-3β : Further research has shown that ricinoleic acid can directly inhibit calcineurin, a key enzyme in the Ca²⁺ signaling pathway, in a substrate-competitive manner. Additionally, it has been found to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β). The inhibition of these enzymes suggests that ricinoleic acid could be a candidate for developing treatments for conditions like type 2 diabetes or allergies.
Experimental Protocols
Isolation of Ricinoleic Acid from Castor Oil
A common method for isolating ricinoleic acid is through the saponification (alkaline hydrolysis) of castor oil, followed by acidification.
-
Objective : To hydrolyze the triglyceride esters in castor oil to yield free fatty acids.
-
Methodology :
-
Saponification : Castor oil is refluxed with an ethanolic solution of a strong base, such as potassium hydroxide (B78521) (KOH), for approximately 1-2 hours. This breaks the ester bonds, releasing glycerol (B35011) and the potassium salts of the fatty acids (soaps).
-
Solvent Removal : The ethanol is removed from the reaction mixture, typically using a rotary evaporator.
-
Acidification : The resulting soap mixture is dissolved in warm water and then acidified with a strong mineral acid (e.g., HCl or H₂SO₄) until the pH is acidic. This protonates the carboxylate salts, precipitating the free fatty acids.
-
Extraction : The precipitated fatty acids are extracted from the aqueous layer using an organic solvent like n-hexane or diethyl ether.
-
Purification : The organic layer is washed with water to remove any remaining mineral acid and salts. The solvent is then evaporated to yield crude ricinoleic acid, which can be further purified by vacuum distillation.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of ricinoleic acid in various matrices.
-
Objective : To separate and quantify ricinoleic acid from other components.
-
Methodology :
-
Sample Preparation : The oil sample is typically saponified and then esterified (e.g., to methyl ricinoleate) to improve chromatographic properties, although analysis of the free acid is also possible.
-
Chromatographic System :
-
Column : A reverse-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 10 µm), is commonly used.
-
Mobile Phase : A mixture of acetonitrile (B52724) and water (acidified to pH 3 with phosphoric acid) in a ratio of approximately 65:35 (v/v) is effective.
-
Flow Rate : A typical flow rate is 0.8 mL/min.
-
Temperature : The column is maintained at a constant temperature, for example, 25 °C.
-
-
Detection : UV detection is commonly employed, with wavelengths set between 205 nm and 240 nm.
-
Quantification : A calibration curve is generated using standards of pure ricinoleic acid at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
References
Biosynthesis pathway of Richenoic acid in Walsura robusta
An In-depth Technical Guide on the Putative Biosynthesis Pathway of Ricinoleic Acid in Walsura robusta
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the biosynthesis of ricinoleic acid in Walsura robusta is limited. This guide is constructed based on the well-established pathway in Ricinus communis (castor bean) and fatty acid data from the Meliaceae family, to which Walsura robusta belongs. The proposed pathway in Walsura robusta is therefore putative and requires experimental verification.
Introduction
Walsura robusta, a member of the Meliaceae family, is a plant with a rich history in traditional medicine. While its diverse phytochemical profile has been a subject of interest, the specific biosynthetic pathways of its lipid components, particularly unusual fatty acids like ricinoleic acid, remain largely unexplored. Ricinoleic acid, a hydroxylated fatty acid, is a valuable industrial raw material and possesses significant pharmacological properties. Understanding its biosynthesis in Walsura robusta could unlock new avenues for its sustainable production and therapeutic application.
This technical guide provides a comprehensive overview of the putative biosynthesis pathway of ricinoleic acid in Walsura robusta, drawing parallels from the well-characterized pathway in Ricinus communis. It details the key enzymatic steps, presents relevant data in a structured format, outlines essential experimental protocols for pathway elucidation, and provides visual representations of the biochemical processes.
Putative Biosynthesis Pathway of Ricinoleic Acid
The biosynthesis of ricinoleic acid is a modification of the standard fatty acid synthesis pathway occurring in the plastid and endoplasmic reticulum (ER). The key step is the hydroxylation of oleic acid (18:1) by a specific hydroxylase enzyme.
2.1. De Novo Fatty Acid Synthesis in the Plastid
The initial stages of fatty acid synthesis occur in the plastids, where acetyl-CoA is converted to palmitoyl-ACP and stearoyl-ACP. This process involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex.
2.2. Desaturation and Elongation
Stearoyl-ACP is then desaturated by a soluble stearoyl-ACP desaturase (SAD) to form oleoyl-ACP. The resulting oleoyl-ACP is hydrolyzed to free oleic acid and exported to the cytoplasm, where it is esterified to coenzyme A to form oleoyl-CoA.
2.3. The Key Hydroxylation Step in the Endoplasmic Reticulum
Oleoyl-CoA is the crucial substrate for the synthesis of ricinoleic acid. It is incorporated into phosphatidylcholine (PC) in the ER membrane. The key enzyme, a fatty acid hydroxylase (FAH12), then introduces a hydroxyl group at the 12th carbon position of the oleoyl (B10858665) moiety of PC, forming ricinoleoyl-PC. This enzyme is a di-iron-containing terminal oxidase.
2.4. Final Product Formation
The ricinoleoyl moiety can then be released from PC and converted to ricinoleoyl-CoA, which can be incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds.
Caption: Putative biosynthesis pathway of ricinoleic acid in Walsura robusta.
Quantitative Data from Related Species
While specific quantitative data for Walsura robusta is unavailable, the following table summarizes typical fatty acid compositions in high-ricinoleic acid producing plants like Ricinus communis to provide a comparative baseline.
| Fatty Acid | Chemical Formula | Typical Percentage in Ricinus communis Seed Oil |
| Ricinoleic Acid | C18H34O3 | 85-95% |
| Oleic Acid | C18H34O2 | 2-6% |
| Linoleic Acid | C18H32O2 | 1-5% |
| Palmitic Acid | C16H32O2 | 1-2% |
| Stearic Acid | C18H36O2 | 1-2% |
Experimental Protocols for Pathway Elucidation
To validate the putative pathway in Walsura robusta, a series of experiments are necessary.
4.1. Lipid Profiling and Quantification
-
Objective: To determine the fatty acid composition of Walsura robusta tissues, particularly the seeds.
-
Methodology:
-
Lipid Extraction: Total lipids are extracted from homogenized plant tissue using a modified Folch method with a chloroform:methanol solvent system.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using methanolic HCl or BF3-methanol.
-
GC-MS Analysis: The FAMEs are separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). Identification of ricinoleic acid methyl ester is confirmed by its mass spectrum and retention time compared to a standard.
-
Caption: Experimental workflow for lipid profiling.
4.2. Transcriptome Analysis and Gene Identification
-
Objective: To identify candidate genes involved in ricinoleic acid biosynthesis, particularly the fatty acid hydroxylase (FAH12).
-
Methodology:
-
RNA Extraction: Total RNA is extracted from developing seeds of Walsura robusta, where fatty acid biosynthesis is most active.
-
Library Preparation and Sequencing: mRNA is enriched, and cDNA libraries are prepared and sequenced using a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis: The resulting sequence reads are assembled de novo or mapped to a reference genome (if available). Homology searches (e.g., BLAST) are performed against known FAH12 gene sequences from Ricinus communis and other species to identify putative orthologs in Walsura robusta.
-
4.3. Gene Expression Analysis
-
Objective: To correlate the expression of candidate genes with the accumulation of ricinoleic acid.
-
Methodology:
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of the putative FAH12 gene and other key fatty acid biosynthesis genes are quantified in different tissues and at various developmental stages of the seeds.
-
Data Analysis: Gene expression levels are normalized to a reference gene, and the correlation with ricinoleic acid content is determined.
-
4.4. Functional Characterization of Candidate Genes
-
Objective: To experimentally validate the function of the identified candidate FAH12 gene.
-
Methodology:
-
Gene Cloning and Heterologous Expression: The full-length coding sequence of the putative FAH12 gene is cloned into an expression vector. The construct is then introduced into a heterologous host system that produces oleic acid but not ricinoleic acid (e.g., Saccharomyces cerevisiae or Arabidopsis thaliana).
-
Functional Assay: The fatty acid profile of the transformed host is analyzed by GC-MS to detect the production of ricinoleic acid, which would confirm the hydroxylase activity of the expressed enzyme.
-
Unveiling Ricinoleic Acid: A Technical Chronicle of its Discovery and Isolation
For Immediate Release
A comprehensive technical guide detailing the historical journey of the discovery and isolation of ricinoleic acid, a unique hydroxylated fatty acid with significant therapeutic and industrial potential. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a meticulous account of the pioneering experimental methodologies and a compilation of its key physicochemical properties.
Ricinoleic acid, a naturally occurring 12-hydroxy-9-cis-octadecenoic acid, is the primary component of castor oil, derived from the seeds of the Ricinus communis plant. Its distinctive molecular structure, featuring a hydroxyl group and a double bond, imparts unique chemical reactivity and biological activity, making it a subject of scientific curiosity and industrial importance for centuries. This whitepaper traces the path of its discovery, from early, rudimentary extractions to the sophisticated analytical techniques that unveiled its precise chemical identity.
A Historical Perspective: The Dawn of Discovery
The journey to understanding ricinoleic acid began in the mid-19th century. While castor oil has been used for medicinal and other purposes for millennia, the identification of its active principle was a gradual process. Initial attempts to isolate the components of castor oil were crude and yielded impure substances.
One of the earliest recorded efforts to isolate the fatty acids from castor oil was by Saalmüller in 1848 . While the exact protocol is not extensively documented in modern literature, it is understood to have involved the saponification of castor oil with an alkali, followed by acidification to liberate the free fatty acids. This process would have yielded a mixture of fatty acids, with ricinoleic acid as the major, albeit impure, component.
It was not until 1888 that the German chemist Friedrich Krafft made the first systematic attempts to prepare a purer form of ricinoleic acid. His work laid the foundation for subsequent investigations into its chemical nature. The definitive structural elucidation, however, was accomplished by Goldsobel in 1894 , who, through a series of degradation studies, correctly identified it as 12-hydroxyoctadec-9-enoic acid.[1]
Key Physicochemical and Quantitative Data
The unique properties of ricinoleic acid have been meticulously characterized over the years. The following tables summarize some of the key quantitative data.
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₃ |
| Molar Mass | 298.46 g/mol |
| Appearance | Yellowish to colorless viscous liquid |
| Density | 0.940 g/cm³ at 27.4 °C/4 °C |
| Melting Point | 5.5 °C |
| Boiling Point | 245 °C |
| Solubility in Water | 3460 mg/L at 25 °C |
| Specific Optical Rotation | +6.67° at 22 °C (D line) |
| Refractive Index | 1.4716 at 20 °C (D line) |
Table 1: Physicochemical Properties of Ricinoleic Acid.[2]
Pioneering Experimental Protocols for Isolation
The isolation of pure ricinoleic acid from castor oil, which contains it as a triglyceride (ricinolein), has been a significant challenge due to its reactivity and the presence of other fatty acids. The historical methods, though less refined than modern techniques, were crucial in the initial characterization of this compound.
Saponification and Acidification
This classical method, employed by early researchers like Saalmüller, remains a fundamental technique for liberating fatty acids from triglycerides.
Objective: To hydrolyze the triglyceride esters in castor oil to yield glycerol (B35011) and the potassium salts of the fatty acids, followed by acidification to obtain the free fatty acids.
Generalized 19th-Century Protocol:
-
Saponification: A known quantity of castor oil was heated with a concentrated aqueous or alcoholic solution of potassium hydroxide (B78521) (potash). The mixture was refluxed until the oil was completely dissolved and the reaction to form soap was complete.
-
Liberation of Fatty Acids: The resulting soap solution was diluted with water and then treated with an excess of a mineral acid, such as hydrochloric acid. This protonated the carboxylate salts, causing the free fatty acids to precipitate out of the aqueous solution.
-
Separation and Washing: The precipitated fatty acids were then separated from the acidic aqueous layer, typically by decantation or filtration. The fatty acid mixture was then washed repeatedly with water to remove any remaining mineral acid and glycerol.
-
Drying: The final mixture of fatty acids was dried, often by heating under reduced pressure, to remove any residual water.
This process yielded a mixture of fatty acids, with ricinoleic acid being the predominant component (around 90%).
Fractional Distillation
To separate ricinoleic acid from the other saturated and unsaturated fatty acids present in the crude mixture obtained from saponification, fractional distillation was employed. This technique separates compounds based on differences in their boiling points.
Objective: To separate fatty acids with different chain lengths and degrees of saturation based on their volatility.
Generalized 19th-Century Protocol:
-
Esterification: The mixture of free fatty acids was often first converted to their methyl or ethyl esters by reacting them with the corresponding alcohol in the presence of an acid catalyst. This was done to increase the volatility of the compounds, making them more amenable to distillation.
-
Distillation Apparatus: A distillation flask was connected to a fractionating column, which in turn was connected to a condenser and a collection flask. The fractionating column, packed with materials like glass beads or rings, provided a large surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation.
-
Heating and Fraction Collection: The ester mixture was heated, and the vapors would rise through the fractionating column. The components with lower boiling points would vaporize more readily and travel further up the column. By carefully monitoring the temperature at the top of the column, different fractions could be collected as they condensed. The fraction corresponding to the boiling point of the ricinoleic acid ester would be collected separately.
-
Saponification of the Ester: The collected ester fraction was then saponified to yield the salt of ricinoleic acid, which was then acidified to obtain the pure free fatty acid.
Low-Temperature Crystallization
A more refined method for purifying ricinoleic acid involves its crystallization from a solvent at low temperatures. This technique exploits the differences in the solubility of various fatty acids at reduced temperatures.
Objective: To selectively crystallize and remove saturated fatty acids, which have higher melting points and lower solubility in cold solvents, from the unsaturated ricinoleic acid.
Detailed Protocol (based on later refinements of early principles):
-
Dissolution: The mixture of fatty acids obtained from the saponification of castor oil is dissolved in a suitable organic solvent, such as acetone (B3395972) or a lower-chain alcohol (e.g., methanol, ethanol).
-
Cooling: The solution is then gradually cooled to a low temperature, for instance, -20°C to -70°C. This can be achieved using a cooling bath of dry ice and a suitable solvent.
-
Crystallization: As the solution cools, the saturated fatty acids, such as stearic and palmitic acid, will crystallize out of the solution due to their lower solubility at these temperatures.
-
Filtration: The cold mixture is then filtered to separate the crystallized saturated fatty acids from the solution containing the dissolved ricinoleic acid.
-
Solvent Removal: The solvent is then removed from the filtrate, typically by evaporation under reduced pressure, to yield a more purified form of ricinoleic acid. This process can be repeated multiple times to achieve higher purity.
The following diagram illustrates the general workflow for the isolation of ricinoleic acid from castor oil.
Biological Significance: Inhibition of Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of ricinoleic acid. Studies in the model organism Saccharomyces cerevisiae (budding yeast) have revealed that ricinoleic acid can inhibit calcium (Ca²⁺)-mediated signaling pathways, which are crucial for cell cycle regulation.
Specifically, ricinoleic acid has been shown to inhibit the activity of two key enzymes in this pathway: calcineurin , a Ca²⁺/calmodulin-dependent protein phosphatase, and glycogen synthase kinase-3β (GSK-3β) .
In yeast, an increase in intracellular Ca²⁺ concentration activates calcineurin. Activated calcineurin then dephosphorylates the transcription factor Crz1p, leading to its translocation into the nucleus and the subsequent expression of genes involved in stress response and cell cycle control.
The yeast homolog of GSK-3β, Mck1, is also involved in cell cycle regulation, particularly in the transition from the G2 to the M phase. The activity of these kinases influences the phosphorylation state of key cell cycle regulators.
The inhibitory action of ricinoleic acid on calcineurin and GSK-3β disrupts this signaling cascade. This leads to a decrease in the phosphorylation of Cdc28p (a cyclin-dependent kinase) and alters the expression levels of the cyclins Cln2p and Swe1p, ultimately affecting cell cycle progression.
The following diagram illustrates the proposed signaling pathway and the inhibitory effect of ricinoleic acid.
Conclusion
The journey of ricinoleic acid from a component of an ancient remedy to a well-characterized molecule with defined biological activities is a testament to the progress of chemical and biological sciences. The pioneering work of 19th-century chemists in its isolation and structural elucidation paved the way for its modern applications in various industries, including the development of new therapeutic agents. The recent discoveries of its role in modulating key cellular signaling pathways open up new avenues for research and drug development, highlighting the enduring importance of this unique fatty acid. This technical guide provides a foundational understanding of the history and science behind ricinoleic acid, serving as a valuable resource for the scientific community.
References
A Technical Guide to Ricinoleic Acid: Natural Sources, Analogues, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ricinoleic acid, focusing on its natural origins, synthetic analogues, and relevant experimental methodologies. The information is intended to serve as a valuable resource for professionals in research, scientific exploration, and drug development.
Natural Sources of Ricinoleic Acid
Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) is a hydroxylated omega-9 fatty acid with significant industrial and pharmaceutical applications. Its primary and most commercially viable source is the oil extracted from the seeds of the castor bean plant (Ricinus communis). In addition to this principal source, ricinoleic acid is also found in the sclerotia of the ergot fungus (Claviceps purpurea) and in trace amounts in various common vegetable oils.
Quantitative Analysis of Ricinoleic Acid in Natural Sources
The concentration of ricinoleic acid varies significantly across its natural sources. The following table summarizes the quantitative data available for its presence in castor oil, ergot sclerotia, and a selection of other vegetable oils.
| Natural Source | Scientific Name | Concentration of Ricinoleic Acid |
| Castor Oil | Ricinus communis | Approximately 90% of total fatty acids[1][2][3] |
| Ergot Sclerotia | Claviceps purpurea | Approximately 10.3 g/100 g[4] |
| Cottonseed Oil | Gossypium hirsutum | Approximately 2,690 ppm[5] |
| Olive Oil | Olea europaea | Approximately 30 ppm |
Analogues of Ricinoleic Acid
The unique structure of ricinoleic acid, featuring a hydroxyl group and a double bond, allows for the synthesis of a wide array of analogues and derivatives with diverse chemical properties and biological activities. These modifications can enhance its therapeutic potential, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and analgesic properties.
Notable analogues of ricinoleic acid include other naturally occurring hydroxylated fatty acids and synthetic derivatives.
-
Lesquerolic acid: A C20 homologue of ricinoleic acid.
-
Densipolic acid and Auricolic acid: Other examples of naturally occurring hydroxy fatty acids.
-
Ricinoleic acid amides: A major class of derivatives where the carboxylic acid group is converted to an amide. These can be primary, secondary, or tertiary amides.
-
Esters of ricinoleic acid: Such as methyl ricinoleate, which is a common intermediate in the production of other derivatives.
-
Hydrogenated derivatives: For example, hydroxystearic acid, produced by the hydrogenation of the double bond.
-
Products of pyrolysis: Including undecylenic acid and sebacic acid, which have various industrial applications.
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of ricinoleic acid from its primary source, castor oil, and a general protocol for the synthesis of its amide derivatives.
Extraction and Purification of Ricinoleic Acid from Castor Oil
This protocol is based on the alkaline hydrolysis (saponification) of castor oil, followed by acidification and purification.
Materials:
-
Castor oil
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Saponification:
-
Dissolve a known quantity of castor oil in an equal volume of 95% ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH in a small amount of water and add it to the ethanolic castor oil solution. The molar ratio of alkali to castor oil (assuming it is primarily triricinolein) should be at least 3:1 to ensure complete hydrolysis.
-
Reflux the mixture for 1-2 hours. The completion of saponification can be monitored by the disappearance of oily globules.
-
-
Acidification:
-
After cooling, transfer the soap solution to a beaker.
-
Slowly add concentrated HCl with constant stirring until the solution is acidic (pH 1-2). This will precipitate the free fatty acids.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the fatty acids with diethyl ether. Perform the extraction at least three times to ensure complete recovery.
-
Combine the ether extracts.
-
-
Washing and Drying:
-
Wash the combined ether extracts with distilled water to remove any remaining mineral acid and glycerol. Repeat the washing until the aqueous layer is neutral to pH paper.
-
Dry the ether layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator to obtain crude ricinoleic acid.
-
For higher purity, the crude product can be further purified by low-temperature crystallization from a suitable solvent like acetone.
-
General Protocol for the Synthesis of Ricinoleic Acid Amides
This protocol describes a general method for the synthesis of primary and secondary amides of ricinoleic acid.
Materials:
-
Purified ricinoleic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Ammonia (B1221849) (for primary amides) or a primary/secondary amine (for secondary/tertiary amides)
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activation of Ricinoleic Acid (Acyl Chloride Formation):
-
Dissolve ricinoleic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude ricinoleoyl chloride.
-
-
Amidation:
-
Dissolve the crude ricinoleoyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (for secondary or tertiary amides) or bubble ammonia gas through the solvent (for primary amides) in anhydrous DCM. For amine solutions, add triethylamine (at least 2 equivalents relative to the acyl chloride) to act as a base.
-
Slowly add the amine solution (or the ammonia-saturated solvent) to the cooled acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Signaling and Biosynthetic Pathways
The biological activity and production of ricinoleic acid are governed by specific molecular pathways. The following diagrams, generated using the DOT language, illustrate key processes involving this unique fatty acid.
Inhibition of Ca²⁺-Mediated Cell Cycle Regulation in Yeast by Ricinoleic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JP2003509402A - Method for producing fatty acid amide - Google Patents [patents.google.com]
- 4. Ricinoleic acid as a marker for ergot impurities in rye and rye products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Richenoic Acid (CAS 134476-74-7): A Technical Overview of a Sparsely Characterized Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Richenoic acid, with the Chemical Abstracts Service (CAS) number 134476-74-7, is a naturally occurring triterpenoid. It has been isolated from Walsura robusta, a plant belonging to the Meliaceae family.[1][2][3] Despite its identification and availability from chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research on this specific compound. Consequently, detailed information regarding its synthesis, biological activity, mechanism of action, and potential therapeutic applications is largely unavailable.
This guide aims to consolidate the limited existing information on this compound and provide a foundation for future research endeavors. Due to the lack of extensive studies, this document will primarily focus on its chemical properties and highlight the general biological potential of related compounds from the Walsura genus.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases and catalogues.
| Property | Value | Source |
| CAS Number | 134476-74-7 | [4][5] |
| Molecular Formula | C₃₀H₄₈O₃ | |
| Molecular Weight | 456.71 g/mol | |
| IUPAC Name | 3-((3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-((2S,5S)-2-methyl-5-(prop-1-en-2-yl)tetrahydrofuran-2-yl)-7-(prop-1-en-2-yl)dodecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid | |
| Compound Type | Triterpenoid | |
| Natural Source | Walsura robusta | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Recommended storage at -20°C | |
| Purity | Commercially available with purities ranging from 95% to >99% |
Synthesis and Analytical Characterization
Biological Activity and Therapeutic Potential: A Research Gap
A thorough search of scientific databases reveals a significant lack of studies on the biological activity and pharmacological properties of this compound. While the broader class of triterpenoids is known for a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities, no such data has been published specifically for this compound.
Research on other compounds isolated from Walsura robusta and the Walsura genus, in general, has shown promising bioactivities. These include cytotoxic effects against various cancer cell lines and the potential to reverse multidrug resistance. It is plausible that this compound, as a constituent of this plant, may possess some biological activities, but this remains to be experimentally validated.
Experimental Protocols and Signaling Pathways: Areas for Future Investigation
The absence of published research on this compound means there are no established experimental protocols for assessing its biological effects, nor are there any known signaling pathways with which it interacts. Future research initiatives would need to start with fundamental in vitro screening to identify any potential biological activities.
Should any activity be identified, subsequent studies would be required to elucidate the mechanism of action. A hypothetical workflow for such an investigation is presented below.
Caption: A hypothetical workflow for the future investigation of this compound's biological activity.
Conclusion and Future Directions
This compound (CAS 134476-74-7) represents a knowledge gap in the field of natural product chemistry and pharmacology. While its basic chemical identity is established, its biological properties remain unexplored. The parent plant, Walsura robusta, is a known source of bioactive compounds, suggesting that this compound may also possess therapeutic potential.
For researchers in drug discovery and development, this compound presents an opportunity for novel investigation. The immediate next steps should involve comprehensive in vitro screening to identify any cytotoxic, anti-inflammatory, anti-microbial, or other significant biological activities. Positive findings would warrant further studies to determine its mechanism of action, identify molecular targets, and explore its potential in preclinical models. The development of a scalable synthetic route would also be a critical step for enabling more extensive research. Until such studies are conducted, the therapeutic potential of this compound will remain unknown.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diverse tritepenoids from the fruits of Walsura robusta and their reversal of multidrug resistance phenotype in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five new limonoids isolated from Walsura robusta - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Pharmacological Effects of Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the in vitro pharmacological properties of Ricinoleic Acid (RA), the primary active component of castor oil. It summarizes key findings from preclinical research, focusing on receptor interactions, anti-inflammatory mechanisms, neuronal effects, and cytotoxicity. Detailed experimental protocols and signaling pathways are presented to support further investigation and drug development efforts.
Receptor-Mediated Signaling
Ricinoleic acid exerts significant biological effects through its interaction with specific prostanoid receptors, primarily the prostaglandin (B15479496) EP3 and EP4 receptors. This targeted activity is central to its well-known physiological actions, such as laxation and uterine contraction, and forms the basis for its therapeutic potential.
Agonism at EP3 and EP4 Receptors
In vitro studies have conclusively identified ricinoleic acid as a selective agonist for both EP3 and EP4 prostaglandin receptors.[1] In human megakaryocytoma (MEG-01) cells and CHO-K1 cells engineered to express specific prostanoid receptors, RA was shown to induce intracellular calcium mobilization, a hallmark of EP3 and EP4 activation.[1] The potency of RA at the EP3 receptor is noteworthy, with an EC50 of 0.5 μM reported in MEG-01 cells.[2] This activation is specific, as other related fatty acids like oleic acid and the trans-isomer of RA, ricinelaidic acid, show little to no effect.[1] Furthermore, the effects of RA can be blocked by selective antagonists for EP3 (L-798,106) and EP4 (L-161,982) receptors, confirming the specificity of the interaction.
Some research also suggests a dual agonism, with RA interacting with the prostaglandin F (FP) receptor, albeit with less affinity than for the EP3 receptor. This dual activity may contribute to its potential applications in conditions like glaucoma, where both receptor types are relevant.
Quantitative Receptor Activity Data
The following table summarizes the quantitative data related to the interaction of ricinoleic acid with its target receptors from various in vitro studies.
| Parameter | Cell Line | Value | Receptor Target | Reference |
| EC50 | MEG-01 | 0.5 µM | EP3 | |
| IC50 | CHO (expressing hEP3) | 500 nM | EP3 | |
| Concentration Range | Ovarian, Kidney, Corneal, Trabecular Meshwork Cells | 10 - 1000 nM | EP3 / FP |
Anti-inflammatory and Immunomodulatory Effects
Ricinoleic acid exhibits significant anti-inflammatory properties in various in vitro models. These effects appear to be mediated through multiple mechanisms, including the modulation of inflammatory pathways and direct effects on immune and neuronal cells.
Inhibition of Inflammatory Mediators
Studies using human rheumatoid arthritis synovial fibroblast cells have shown that RA possesses intrinsic anti-inflammatory activity. A gel formulation of RA was found to markedly inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. In LPS-treated RAW 264.7 macrophage cells, extracts from Ricinus communis leaves, which contain RA, inhibited nitric oxide (NO) production by over 60%, indicating a potent anti-inflammatory effect. Ricinoleic acid has also been shown to increase the activity of Nitric Oxide Synthase (NOS) in rat ileum and colon homogenates, suggesting a complex, tissue-specific role in NO signaling.
Proposed Mechanism: NF-κB Pathway Modulation
The transcription factor Nuclear Factor-κB (NF-κB) is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct studies extensively detailing RA's effect on the NF-κB pathway are emerging, its ability to suppress key inflammatory mediators like PGE2 and NO strongly suggests an interaction with this pathway. Other fatty acids, such as oleic acid, have been shown to inhibit the nuclear transcriptional activity of NF-κB in vitro. Given the structural similarities and observed anti-inflammatory outcomes, it is plausible that RA exerts its effects, at least in part, by inhibiting the activation and nuclear translocation of NF-κB.
Effects on Neuronal Cells
In vitro studies on dissociated rat dorsal root ganglia (DRG) neurons reveal that RA has dual, capsaicin-like properties. While acute application of RA does not induce inward currents as capsaicin (B1668287) does, a 5-minute pre-treatment with 0.1 mM RA significantly inhibits the inward currents typically induced by capsaicin (1 µM) or low pH. Furthermore, a 24-hour incubation with 0.1 mM RA significantly reduces the capsaicin-induced release of calcitonin gene-related peptide (CGRP), a key neuropeptide in pain signaling. These findings suggest that RA can modulate the activity of sensory neurons, contributing to its analgesic and anti-inflammatory profile without causing the pungent effect of capsaicin.
| Effect | Cell/Tissue Model | Concentration | Result | Reference |
| PGE2 Synthesis | Human Rheumatoid Arthritis Synovial Fibroblasts | 1 mM | Markedly inhibited | |
| NO Production | LPS-treated RAW 264.7 Macrophages | N/A (Extract) | >60% inhibition | |
| NOS Activity | Rat Ileum/Colon Homogenates | 10⁻⁵–10⁻³ M | Increased activity | |
| CGRP Release | Rat DRG Neurons | 0.1 mM (24h) | Significantly decreased capsaicin-induced release | |
| Inward Current | Rat DRG Neurons | 0.1 mM (5 min) | Inhibited capsaicin-induced currents |
Cytotoxicity Profile
The cytotoxic potential of ricinoleic acid has been evaluated in several in vitro systems, with results indicating a dose-dependent effect.
Effects on Intestinal Epithelial Cells
In isolated hamster small intestine epithelial cells, RA produced a dose-dependent cytotoxicity at concentrations ranging from 0.1 to 2.0 mM. This effect was more potent than that of its non-hydroxylated analog, oleic acid, and comparable to the dihydroxy bile acid, deoxycholate. The cytotoxicity may be linked to its ability to alter mucosal structure and function.
General Cell Viability
In contrast, studies on human rheumatoid arthritis synovial fibroblast cells found no significant cytotoxic activity for RA at a concentration of 1 mM. Similarly, extracts of Ricinus communis leaves showed low toxicity on Human Caucasian skin fibroblast (Bud-8) cell lines at lower concentrations, though toxicity was observed at higher concentrations. For instance, the LC50 for a methanol (B129727) extract on Bud-8 cells was 784 µg/mL after 24 hours.
| Cell Line | Assay | Concentration | Result | Reference |
| Hamster Intestinal Epithelial Cells | Trypan Blue, ⁵¹Cr Release | 0.1 - 2.0 mM | Dose-dependent cytotoxicity | |
| Human Rheumatoid Arthritis Synovial Fibroblasts | Cell Viability Test | 1 mM | No significant cytotoxicity | |
| Human Caucasian Skin Fibroblast (Bud-8) | MTT Assay | 544.6 µg/mL (Acetone Extract) | LC50 after 24h |
Detailed Experimental Protocols
This section provides methodological frameworks for key in vitro assays used to characterize the pharmacological effects of Ricinoleic Acid.
Calcium Mobilization Assay
-
Objective: To measure the ability of Ricinoleic Acid to induce intracellular calcium ([Ca²⁺]i) release, typically mediated by Gq-coupled receptors like EP3.
-
Cell Lines: CHO-K1 cells transfected to express the target receptor (e.g., human EP3) or endogenous-expressing cells like MEG-01.
-
Protocol:
-
Cell Culture: Culture cells to an appropriate confluency in standard media. For transfected cells, co-transfect with a cDNA encoding the receptor and a bioluminescent Ca²⁺-sensor fusion protein (e.g., aequorin) and a promiscuous G-protein alpha subunit (e.g., Gα15) to ensure a detectable signal.
-
Loading (for fluorescent dyes): If using a fluorescent indicator like Fura-2 AM, incubate cells with the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Assay: Place the cells (in a plate reader or on a microscope stage) and establish a stable baseline reading of fluorescence or luminescence.
-
Stimulation: Add varying concentrations of Ricinoleic Acid (e.g., 10 nM to 100 µM) and record the change in signal over time. Use a known agonist (e.g., PGE2) as a positive control.
-
Data Analysis: Quantify the peak response over baseline. Plot the dose-response curve and calculate the EC50 value.
-
In Vitro Cytotoxicity Assay (MTT Method)
-
Objective: To assess the effect of Ricinoleic Acid on cell viability and determine its cytotoxic concentration (LC50).
-
Cell Lines: Human Caucasian skin fibroblast (Bud-8), intestinal epithelial cells, or other relevant cell lines.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Ricinoleic Acid (e.g., 100 to 500 µg/mL). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the LC50, the concentration that inhibits 50% of cells.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Objective: To determine if Ricinoleic Acid can inhibit the production of nitric oxide in stimulated macrophages.
-
Cell Line: RAW 264.7 macrophage cell line.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of Ricinoleic Acid for 1-2 hours before stimulation.
-
Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL), to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Read the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by Ricinoleic Acid compared to the LPS-only control.
-
References
An In-depth Technical Guide on the Solubility and Stability of Richenoic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Richenoic acid, a triterpenoid (B12794562) natural product isolated from Walsura robusta, presents significant interest in various research and development fields.[1][2] Its molecular formula is C₃₀H₄₈O₃, and its CAS number is 134476-74-7.[2][3] A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in experimental assays, formulation development, and analytical characterization. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with data from structurally similar triterpenoids to offer valuable insights where specific data for this compound is currently unavailable.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 134476-74-7 | [2] |
| Molecular Formula | C₃₀H₄₈O₃ | |
| Molecular Weight | 456.7 g/mol | |
| Appearance | Powder | |
| Class | Triterpenoid |
Solubility of this compound
Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the general behavior of triterpenoids, a qualitative understanding of its solubility can be established.
Qualitative Solubility
This compound is reported to be soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
This solubility profile is consistent with the hydrophobic nature of its triterpenoid backbone. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.
Quantitative Solubility of Structurally Similar Triterpenoids
To provide a more quantitative perspective, the following table summarizes the solubility of other common triterpenoic acids, which can serve as a useful reference for estimating the solubility of this compound.
| Triterpenoid | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Ursolic Acid | Ethanol | Not Specified | 16.808 ± 0.824 | |
| Ethyl Acetate | Not Specified | 6.857 ± 0.359 | ||
| n-Hexane | Not Specified | 0.471 ± 0.064 | ||
| Betulinic Acid | DMA:PEG:Tween 80 | Not Specified | up to 6 |
Note: DMA (Dimethylacetamide), PEG (Polyethylene glycol). The provided solubility for betulinic acid is in a specific solvent system designed for enhanced solubilization.
Stability of this compound
General Stability Considerations for Triterpenoids
The stability of triterpenoids like this compound can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation. Stock solutions of this compound are recommended to be stored at -20°C for several months.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation. Photostability testing is a crucial component of stability studies as outlined in ICH guidelines.
-
pH: The carboxylic acid functional group in this compound makes it susceptible to pH-dependent degradation, particularly hydrolysis of any ester functionalities if present, or salt formation which might affect stability.
-
Oxidation: The presence of double bonds in the triterpenoid structure can be susceptible to oxidation.
For general guidance on stability testing, the International Council for Harmonisation (ICH) guidelines provide a framework for assessing the stability of drug substances.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies for characterizing natural products can be adapted.
Protocol for Determining Qualitative Solubility
This protocol provides a general procedure for assessing the solubility of a compound in various solvents.
-
Preparation: Weigh approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, vigorously shake the test tube to facilitate dissolution.
-
Observation: Observe if the compound completely dissolves. If it does, the compound is considered soluble in that solvent at the tested concentration.
-
pH Measurement (for aqueous solutions): If the compound is water-soluble, test the pH of the solution using pH paper to identify acidic or basic properties.
Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in an acidic (e.g., 0.1 N HCl) and a basic (e.g., 0.1 N NaOH) medium.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze for degradation using a stability-indicating analytical method like HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solvent containing an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature or a slightly elevated temperature.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Analyze samples at different time intervals.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after a defined exposure period.
-
Analytical Method for Stability Studies
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the parent compound from its degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A general workflow for determining the qualitative solubility of this compound.
Factors Affecting Triterpenoid Stability
Caption: Key environmental factors that can impact the stability of this compound.
Disclaimer: The information provided in this document is based on currently available data. The quantitative solubility and specific stability data for this compound are limited, and the information on related compounds is provided for estimation purposes. It is strongly recommended to perform specific experimental verification for any critical application.
References
The Molecular Mechanisms of Ricinoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms of action of ricinoleic acid, the primary active component of castor oil. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the signaling pathways, experimental validation, and quantitative data associated with its bioactivity.
Core Molecular Interactions
Ricinoleic acid exerts its biological effects through interactions with several key molecular targets, leading to the modulation of distinct signaling pathways. The primary mechanisms identified to date involve the activation of prostanoid receptors and the inhibition of key enzymes in inflammatory and cell-cycle signaling cascades.
Prostaglandin (B15479496) EP3 Receptor Agonism
Ricinoleic acid acts as a specific agonist for the prostaglandin EP3 receptor.[1] This interaction is central to its well-known laxative effects and its ability to induce uterine contractions.[1] Activation of the EP3 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events that modulate smooth muscle contractility.[1]
Inhibition of Calcineurin and Glycogen (B147801) Synthase Kinase-3β (GSK-3β)
In addition to its receptor-mediated effects, ricinoleic acid has been identified as an inhibitor of two crucial intracellular enzymes: calcineurin (CN) and glycogen synthase kinase-3β (GSK-3β).[2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a vital role in T-cell activation and other immune responses. GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, including glycogen metabolism, inflammation, and cell proliferation. The inhibition of these enzymes suggests potential therapeutic applications for ricinoleic acid in inflammatory and metabolic disorders.[2]
Modulation of Sensory Neuropeptides
Topical application of ricinoleic acid has been shown to exert both pro- and anti-inflammatory effects, sharing pharmacological similarities with capsaicin. This suggests an interaction with sensory neuropeptide-mediated neurogenic inflammation. Specifically, repeated application of ricinoleic acid leads to a reduction in tissue levels of Substance P (SP), a key mediator of pain and inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the molecular interactions of ricinoleic acid.
| Target | Interaction Type | Parameter | Value | Cell/System | Reference |
| Prostaglandin EP3 Receptor | Agonist | EC50 | 0.5 μM | MEG-01 cells | |
| Calcineurin (CN) | Inhibitor | Ki | 33.7 μM | Recombinant human CN | |
| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibitor | Ki | 1.43 μM | Recombinant human GSK-3β |
| Cellular/In Vivo Effect | Ricinoleic Acid Concentration/Dose | Observation | Model System | Reference |
| Suppression of β-hexosaminidase release | 50 μM | Inhibition of degranulation | RBL-2H3 cells | |
| Suppression of glucose production | 25 μM | Inhibition of gluconeogenesis | H4IIE rat hepatoma cells | |
| Inhibition of carrageenan-induced paw edema | 0.9 mg/mouse (repeated topical application) | Reduction in inflammation and Substance P levels | Mouse | |
| Alleviation of Ca2+-induced growth arrest | 0.025 μg/mL | Rescue of cell growth | Saccharomyces cerevisiae |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by ricinoleic acid.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the molecular mechanism of action of ricinoleic acid.
In Vitro Calcineurin Phosphatase Activity Assay
This assay is designed to quantify the enzymatic activity of calcineurin and assess the inhibitory potential of compounds like ricinoleic acid.
-
Principle: The assay measures the dephosphorylation of a specific substrate by calcineurin. The amount of free phosphate (B84403) released is quantified colorimetrically.
-
Materials:
-
Recombinant human calcineurin
-
Calcineurin assay buffer (containing Tris-HCl, NaCl, MgCl₂, DTT, and BSA)
-
Calmodulin and CaCl₂ for calcineurin activation
-
RII phosphopeptide substrate
-
Malachite Green Phosphate Detection Solution
-
Phosphate standard solution
-
Ricinoleic acid (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of ricinoleic acid in the assay buffer.
-
In a 96-well plate, add the assay buffer, calmodulin, CaCl₂, and the diluted ricinoleic acid or vehicle control.
-
Add recombinant calcineurin to each well (except for no-enzyme controls).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding the Malachite Green Phosphate Detection Solution.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the concentration of phosphate released in each well.
-
Calculate the percentage of inhibition and determine the Ki value for ricinoleic acid.
-
In Vitro GSK-3β Kinase Assay
This assay measures the kinase activity of GSK-3β and the inhibitory effect of ricinoleic acid.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate peptide by GSK-3β. The remaining ATP is measured using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human GSK-3β
-
Kinase assay buffer
-
GSK-3β substrate peptide
-
ATP
-
Ricinoleic acid
-
Kinase-Glo® reagent (or similar ADP/ATP detection system)
-
96-well white microplate
-
-
Procedure:
-
Prepare serial dilutions of ricinoleic acid.
-
To the wells of a 96-well plate, add the kinase assay buffer, substrate peptide, and the diluted ricinoleic acid or vehicle control.
-
Add recombinant GSK-3β to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Add the Kinase-Glo® reagent to stop the kinase reaction and initiate the luciferase reaction.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the Ki value.
-
Yeast-Based Ca²⁺-Signaling Inhibitor Screen
This in vivo screening method identifies compounds that can rescue the growth of a yeast strain that is hypersensitive to high extracellular calcium concentrations.
-
Principle: A specific yeast mutant strain (e.g., zds1Δerg3Δpdr1Δpdr3Δ) exhibits growth arrest in the presence of high CaCl₂ due to hyperactivation of Ca²⁺ signaling pathways. Compounds that inhibit these pathways can restore cell growth.
-
Materials:
-
Yeast indicator strain
-
YPD (Yeast extract-Peptone-Dextrose) medium
-
CaCl₂
-
Ricinoleic acid
-
Agar (B569324) plates
-
-
Procedure:
-
Prepare YPD agar plates containing a high concentration of CaCl₂ (e.g., 150 mM).
-
Spread a lawn of the yeast indicator strain on the surface of the plates.
-
Spot a small volume of ricinoleic acid solution (at various concentrations) onto the agar surface.
-
Incubate the plates at 30°C for several days.
-
Observe for a halo of restored yeast growth around the spot where ricinoleic acid was applied, indicating its inhibitory effect on the Ca²⁺-induced growth arrest.
-
References
The Alchemical Versatility of Ricinoleic Acid: A Technical Guide to its Derivatives and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ricinoleic acid, the primary constituent of castor oil, stands as a remarkable and renewable platform chemical. Its unique molecular architecture, featuring a hydroxyl group at the twelfth carbon, a cis double bond between the ninth and tenth carbons, and a terminal carboxylic acid, offers a trifecta of reactive sites. This inherent functionality allows for a diverse array of chemical transformations, yielding a wide spectrum of derivatives with applications spanning from advanced biomaterials and lubricants to promising therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known derivatives of ricinoleic acid, with a focus on their synthesis, supported by detailed experimental protocols and quantitative data.
Ester Derivatives: Modifying the Carboxyl Terminus
The carboxylic acid group of ricinoleic acid is a prime target for esterification, leading to a variety of esters with tailored physical and chemical properties.
Simple Esters (Methyl and Ethyl Ricinoleate)
Methyl and ethyl ricinoleates are fundamental derivatives often used as starting materials for further chemical modifications. Their synthesis is typically achieved through acid-catalyzed esterification or transesterification of castor oil.
Table 1: Synthesis of Methyl Ricinoleate
| Parameter | Value | Reference |
| Reactants | Ricinoleic acid, Methanol (B129727) | [1] |
| Catalyst | Boron trifluoride-methanol complex (BF₃·2MeOH) | [1] |
| Molar Ratio (RA:MeOH) | 1:2.5 (approx.) | [1] |
| Temperature | 50 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | High (not explicitly quantified in abstract) |
Experimental Protocol: Synthesis of Methyl Ricinoleate
-
Dissolve ricinoleic acid (technical grade, ~80% pure, ca. 56 mmol) in methanol (140 mL) with stirring.
-
Add boron trifluoride-dimethanol complex (BF₃·2MeOH, 3.85 mL, 35.5 mmol).
-
Continue stirring the mixture overnight at 50 °C.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete (after approximately 16 hours), remove the methanol in vacuo.
-
Transfer the resulting oily residue into a separatory funnel with ethyl acetate (B1210297) (100 mL).
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl ricinoleate.
Estolides: Polyesters of Ricinoleic Acid
Estolides are formed by the intermolecular esterification of the hydroxyl group of one ricinoleic acid molecule with the carboxyl group of another, creating polyester (B1180765) chains. These compounds exhibit excellent lubricity and thermal stability.
Table 2: Synthesis of Ricinoleic Acid Estolides
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | Ricinoleic acid | Ricinoleic acid or Castor Oil |
| Catalyst | Sulfuric acid | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase A) |
| Temperature | 60 °C | 40 °C |
| Reaction Time | 24 hours | 24 hours |
| Solvent | Solvent-free | Water (2:1 oil to water ratio) |
| Yield | 52% to 96% | Not explicitly quantified, but formation of trimers and tetramers observed. |
Experimental Protocol: Sulfuric Acid-Catalyzed Estolide Synthesis
-
Combine ricinoleic acid (50 g, 0.1678 mol) and a saturated fatty acid (0.0839 mol) in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer.
-
Heat the mixture to 60 °C using a heating mantle.
-
Once the temperature is stable, add concentrated sulfuric acid (5% by weight of ricinoleic acid) as the catalyst.
-
Place the flask under vacuum and continue stirring for 24 hours.
-
To cap the estolide chains, add ethanol (B145695) and continue the reaction under vacuum for an additional 2 hours.
-
Neutralize the acidic product with a base (e.g., KOH in ethanol) to a pH of 7.
-
Purify the product as necessary.
Experimental Protocol: Lipase-Catalyzed Estolide Synthesis from Castor Oil
-
In a round-bottom flask, mix castor oil (50 g) with water (25 mL).
-
Add Candida antarctica lipase A (CALA) (e.g., NovoCor AD L, 0.73 mL).
-
Incubate the mixture with rapid magnetic stirring (500 rpm) at 40 °C for 24 hours.
-
Deactivate the enzyme by heating the sample at 99 °C for 15 minutes.
-
Centrifuge the mixture for 15 minutes to separate the oil phase.
-
The resulting oil phase contains the estolide mixture.
Amide Derivatives: Exploring the Carboxyl Reactivity
The carboxyl group of ricinoleic acid can also be converted to amides, which have shown interesting biological activities.
Secondary Amides
The synthesis of N-substituted amides can be achieved by reacting ricinoleic acid or its esters with primary amines.
Experimental Protocol: Synthesis of N-n-butyl-12-hydroxy-(9Z)-octadecenamide
-
Prepare a neat mixture of castor oil and n-butylamine with a fatty ester to amine molar ratio of 1:1.3.
-
Heat the mixture at 45°C for 48 hours or at 65°C for 20 hours. No catalyst is required.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product to obtain N-n-butyl-12-hydroxy-(9Z)-octadecenamide.
Hydrogenation Derivatives: Saturating the Double Bond
Hydrogenation of the carbon-carbon double bond in ricinoleic acid yields 12-hydroxystearic acid (12-HSA), a waxy solid used in the manufacturing of lubricants and cosmetics.
Table 3: Synthesis of 12-Hydroxystearic Acid (12-HSA)
| Parameter | Value | Reference |
| Starting Material | Ricinoleic acid (from hydrolyzed castor oil) | |
| Catalyst | Ni or Pd on activated carbon | |
| Temperature | 70-150 °C (preferably 90-130 °C) | |
| Pressure | Not specified |
Experimental Protocol: Hydrogenation of Ricinoleic Acid to 12-HSA
-
Hydrolyze castor oil enzymatically at 15-50 °C to obtain ricinoleic acid.
-
Separate the resulting glycerol (B35011) and the enzyme from the hydrolysate.
-
Transfer the ricinoleic acid to a suitable hydrogenation reactor.
-
Add a hydrogenation catalyst, such as a Palladium catalyst on activated carbon.
-
Conduct the hydrogenation at a temperature between 90 °C and 130 °C under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and purify the product to obtain 12-hydroxystearic acid.
Oxidative Cleavage Derivatives: Breaking the Carbon Chain
The double bond and hydroxyl group in ricinoleic acid make it susceptible to oxidative cleavage, leading to valuable dicarboxylic acids and shorter-chain alcohols.
Sebacic Acid and 2-Octanol
Alkaline fusion of ricinoleic acid is a classical method to produce sebacic acid, a C10 dicarboxylic acid, and 2-octanol.
Table 4: Synthesis of Sebacic Acid and 2-Octanol
| Parameter | Value | Reference |
| Starting Material | Ricinoleic acid | |
| Reagent | Molten caustic soda (NaOH) | |
| Temperature | ~250 °C | |
| Yield (Sebacic Acid) | 68.8% to 80.1% (depending on starting material) |
Experimental Protocol: Laboratory Scale Synthesis of Sebacic Acid
-
Heat castor oil to approximately 250°C.
-
Mix the heated oil with molten caustic soda. This process first yields ricinoleic acid through transesterification and steam cracking.
-
The ricinoleic acid is then cleaved by caustic digestion to produce the sodium salt of sebacic acid and 2-octanol.
-
Distill off the 2-octanol.
-
Acidify the remaining reaction mixture to precipitate sebacic acid.
-
Purify the sebacic acid by recrystallization.
Polymerization Derivatives: Building Macromolecules
The bifunctional nature of ricinoleic acid makes it an excellent monomer for the synthesis of biodegradable polymers.
Polyricinoleic Acid (PRA)
Polyricinoleic acid is a biodegradable polyester with applications in various industries.
Table 5: Synthesis of Polyricinoleic Acid (PRA)
| Parameter | Value | Reference |
| Starting Material | Ricinoleic acid | |
| Catalyst | Tin(II) 2-ethylhexanoate | |
| Temperature | 150 °C | |
| Reaction Time | 14 hours | |
| Molecular Weight (Mw) | ~4 kDa |
Experimental Protocol: Synthesis of Polyricinoleic Acid (PRA)
-
The polymerization is carried out in a suitable reactor with temperature control and a magnetic stirrer.
-
Add the catalyst, Tin(II) 2-ethylhexanoate, to ricinoleic acid.
-
Heat the reaction mixture to 150 °C and maintain for 14 hours.
-
Monitor the progress of the polymerization.
-
After the reaction, the unreacted monomer and catalyst can be recycled using solvent extraction.
-
The final PRA product is then purified.
Biological Activity and Signaling Pathways
Derivatives of ricinoleic acid have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Ricinoleic acid itself has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in budding yeast.
Ricinoleic acid was found to alleviate the detrimental effects of high external Ca²⁺ concentrations, which typically cause growth arrest in the G₂ phase. This is achieved by diminishing the Ca²⁺-induced phosphorylation of Cdc28p at Tyr-19. This, in turn, is associated with a decrease in the expression levels of Cln2p and Swe1p.
This guide provides a foundational understanding of the synthesis of key ricinoleic acid derivatives. The versatility of this bio-based molecule continues to be explored, with new derivatives and applications emerging, particularly in the fields of sustainable chemistry and drug development. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to harness the potential of this unique fatty acid.
References
Transcriptional regulation of Richenoic acid biosynthesis
An in-depth technical guide or whitepaper on the core.
Abstract
Ricinoleic acid, a hydroxylated fatty acid constituting up to 90% of castor bean seed oil, is a valuable renewable resource for numerous industrial applications.[1][2] The efficient and tissue-specific synthesis of this unusual fatty acid is governed by a complex network of genetic and biochemical pathways, with transcriptional regulation playing a pivotal role. This technical guide provides a comprehensive overview of the transcriptional control mechanisms governing ricinoleic acid biosynthesis. We will dissect the core biosynthetic pathway, identify key transcription factors and their regulatory networks, summarize quantitative gene expression data, and detail critical experimental protocols for investigating these processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer hydroxy fatty acid metabolism in biological systems.
The Ricinoleic Acid Biosynthesis Pathway
The synthesis of ricinoleic acid in castor bean (Ricinus communis) begins with oleic acid (18:1) and involves a series of enzymatic steps primarily localized to the endoplasmic reticulum (ER). The foundational step is the hydroxylation of an oleoyl (B10858665) moiety esterified to phosphatidylcholine (PC), a reaction catalyzed by the key enzyme oleate (B1233923) Δ12-hydroxylase (FAH12).[1][3] This enzyme is a modified fatty acid desaturase. Following its synthesis, ricinoleate (B1264116) is channeled into triacylglycerols (TAGs) for storage. This process can occur through several routes, including the Kennedy pathway, which involves a sequence of acyltransferase reactions. Notably, the castor diacylglycerol acyltransferase 2 (RcDGAT2) demonstrates a strong preference for ricinoleate-containing substrates, playing a crucial role in the high-level accumulation of triricinolein.
Transcriptional Control of Biosynthesis
The accumulation of ricinoleic acid is tightly regulated at the transcriptional level, primarily during seed development. Expression of the genes encoding biosynthetic enzymes is coordinated by a hierarchy of transcription factors (TFs) that respond to developmental cues.
Master Regulators of Oil Synthesis
Several key transcription factors have been identified as master regulators of seed development and oil accumulation in castor bean. Their expression patterns correlate strongly with the period of active oil synthesis.
-
RcWRI1 (WRINKLED1): A member of the AP2/EREBP family, RcWRI1 is a well-established regulator of fatty acid biosynthesis. Its expression is highest during the middle and late stages of seed development, coinciding with peak oil accumulation.
-
RcABI3 (ABSCISIC ACID INSENSITIVE 3): This B3 domain-containing TF is crucial for seed maturation and the accumulation of storage compounds. Like RcWRI1, its expression peaks in the later stages of seed development.
-
RcbZIP67: A basic leucine (B10760876) zipper (bZIP) transcription factor, RcbZIP67 is also implicated in the regulation of oil biosynthesis, with elevated expression during seed filling.
-
RcLEC2 (LEAFY COTYLEDON 2): Another B3 domain TF, RcLEC2 is a central regulator of seed development and is known to be situated upstream of WRI1 in regulatory cascades.
Conversely, other TFs like RcMYB73 and RcERF72 show higher expression in the early stages of seed development, suggesting roles in processes preceding major oil storage.
Regulation of the FAH12 Gene
As the committed step in ricinoleic acid synthesis, the expression of the FAH12 gene is a critical control point. Analysis of the RcFAH12 promoter has revealed that it drives strong, seed-specific gene expression. Deletion analysis of the promoter has identified specific upstream regions that are essential for activating its expression in seeds, indicating the presence of binding sites for key developmental TFs.
Epigenetic Regulation
Recent studies have highlighted the role of epigenetics in controlling seed-specific gene expression in castor bean. DNA methylation valleys (DMVs), which are highly hypomethylated regions of the genome, are strongly associated with key developmental genes. Notably, master regulator genes, including LEC1, LEC2, ABI3, and WRI1, are located within these DMVs. The dynamic remodeling of histone modifications within these valleys is critical for activating the transcription of these and other seed-specific genes, thereby orchestrating the entire oil accumulation program.
Quantitative Data Summary
Transcriptome analyses of developing castor bean seeds have provided quantitative insights into the expression of genes involved in ricinoleic acid biosynthesis.
Table 1: Expression of Key Ricinoleic Acid Biosynthesis Genes During Seed Development
| Gene | Function | Expression Pattern During Seed Development |
|---|---|---|
| FAH12 | Oleate Δ12-hydroxylase | Low in early stages, massive upregulation in mid-to-late stages. |
| FAD2 | Oleate Δ12-desaturase | Expression is significant; competes with FAH12 for the same substrate. |
| DGAT2 | Diacylglycerol acyltransferase | Upregulated in mid-to-late stages, crucial for TAG assembly. |
| GPAT | Glycerol-3-phosphate acyltransferase | Upregulated during oil accumulation. |
| LPAAT | Lysophosphatidic acid acyltransferase | Upregulated during oil accumulation. |
| SAD | Stearoyl-ACP desaturase | Upregulated to provide oleic acid precursor. |
| OLEOSIN | Oil body structural protein | Highly expressed in late stages to package TAGs. |
Expression patterns are generalized from transcriptome and RT-qPCR data from multiple studies.
Table 2: Key Transcription Factors and Their Expression Profiles in Developing Seeds
| Transcription Factor | Family | Expression Pattern | Putative Role |
|---|---|---|---|
| RcWRI1 | AP2/EREBP | Upregulated in mid-to-late stages | Master activator of fatty acid synthesis. |
| RcABI3 | B3 | Upregulated in mid-to-late stages | Regulates seed maturation and storage. |
| RcbZIP67 | bZIP | Upregulated in mid-to-late stages | Co-regulator of oil biosynthesis. |
| RcLEC2 | B3 | Expressed during embryogenesis | Upstream regulator of WRI1 and ABI3. |
| RcMYB73 | MYB | High in early stages | Early seed development processes. |
| RcERF72 | ERF | High in early stages | Early seed development processes. |
Key Experimental Methodologies
Investigating the transcriptional regulation of ricinoleic acid biosynthesis requires a combination of genomic, molecular, and biochemical techniques.
Identifying Transcription Factor Binding Sites: Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a specific transcription factor in vivo.
Detailed Protocol:
-
Cross-linking: Harvest developing castor bean endosperm at the desired stage and cross-link protein-DNA complexes using formaldehyde (B43269). This covalently links TFs to their DNA binding sites.
-
Cell Lysis and Chromatin Shearing: Isolate nuclei and lyse them to release chromatin. Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target transcription factor (e.g., anti-RcWRI1). The antibody will bind the TF, and this complex is then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the TF-DNA complexes from the antibody/beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with proteases to remove proteins and purify the co-precipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the Ricinus communis reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions enriched in the IP sample compared to a control (e.g., input DNA), revealing the TF's binding sites.
Validating TF-Promoter Interactions: Dual-Luciferase Reporter Assay
This transient expression assay is used in plant protoplasts or other systems to quantify the ability of a transcription factor to activate or repress a target promoter.
Detailed Protocol:
-
Vector Construction:
-
Reporter Vector: Clone the promoter sequence of a target gene (e.g., the RcFAH12 promoter) upstream of the Firefly luciferase (LUC) gene. This vector also contains a constitutively expressed Renilla luciferase (REN) gene, which serves as an internal control for transfection efficiency.
-
Effector Vector: Clone the coding sequence of the transcription factor (e.g., RcWRI1) into a vector with a strong constitutive promoter (e.g., CaMV 35S).
-
-
Protoplast Isolation: Isolate protoplasts from a suitable plant tissue, such as Arabidopsis mesophyll cells or tobacco BY-2 cells.
-
Co-transfection: Introduce both the reporter and effector plasmids into the protoplasts using a method like PEG-mediated transformation. A control transfection should be done using the reporter plasmid and an empty effector vector.
-
Incubation: Incubate the transfected protoplasts for 16-24 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the protoplasts and measure the activities of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity (LUC/REN) for each sample. An increase in this ratio in the presence of the TF effector plasmid compared to the empty vector control indicates that the TF activates the promoter.
Conclusion and Future Perspectives
The transcriptional regulation of ricinoleic acid biosynthesis is a highly coordinated process orchestrated by a network of master transcription factors that respond to developmental and epigenetic signals. TFs such as RcWRI1, RcABI3, and RcLEC2 act as central nodes, activating the expression of key biosynthetic genes like FAH12 and DGAT2 during specific stages of seed development. This ensures the efficient production and accumulation of ricinoleic acid.
A thorough understanding of this regulatory network is paramount for metabolic engineering efforts aimed at producing ricinoleic acid or other valuable hydroxy fatty acids in conventional oilseed crops. Future research should focus on the precise characterization of cis-regulatory elements in the promoters of key genes and the identification of additional TFs in the regulatory cascade. This knowledge will enable the design of robust synthetic biology strategies to create novel, sustainable sources of these industrially important bioproducts. For drug development professionals, understanding the regulation of unique fatty acid pathways may offer insights into modulating lipid metabolism for therapeutic purposes.
References
Methodological & Application
Application Note: Quantification of Ricinoleic Acid Using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinoleic acid, a hydroxylated C18 fatty acid, is the primary component of castor oil. It is a valuable bioactive molecule with a wide range of industrial applications, including in the manufacturing of lubricants, plastics, and pharmaceuticals. In the biomedical field, ricinoleic acid is of particular interest due to its anti-inflammatory and analgesic properties, as well as its laxative effects which are mediated through the activation of prostaglandin (B15479496) EP3 and EP4 receptors.[1][2][3] Accurate and sensitive quantification of ricinoleic acid in various matrices is crucial for quality control, pharmacokinetic studies, and understanding its physiological roles. This application note provides a detailed protocol for the quantification of ricinoleic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Signaling Pathway of Ricinoleic Acid
Ricinoleic acid acts as a specific agonist for the prostaglandin EP3 and EP4 receptors.[1][3] Activation of these G-protein coupled receptors initiates downstream signaling cascades. The binding of ricinoleic acid to the EP3 receptor, a Gi-coupled receptor, leads to an increase in intracellular calcium concentration ([Ca2+]i) and a decrease in cyclic AMP (cAMP) levels. This signaling pathway is responsible for the laxative and uterine contracting effects of castor oil. The activation of the EP4 receptor, a Gs-coupled receptor, can also be initiated by ricinoleic acid.
Experimental Protocol: Quantification of Ricinoleic Acid by HPLC-MS
This protocol outlines the necessary steps for sample preparation and analysis of ricinoleic acid using HPLC-MS.
Materials and Reagents
-
Ricinoleic acid standard (≥99% purity)
-
Internal Standard (e.g., d4-Ricinoleic acid or other suitable deuterated fatty acid)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or phosphoric acid
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
Reagents for saponification and methylation (if required, e.g., methanolic HCl, KOH)
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Oil-based Samples (e.g., Castor Oil): A simple dilution with an appropriate organic solvent (e.g., methanol or isopropanol) may be sufficient.
For Biological Matrices (e.g., plasma, tissues):
-
Homogenization: Homogenize tissue samples in a suitable buffer.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like hexane:isopropanol (3:2, v/v) or by solid-phase extraction (SPE).
-
Saponification (Optional): To analyze total ricinoleic acid (free and esterified), perform saponification by adding methanolic KOH and heating.
-
Acidification and Re-extraction: Acidify the sample and re-extract the free fatty acids into an organic solvent.
-
Derivatization (Optional, primarily for GC-MS): For GC-MS analysis, derivatize the fatty acids to their methyl esters (FAMEs) using methanolic HCl or BF3-methanol. For LC-MS, derivatization is generally not required.
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase.
HPLC-MS Method
Chromatographic Conditions: The following are example conditions and may require optimization for specific instrumentation and matrices.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 60% B, increase to 99% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: A recent study has also reported a validated HPLC-DAD method using acetonitrile:water (65:35 v/v) with 1.5% phosphoric acid as the mobile phase, which could be adapted for LC-MS.
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Precursor Ion [M-H]⁻ | m/z 297.24 |
| Product Ions | m/z 171.1, 279.2 (example transitions) |
| Collision Energy | Optimize for the specific instrument |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
Note: The selection of precursor and product ions is critical for the specificity of the method. These should be determined by direct infusion of a ricinoleic acid standard.
Quantitative Data Summary
The following table summarizes quantitative data from various studies for the analysis of ricinoleic acid.
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-DAD | PLGA Nanocapsules | 3.125 - 95 | - | - | ~99 | |
| GC-TOFMS | Biopesticides | Not specified | - | - | >84.8 | |
| HPTLC | Castor & Olive Oil | Not specified | - | - | Satisfactory |
LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not specified in the cited literature.
Experimental Workflow
The general workflow for the quantification of ricinoleic acid is depicted below.
Biosynthesis of Ricinoleic Acid
Ricinoleic acid is synthesized in plants like Ricinus communis (castor bean) from oleic acid. This conversion is catalyzed by the enzyme oleate (B1233923) ∆12-hydroxylase.
Conclusion
The HPLC-MS method described provides a robust and sensitive approach for the quantification of ricinoleic acid in various samples. Proper sample preparation and optimization of chromatographic and mass spectrometric conditions are key to achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development.
References
Application Notes and Protocols for the Extraction and Purification of Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinoleic acid, a hydroxylated unsaturated omega-9 fatty acid, is the primary component of castor oil, constituting approximately 89-92% of its fatty acid content.[1][2][3] Its unique chemical structure, featuring a hydroxyl group on the 12th carbon, imparts distinct properties that make it a valuable platform chemical in various industries, including pharmaceuticals, cosmetics, and polymer manufacturing.[1][2] In the pharmaceutical and drug development sectors, ricinoleic acid is of particular interest due to its anti-inflammatory, analgesic, and laxative properties. This document provides detailed protocols for the extraction and purification of ricinoleic acid from castor oil, along with an overview of its primary signaling pathway.
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification method for ricinoleic acid depends on the desired purity, yield, and scale of operation. Below is a summary of common methods with their respective advantages and disadvantages.
| Method | Principle | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Alkaline Hydrolysis | Saponification of castor oil triglycerides with a strong base (e.g., NaOH, KOH) followed by acidification to liberate free fatty acids. | 90-95 | 85-90 | Simple, cost-effective, and suitable for large-scale production. | May require further purification to remove other fatty acids; potential for side reactions at high temperatures. |
| Enzymatic Hydrolysis | Use of lipases (e.g., from Candida rugosa, Porcine Pancreas) to catalyze the hydrolysis of castor oil triglycerides. | >96 | >95 | High specificity leading to higher purity; milder reaction conditions ("green" method). | Higher cost of enzymes; longer reaction times may be required. |
| Transesterification followed by Hydrolysis | Conversion of castor oil to methyl ricinoleate, which is then hydrolyzed to ricinoleic acid. | 90-93 | >98 | Yields high-purity ricinoleic acid. | Multi-step process; involves the use of organic solvents. |
| Low-Temperature Crystallization | Fractional crystallization of mixed fatty acids from a solvent (e.g., acetone) at low temperatures to separate ricinoleic acid. | Variable | >99 | Can achieve very high purity. | Requires specialized low-temperature equipment; can be time-consuming. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis for Ricinoleic Acid Extraction
This protocol describes a standard laboratory-scale method for extracting ricinoleic acid from castor oil via alkaline hydrolysis.
Materials:
-
Castor oil
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Hexane
-
Anhydrous sodium sulfate
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Saponification: In a round-bottom flask, dissolve 100 g of castor oil in 250 mL of 95% ethanol. While stirring, slowly add a solution of 20 g of NaOH dissolved in 50 mL of distilled water.
-
Reflux: Heat the mixture to reflux for 2 hours with continuous stirring. The solution should become clear, indicating the completion of saponification.
-
Solvent Evaporation: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Dissolve the resulting soap in 500 mL of warm distilled water. Slowly add concentrated HCl with vigorous stirring until the pH of the solution is approximately 2. This will precipitate the free fatty acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract the fatty acids with three 150 mL portions of diethyl ether or hexane.
-
Washing: Combine the organic extracts and wash with several portions of distilled water until the washings are neutral to pH paper.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain crude ricinoleic acid.
Protocol 2: Enzymatic Hydrolysis for High-Purity Ricinoleic Acid
This protocol outlines a method for obtaining high-purity ricinoleic acid using lipase-catalyzed hydrolysis.
Materials:
-
Castor oil
-
Immobilized lipase (B570770) (e.g., Lipozyme TL IM or Candida rugosa lipase)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Incubator shaker
-
Centrifuge
Methodology:
-
Reaction Setup: In a flask, combine 50 g of castor oil, 50 mL of phosphate buffer (pH 7.0), and 5 g of immobilized lipase. Add 25 mL of toluene to enhance the reaction rate.
-
Incubation: Incubate the mixture at 40-50°C in an incubator shaker at 200 rpm for 24-48 hours.
-
Enzyme Separation: After the incubation period, separate the immobilized enzyme by filtration or centrifugation for potential reuse.
-
Extraction: Acidify the aqueous phase to pH 2 with HCl and extract the liberated fatty acids with ethyl acetate.
-
Purification: Wash the organic phase with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield high-purity ricinoleic acid.
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of ricinoleic acid.
Signaling Pathway of Ricinoleic Acid
The primary pharmacological effects of ricinoleic acid, particularly its laxative and uterine-contracting properties, are mediated through the activation of the prostaglandin (B15479496) E2 receptor subtype 3 (EP3). After oral ingestion of castor oil, intestinal lipases hydrolyze it into glycerol (B35011) and ricinoleic acid. Ricinoleic acid then acts as a specific agonist for EP3 receptors located on smooth muscle cells in the intestine and uterus.
The activation of the G-protein coupled EP3 receptor by ricinoleic acid initiates a signaling cascade that leads to an increase in intracellular calcium concentrations within the smooth muscle cells. This elevation in calcium triggers muscle contraction, resulting in increased intestinal motility (laxative effect) and uterine contractions.
Caption: Signaling pathway of ricinoleic acid via the EP3 receptor.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the extraction, purification, and understanding of the primary mechanism of action of ricinoleic acid. The choice of methodology will be dictated by the specific requirements of the research or application, balancing factors such as desired purity, yield, cost, and environmental impact. A thorough understanding of its signaling pathway is crucial for the development of novel therapeutics targeting the EP3 receptor.
References
Application Notes and Protocols: Ricinoleic Acid as a Substrate for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ricinoleic acid, the primary fatty acid in castor oil, as a substrate in various enzymatic assays.[1][2] The information is intended to guide researchers in studying enzyme kinetics, screening for inhibitors, and investigating relevant signaling pathways.
Lipase-Catalyzed Production of Ricinoleic Acid
Ricinoleic acid is typically liberated from castor oil through hydrolysis, a reaction catalyzed by lipases. This process is fundamental for obtaining the free fatty acid for subsequent use in other enzymatic assays or for studying lipase (B570770) activity itself. Several lipases, including porcine pancreatic lipase (PPL), Candida rugosa lipase (CRL), and castor bean lipase (CBL), are effective for this purpose.[3]
Experimental Protocol: Hydrolysis of Castor Oil using Porcine Pancreatic Lipase
This protocol describes the enzymatic hydrolysis of castor oil to yield ricinoleic acid using immobilized PPL.
Materials:
-
Castor oil
-
Immobilized Porcine Pancreatic Lipase (PPL) on celite
-
Phosphate (B84403) buffer (pH 7.0-8.0)
-
Reagents for free fatty acid titration (e.g., standardized NaOH solution, phenolphthalein (B1677637) indicator)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine castor oil and phosphate buffer (pH 7-8).
-
Enzyme Addition: Add the immobilized PPL to the mixture.
-
Incubation: Incubate the reaction mixture at 50°C for 3 hours with constant stirring.[3]
-
Reaction Termination: Stop the reaction by adding a mixture of ethanol and hexane to denature the enzyme and extract the lipids.
-
Product Analysis: Determine the yield of ricinoleic acid by titrating the free fatty acid content in the organic phase with a standardized NaOH solution.
Quantitative Data: Lipase Kinetics
The kinetic parameters for the hydrolysis of castor oil by different lipases have been determined, providing valuable data for assay optimization.
| Enzyme | Support | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |
| Porcine Pancreatic Lipase (PPL) | Celite | 1.6 x 10⁻⁴ mM | 22.2 mM | 7.0 - 8.0 | 50 | [3] |
| Pseudomonas sp. Lipase | - | 416 g/L | 110 µmol/mg/min | - | 40 |
Experimental Workflow: Lipase-Catalyzed Ricinoleic Acid Production
Caption: Workflow for the enzymatic production of ricinoleic acid.
Conversion of Ricinoleic Acid to Conjugated Linoleic Acid (CLA)
Washed cells of Lactobacillus plantarum can be used as a biocatalyst to convert ricinoleic acid into conjugated linoleic acid (CLA), a mixture of positional and geometric isomers with various reported health benefits.
Experimental Protocol: CLA Production using Lactobacillus plantarum
This protocol outlines the conversion of ricinoleic acid to CLA using washed cells of L. plantarum.
Materials:
-
Lactobacillus plantarum culture
-
MRS broth
-
Ricinoleic acid
-
Saline solution (0.85% NaCl)
-
Hexane/Isopropanol for extraction
-
Gas chromatography (GC) system for analysis
Procedure:
-
Cell Culture: Cultivate Lactobacillus plantarum in MRS broth. For enhanced CLA production, the medium can be supplemented with linoleic acid.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a saline solution.
-
Reaction: Resuspend the washed cells in a reaction buffer containing ricinoleic acid.
-
Incubation: Incubate the reaction mixture under appropriate conditions (e.g., 37°C for a specified duration).
-
Extraction: Extract the fatty acids from the reaction mixture using a hexane/isopropanol solvent system.
-
Analysis: Analyze the production of CLA isomers using gas chromatography (GC).
Quantitative Data: CLA Production
The efficiency of CLA production can vary depending on the strain and reaction conditions.
| Organism | Substrate | CLA Isomers Produced | Molar Yield | Reference |
| Lactobacillus plantarum AKU 1009a | Ricinoleic Acid | cis-9,trans-11- and trans-9,trans-11-octadecadienoic acids | Not specified | |
| Lactobacillus plantarum AKU 1009a | Linoleic Acid | cis-9,trans-11- and trans-9,trans-11-octadecadienoic acids | 33% (from 12% substrate) |
Experimental Workflow: CLA Production from Ricinoleic Acid
Caption: Workflow for CLA production using L. plantarum.
Ricinoleic Acid in Cyclooxygenase (COX) and Lipoxygenase (LOX) Assays
While standard assays for COX and LOX enzymes typically use arachidonic or linoleic acid as substrates, ricinoleic acid's structural similarity and its role in prostaglandin (B15479496) synthesis suggest its potential as a substrate or modulator in these assays. The following are adapted protocols.
Adapted Protocol: Cyclooxygenase (COX-2) Activity Assay
This colorimetric assay measures the peroxidase component of COX activity.
Materials:
-
Human or ovine COX-2 enzyme
-
Ricinoleic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Microplate reader
Procedure:
-
Reaction Mix: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
Substrate Addition: Add ricinoleic acid to initiate the reaction.
-
Color Development: Add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measurement: Monitor the absorbance at a specific wavelength (e.g., 590-620 nm) using a microplate reader. The rate of color change is proportional to the COX activity.
Adapted Protocol: 15-Lipoxygenase (15-LOX) Activity Assay
This spectrophotometric assay is based on the formation of a conjugated diene system upon the oxidation of the fatty acid substrate.
Materials:
-
Soybean 15-lipoxygenase
-
Ricinoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a solution of ricinoleic acid in borate buffer.
-
Enzyme Addition: Add the 15-LOX enzyme solution to the cuvette to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy derivative of ricinoleic acid. The initial rate of absorbance increase is proportional to the enzyme activity.
Ricinoleic Acid Signaling Pathways
Ricinoleic acid has been identified as a specific agonist for the prostaglandin EP3 and EP4 receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates downstream signaling cascades that modulate various cellular processes.
Ricinoleic Acid-Mediated EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the inhibitory G-protein, Gαi.
Caption: Ricinoleic acid signaling via the EP3 receptor.
Ricinoleic Acid-Mediated EP4 Receptor Signaling
The EP4 receptor is primarily coupled to the stimulatory G-protein, Gαs.
Caption: Ricinoleic acid signaling via the EP4 receptor.
References
Application of Ricinoleic Acid in Natural Product Synthesis: A Detailed Overview
Introduction
Ricinoleic acid, a hydroxylated unsaturated fatty acid constituting about 90% of castor oil, has emerged as a valuable and versatile building block in the synthesis of a diverse array of natural products.[1][2] Its unique structure, featuring a chiral center at C-12, a double bond at C-9, and a carboxylic acid functionality, provides multiple reactive sites for chemical transformations. This allows for its use as a chiral synthon and a precursor for the construction of complex molecular architectures, including macrolactones, prostaglandins, and various bioactive compounds. This application note details the utility of ricinoleic acid in natural product synthesis, providing experimental protocols for key transformations and summarizing relevant quantitative data.
Key Applications and Synthetic Strategies
Ricinoleic acid serves as a readily available, renewable, and inexpensive starting material for the synthesis of various high-value chemicals. Its functional groups can be selectively manipulated to achieve desired molecular modifications.
1. Synthesis of Macrolactones and Polyesters:
Ricinoleic acid is an excellent precursor for the synthesis of macrolactones and polyesters, which are important structural motifs in many natural products and have applications in drug delivery and biodegradable polymers. The hydroxyl and carboxyl groups of ricinoleic acid can undergo intramolecular esterification to form lactones.
A systematic study on the synthesis of ricinoleic acid lactones reported a 75% yield when refluxing pure ricinoleic acid in chloroform (B151607) with dicyclohexylcarbodiimide (B1669883) (DCC) and (dimethylamino)pyridine (DMAP) as a catalyst.[1] These lactones can be further polymerized to form polyesters. Copolymerization of ricinoleic acid lactones with lactide, using tin(II) octoate as a catalyst, has yielded copolyesters with molecular weights ranging from 5,000 to 16,000 Da.[1]
2. Chiral Synthon for Bioactive Molecules:
The inherent chirality of (R)-ricinoleic acid makes it a valuable component of the chiral pool for the enantioselective synthesis of complex natural products. Its derivatives have been shown to possess a range of biological activities, including anticancer and antimicrobial properties.[1] For instance, various amide derivatives of ricinoleic acid have been synthesized and evaluated for their biological activities.
3. Precursor for Prostaglandins:
Ricinoleic acid can serve as a starting material for the synthesis of prostaglandins, a group of biologically active lipid compounds. While the detailed synthetic pathway is complex, it leverages the existing stereocenter and functional groups of ricinoleic acid to construct the characteristic cyclopentane (B165970) ring and side chains of prostaglandins. It has been noted that ricinoleic acid can stimulate the synthesis of prostaglandin (B15479496) E2 (PGE2) in various tissues.
4. Synthesis of Flavor and Fragrance Compounds:
Microbial transformation of ricinoleic acid can lead to the production of valuable flavor and fragrance compounds. For example, the yeast Yarrowia lipolytica can convert ricinoleic acid into γ-decalactone, a compound with a characteristic peach-like aroma.
Data Presentation
| Product/Intermediate | Starting Material | Key Reagents/Catalysts | Yield/Conversion | Reference |
| Ricinoleic Acid Lactones | Ricinoleic Acid | Dicyclohexylcarbodiimide (DCC), (Dimethylamino)pyridine (DMAP) | 75% | |
| Poly(ricinoleic acid-co-lactide) | Ricinoleic Acid Lactone, Lactide | Tin(II) Octoate | Mw = 5,000-16,000 Da | |
| Ricinoleic Acid | Castor Oil | Lipozyme TL IM (immobilized lipase) | 96.2 ± 1.5% conversion | |
| Methyl Ricinoleate (B1264116) | Ricinoleic Acid | BF₃·2MeOH | - |
Experimental Protocols
Protocol 1: Synthesis of Ricinoleic Acid Lactones
-
Dissolve pure ricinoleic acid in chloroform to a concentration of 10 mg/mL.
-
Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of (dimethylamino)pyridine (DMAP).
-
Reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the ricinoleic acid lactones.
Protocol 2: Enzymatic Hydrolysis of Castor Oil to Ricinoleic Acid
-
Prepare a reaction mixture containing castor oil and an aqueous buffer.
-
Add an immobilized lipase, such as Lipozyme TL IM.
-
Incubate the mixture at an optimal temperature (e.g., 30-50 °C) with agitation.
-
Monitor the hydrolysis progress by analyzing the fatty acid composition using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the desired conversion is reached, separate the aqueous and oil phases.
-
Acidify the aqueous phase to protonate the ricinoleate, leading to the precipitation of ricinoleic acid.
-
Isolate the ricinoleic acid by filtration or extraction and dry under vacuum.
Protocol 3: Ozonolysis of Methyl Ricinoleate
-
Dissolve methyl ricinoleate in a suitable solvent, such as dichloromethane (B109758) or methanol, and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, to quench the ozonide and work up the reaction.
-
Alternatively, an oxidative workup (e.g., with hydrogen peroxide) can be employed to yield carboxylic acids.
-
Isolate and purify the resulting aldehyde or carboxylic acid fragments by standard chromatographic techniques.
Visualizations
Caption: Synthetic pathways from ricinoleic acid.
Caption: General experimental workflow.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Compounds from a Ricinoleic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinoleic acid, a hydroxylated fatty acid that constitutes approximately 90% of castor oil, presents a versatile and renewable scaffold for the synthesis of novel bioactive compounds.[1][2] Its unique structure, featuring a carboxylic acid head, a hydroxyl group at the C-12 position, and a double bond at C-9, allows for a multitude of chemical modifications.[1][3] These modifications have led to the development of derivatives with a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4] This document provides detailed protocols for the synthesis of various classes of ricinoleic acid derivatives and for the evaluation of their biological activities.
Data Presentation: Biological Activities of Ricinoleic Acid Derivatives
The following tables summarize the reported biological activities of various ricinoleic acid derivatives, providing a comparative overview of their potential therapeutic applications.
Table 1: Anticancer Activity of Ricinoleic Acid Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazoles | Valine-substituted 1,2,3-triazole | A549 (Lung) | 12.3 ± 0.24 | |
| Valine-substituted 1,2,3-triazole | DU145 (Prostate) | 15.6 ± 0.24 | ||
| Valine-substituted 1,2,3-triazole | MDA-MB-231 (Breast) | 17.8 ± 0.20 | ||
| Tyrosine-substituted 1,2,3-triazole | Various | 18.9 - 25.4 | ||
| Methionine-substituted 1,2,3-triazole | Various | 18.2 - 24.2 | ||
| Amides | Phenylacetylrinvanil | WEHI-3 (Leukemia) | 3.0 ± 3.1 | |
| Phenylacetylrinvanil | J774 (Leukemia) | 8.0 ± 3.7 | ||
| Phenylacetylrinvanil | P388 (Leukemia) | 9.0 ± 2.0 | ||
| Rinvanil | J774 (Leukemia) | 10.2 ± 3.0 | ||
| Hydroxamic Acids | Ricinoleyl hydroxamic acid | Melanoma | 13.22 (Day 5) | |
| Ricinoleyl hydroxamic acid | Glioblastoma | - |
Table 2: Antimicrobial Activity of Ricinoleic Acid Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Amides | N'-(12-hydroxyoctadec-9-enoyl)isonicotinohydrazide | M. tuberculosis H37Rv | 0.015 - 0.03 | |
| N'-(12-hydroxyoctadec-9-enoyl)isonicotinohydrazide | INH-resistant M. tuberculosis | 12.5 - 25 | ||
| Esters | Oxidized ricinoleic-lauric ester | S. epidermidis | - | |
| Oxidized ricinoleic acid esters | P. acnes & S. epidermidis | - |
Experimental Protocols
A. Synthesis of Ricinoleic Acid Derivatives
The following protocols outline the synthesis of key intermediates and final compounds from the ricinoleic acid scaffold.
Workflow for the Synthesis of Ricinoleic Acid Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Ricinoleic Acid: A Potential Biomarker in Metabolic Studies - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinoleic acid, an 18-carbon hydroxylated fatty acid, is the primary component of castor oil. Traditionally recognized for its laxative properties, recent scientific inquiry has unveiled its potential role in metabolic regulation and its promise as a biomarker in metabolic studies. Ricinoleic acid has demonstrated anti-inflammatory properties and influences key metabolic pathways, including lipid metabolism and glucose homeostasis.[1][2][3] These characteristics make it a compelling candidate for further investigation as a biomarker for metabolic diseases.
This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in exploring the utility of ricinoleic acid in metabolic studies.
Data Presentation
Summary of Quantitative Data on Ricinoleic Acid's Metabolic Effects
The following table consolidates quantitative findings from various studies, offering a comparative overview of ricinoleic acid's impact on key metabolic parameters.
| Parameter | Model | Treatment | Dosage | Duration | Key Findings |
| Glucose Metabolism | Horses | Ricinoleic Acid | 1.8 g/day | Not Specified | Altered glycemic and insulinemic responses, suggesting improved energy metabolism.[2] |
| Glucose Production | H4IIE rat hepatoma cells | Ricinoleic Acid | 25 µM | Not Specified | Suppressed glucose production.[1] |
| Inflammation | Mice | Ricinoleic Acid (topical) | 0.9 mg/mouse | 8 days | Marked inhibition of carrageenan-induced paw edema and reduction in Substance P levels. |
| Methane (B114726) Production | In vitro sheep ruminal digesta | Ricinoleic Acid | 0.2 g/L | 24 hours | 28% decrease in methane production. |
| Fatty Acid Biohydrogenation | In vitro sheep ruminal digesta | Ricinoleic Acid | 0.167 g/L | Not Specified | Inhibited biohydrogenation, leading to the accumulation of beneficial fatty acids like rumenic acid and vaccenic acid. |
Experimental Protocols
Quantification of Ricinoleic Acid in Biological Samples
Objective: To accurately measure ricinoleic acid levels in biological matrices such as plasma, serum, or tissue extracts. Several methods are available, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being common.
Methodology: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Sample Preparation (from Nanocapsules):
-
Mix 200 µL of the sample (e.g., nanocapsule suspension) with 200 µL of acetonitrile.
-
Sonicate for 10 minutes.
-
Add 200 µL of the mobile phase (acetonitrile/water 65:35 v/v).
-
Filter the solution before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and water (pH 3) in a 65:35 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 200-240 nm, with maximum absorption for ricinoleic acid around 237 nm.
-
Retention Time: Approximately 7.6 minutes.
-
-
Validation Parameters:
-
Linearity, Specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ) should be established according to ICH guidelines.
-
Reported LOD: 1.112 µg/mL; Reported LOQ: 3.37 µg/mL.
-
In Vivo Administration of Ricinoleic Acid in a Mouse Model
Objective: To investigate the systemic effects of ricinoleic acid in a preclinical model.
Methodology: Oral Gavage
-
Animal Model: Specific pathogen-free mice are a suitable model.
-
Dosing Solution: Prepare a solution of ricinoleic acid in a suitable vehicle (e.g., corn oil).
-
Administration:
-
Administer a single intragastric dose of ricinoleic acid.
-
The dosage will depend on the specific research question.
-
-
Post-Administration Monitoring:
-
Monitor for physiological and behavioral changes.
-
Collect tissues (e.g., small intestine, mesenteric lymph nodes, spleen, liver) at specified time points for analysis.
-
Note: A single dose can cause significant alterations to the small intestinal mucosa.
-
Signaling Pathways and Experimental Workflows
Ricinoleic Acid Signaling Pathway
Ricinoleic acid has been shown to activate prostaglandin (B15479496) EP3 and EP4 receptors. This interaction initiates downstream signaling cascades that can influence metabolic and inflammatory processes. The EP3 receptor is often coupled to inhibitory G proteins (Gi), while the EP4 receptor typically couples to stimulatory G proteins (Gs), leading to opposing effects on adenylyl cyclase and cyclic AMP (cAMP) levels.
Caption: Ricinoleic acid signaling via EP3 and EP4 receptors.
Experimental Workflow for Biomarker Validation
The validation of ricinoleic acid as a biomarker requires a systematic approach, from initial discovery to clinical application.
Caption: Workflow for biomarker validation.
Logical Relationship for Investigating Metabolic Effects
A logical framework for investigating the metabolic effects of ricinoleic acid involves a multi-faceted approach, integrating in vitro and in vivo studies.
Caption: Logical flow for metabolic effect investigation.
References
Application Notes and Protocols for Isotopic Labeling of Ricinoleic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methods for the isotopic labeling of ricinoleic acid, a hydroxylated fatty acid of significant interest in various industrial and pharmaceutical applications. The protocols outlined below are designed to facilitate tracer studies aimed at understanding its metabolism, biodistribution, and mechanism of action.
Introduction to Isotopic Labeling for Tracer Studies
Isotopic labeling is a powerful technique used to track the fate of molecules in biological systems. By replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of the compound. This is achieved without altering the fundamental chemical properties of the molecule. For ricinoleic acid, isotopic labeling enables precise investigation into its metabolic pathways and its role in cellular signaling.
Methods for Isotopic Labeling of Ricinoleic Acid
There are three primary strategies for the isotopic labeling of ricinoleic acid:
-
Chemical Synthesis: This approach offers the highest degree of control over the position and extent of labeling. It involves the multi-step organic synthesis of ricinoleic acid from isotopically labeled precursors.
-
Biosynthetic (Enzymatic) Labeling: This method leverages the natural biosynthetic pathway of ricinoleic acid. By providing an isotopically labeled precursor, such as oleic acid, to an enzymatic system capable of hydroxylation, labeled ricinoleic acid can be produced.
-
Metabolic Labeling: In this in vivo or in vitro approach, living organisms or cells are cultured in a medium containing a stable isotope-labeled primary nutrient, such as ¹³C-glucose or deuterated water (D₂O). The organism's metabolic machinery then incorporates these isotopes into newly synthesized molecules, including ricinoleic acid.
Protocol 1: Deuterium Labeling of Ricinoleic Acid via Metabolic Labeling with Deuterated Water (D₂O)
This protocol describes a general method for labeling ricinoleic acid with deuterium in a biological system, such as cell culture or in a whole organism, by administering deuterated water. The deuterium from D₂O is incorporated into fatty acids primarily via NADPH during de novo fatty acid synthesis[1][2].
Experimental Protocol
-
Acclimatization: Acclimate the biological system (e.g., cell culture, rodent model) to the experimental conditions for a defined period before introducing the isotope.
-
D₂O Administration:
-
In Vitro (Cell Culture): Prepare the culture medium with a specific enrichment of D₂O (typically 2-10%). Ensure all aqueous components of the medium are prepared with the D₂O-enriched water.
-
In Vivo (Rodent Model): Provide drinking water with a defined D₂O enrichment (e.g., 4-8%) to the animals. The body water enrichment will reach a steady state after a few days.
-
-
Labeling Period: Maintain the biological system with the D₂O-enriched medium or drinking water for the desired duration to allow for the incorporation of deuterium into newly synthesized ricinoleic acid. The duration will depend on the turnover rate of ricinoleic acid in the system under investigation.
-
Sample Collection: At the end of the labeling period, collect relevant biological samples (e.g., cells, plasma, tissues).
-
Lipid Extraction: Extract total lipids from the collected samples using a standard method, such as the Folch or Bligh-Dyer extraction.
-
Hydrolysis and Derivatization:
-
Hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to their corresponding methyl esters (FAMEs) or other volatile derivatives (e.g., pentafluorobenzyl esters) for gas chromatography-mass spectrometry (GC-MS) analysis[3].
-
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distribution of the ricinoleic acid derivative. This will reveal the extent of deuterium incorporation.
Quantitative Data
| Parameter | Typical Value/Range | Reference |
| D₂O Enrichment in Medium/Body Water | 2 - 10% | [4][5] |
| Labeling Duration | 24 hours to several weeks | |
| Expected Deuterium Incorporation (N) into Palmitate (as a proxy) | ~21 atoms (in vivo) | |
| Analytical Technique | GC-MS, ²H NMR |
Note: The maximum number of deuterium atoms (N) that can be incorporated into ricinoleic acid will need to be empirically determined or estimated based on its biosynthetic pathway.
Experimental Workflow
Protocol 2: ¹³C Labeling of Ricinoleic Acid via Metabolic Flux Analysis (MFA)
This protocol is based on providing a ¹³C-labeled carbon source, such as [U-¹³C₆]glucose, to a biological system. The labeled carbon is incorporated into acetyl-CoA, the building block for de novo fatty acid synthesis, resulting in ¹³C-labeled ricinoleic acid. This approach is particularly useful for quantifying metabolic fluxes through various pathways.
Experimental Protocol
-
Culture Preparation: Culture cells or organisms in a defined medium.
-
Isotope Switch: Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).
-
Steady-State Labeling: Culture the system for a sufficient period to achieve both metabolic and isotopic steady state. This ensures that the labeling pattern in the metabolites is stable.
-
Sample Collection and Quenching: Rapidly harvest the biological samples and quench metabolic activity to preserve the in vivo metabolic state.
-
Lipid Extraction and Derivatization: Extract and derivatize the fatty acids as described in Protocol 1.
-
GC-MS or LC-MS/MS Analysis: Analyze the derivatized samples to determine the mass isotopomer distribution of ricinoleic acid.
-
Flux Calculation: Use specialized software to calculate the metabolic fluxes based on the measured labeling patterns and a metabolic network model.
Quantitative Data
| Parameter | Typical Value/Range | Reference |
| ¹³C-Labeled Substrate | [U-¹³C₆]glucose, [1,2-¹³C₂]glucose | |
| Substrate Concentration | Dependent on cell type and experimental goals | |
| Labeling Time to Steady State | Varies (e.g., >5 cell doublings) | |
| Analytical Technique | GC-MS, LC-MS/MS |
Experimental Workflow
References
- 1. Chemical Basis for Deuterium Labeling of Fat and NADPH. | Semantic Scholar [semanticscholar.org]
- 2. lsi.princeton.edu [lsi.princeton.edu]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Ricinoleic Acid in Cell-Based Assays for Cytotoxicity Screening
Introduction
Ricinoleic acid, a major fatty acid component of castor oil, has garnered interest in oncological research due to its potential cytotoxic and pro-apoptotic effects on cancer cells. Emerging studies suggest that ricinoleic acid can modulate key signaling pathways involved in programmed cell death, making it a compound of interest for novel anticancer therapeutic strategies. This application note provides detailed protocols for assessing the cytotoxic effects of ricinoleic acid using a panel of common cell-based assays: MTT, Lactate (B86563) Dehydrogenase (LDH), Annexin V/Propidium Iodide (PI), and Caspase-Glo® 3/7 assays. These methods allow for the quantitative and qualitative evaluation of cell viability, membrane integrity, and apoptosis induction, providing a comprehensive profile of ricinoleic acid's cellular impact.
Data Presentation: Cytotoxic Effects of Ricinoleic Acid and Related Compounds
While specific IC50 values for pure ricinoleic acid against a wide panel of cancer cell lines are not extensively documented in publicly available literature, data from studies on Ricinus communis fruit extract (which contains ricinoleic acid) and a ricinoleic acid derivative provide insights into its potential cytotoxic activity.
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Citation |
| Ricinus communis Fruit Extract | A549 (Lung Carcinoma) | MTS | 48 hours | 40.94 ppm | [1] |
| Ricinoleyl Hydroxamic Acid | Melanoma | MTS | 24 hours | 19.33 µg/mL | |
| Ricinoleyl Hydroxamic Acid | Melanoma | MTS | 72 hours | 34.38 µg/mL | |
| Ricinoleyl Hydroxamic Acid | Melanoma | MTS | 120 hours | 13.22 µg/mL | |
| Ricinoleyl Hydroxamic Acid | Glioblastoma | MTS | 24 hours | 33.65 µg/mL | |
| Ricinoleyl Hydroxamic Acid | Glioblastoma | MTS | 72 hours | 33.58 µg/mL | |
| Ricinoleyl Hydroxamic Acid | Glioblastoma | MTS | 120 hours | 32.97 µg/mL |
Note: The data presented above is for a fruit extract containing ricinoleic acid and a derivative of ricinoleic acid. These values suggest potential cytotoxicity but may not be directly representative of pure ricinoleic acid.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Ricinoleic acid stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of ricinoleic acid in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ricinoleic acid dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised cell membrane integrity.
Materials:
-
96-well plates
-
Ricinoleic acid stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)
-
Microplate reader (fluorometer or spectrophotometer, depending on the kit)
Protocol (based on CytoTox-ONE™):
-
Seed cells and treat with ricinoleic acid as described in the MTT assay protocol (Steps 1-5).
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.
-
After the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm or fluorescence (Ex/Em = 560/590 nm) using a microplate reader.[2]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T-25 flasks
-
Ricinoleic acid stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with ricinoleic acid for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Ricinoleic acid stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with ricinoleic acid as described in the MTT assay protocol (Steps 1-5).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Workflow for assessing ricinoleic acid cytotoxicity.
Caption: Ricinoleic acid-induced apoptosis pathway.
References
Application Notes and Protocols for the Use of Ricinoleic Acid in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinoleic acid (RA), a hydroxylated unsaturated fatty acid, constitutes approximately 90% of the fatty acids in castor oil.[1][2] Traditionally recognized for its laxative properties, recent pharmacological studies have unveiled its potential in the development of novel therapeutic agents, particularly for inflammatory and pain-related conditions.[2][3] These notes provide an overview of the mechanisms of action of ricinoleic acid and detailed protocols for its evaluation in preclinical models.
Mechanism of Action
Ricinoleic acid exhibits a unique dual-action, capsaicin-like effect, demonstrating both pro- and anti-inflammatory properties depending on the duration of application.[1] Its therapeutic effects are mediated through several key signaling pathways:
-
Prostaglandin (B15479496) Receptor Activation: Ricinoleic acid is a selective agonist of the prostaglandin E2 (PGE2) receptors, EP3 and EP4. Activation of the EP3 receptor, in particular, is central to its effects on smooth muscle cells in the intestine and uterus.
-
Modulation of Sensory Neuropeptides: Similar to capsaicin, ricinoleic acid can influence the release of sensory neuropeptides. Repeated topical application has been shown to significantly reduce tissue levels of Substance P (SP) and Neurokinin A (NKA), key mediators of neurogenic inflammation and pain. Furthermore, in vitro studies have demonstrated its ability to inhibit the release of Calcitonin Gene-Related Peptide (CGRP), another crucial molecule in pain signaling.
-
Inhibition of Intracellular Signaling Pathways: Ricinoleic acid has been identified as an inhibitor of calcineurin (CN) and glycogen (B147801) synthase kinase-3β (GSK-3β), two important enzymes involved in various cellular processes, including immune responses and inflammation.
Data Presentation
Table 1: In Vivo Anti-inflammatory and Analgesic Effects of Ricinoleic Acid
| Experimental Model | Animal | Ricinoleic Acid Dose | Comparator | Outcome | Reference |
| Carrageenan-Induced Paw Edema (Acute) | Mouse | 0.9 mg/mouse (topical) | Vehicle | Increased paw edema | |
| Carrageenan-Induced Paw Edema (8-day repeated treatment) | Mouse | 0.9 mg/mouse (topical) | Vehicle | Marked inhibition of paw edema | |
| Histamine-Induced Eyelid Edema (Acute) | Guinea Pig | 0.9 mg/guinea pig (topical) | Vehicle | Increased eyelid edema | |
| Histamine-Induced Eyelid Edema (8-day repeated treatment) | Guinea Pig | 0.9 mg/guinea pig (topical) | Vehicle | Marked reduction in eyelid edema | |
| Freund's Adjuvant-Induced Subchronic Edema | Mouse | Not specified (intradermal) | Not specified | Reduced established edema | |
| Carrageenan-Induced Inflammation (8-day repeated treatment) | Guinea Pig | 0.9 mg/guinea pig (topical) | Vehicle | 75%-80% reduction in Substance P; 46%-51% reduction in Neurokinin A |
Table 2: In Vitro Activity of Ricinoleic Acid
| Assay | System | Ricinoleic Acid Concentration | Outcome | Reference |
| Inhibition of Capsaicin-Induced Inward Currents | Dissociated Rat Dorsal Root Ganglia (DRG) Neurons | 0.1 mM | Significant inhibition | |
| Inhibition of Capsaicin-Induced CGRP Release | Dissociated Rat Dorsal Root Ganglia (DRG) Neurons | 0.1 mM (24-hour incubation) | Significant decrease | |
| Calcineurin (CN) Inhibition | Recombinant Human CN | Ki = 33.7 μM | Substrate-competitive inhibition | |
| Glycogen Synthase Kinase-3β (GSK-3β) Inhibition | Recombinant Human GSK-3β | Ki = 1.43 μM | Peptide substrate-competitive inhibition | |
| EP3 Receptor Binding | CHO cells expressing human EP3 receptor | IC50 = 500 nM | Displacement of 3H-PGE2 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of test compounds.
1. Animals:
-
Species: Wistar or Sprague-Dawley rats (150-250g) or ICR or Swiss albino mice.
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Ethics: All procedures must be approved by the Institutional Animal Ethics Committee.
2. Materials:
-
Ricinoleic acid
-
Carrageenan (lambda, Type IV)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-30 gauge)
3. Procedure:
-
Animal Grouping: Randomly divide animals into groups (n=6 per group): Vehicle control, Positive control, and Ricinoleic acid treatment groups.
-
Compound Administration: Administer ricinoleic acid, positive control, or vehicle via the desired route (e.g., oral, intraperitoneal, or topical) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 100 µl of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or digital calipers.
4. Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 2: Histamine-Induced Eyelid Edema in Guinea Pigs
This model is suitable for assessing the anti-inflammatory effects of compounds on histamine-mediated inflammation.
1. Animals:
-
Species: Guinea pigs.
-
Acclimatization and Ethics: As described in Protocol 1.
2. Materials:
-
Ricinoleic acid
-
Positive control (e.g., a known antihistamine)
-
Vehicle
-
Micrometer calipers
-
Syringes and needles
3. Procedure:
-
Compound Administration: Topically apply ricinoleic acid, positive control, or vehicle to the eyelid of the guinea pig 30 minutes prior to histamine injection.
-
Induction of Edema: Inject histamine intradermally into the eyelid.
-
Measurement of Eyelid Edema: Measure the thickness of the eyelid using micrometer calipers at baseline and at regular intervals after histamine injection.
4. Data Analysis:
-
Calculate the increase in eyelid thickness for each animal.
-
Compare the mean increase in eyelid thickness between the treated and control groups to determine the anti-inflammatory effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of Ricinoleic Acid.
Caption: Experimental workflow for Carrageenan-Induced Paw Edema.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinoleic acid, a hydroxylated fatty acid, is the primary component of castor oil, derived from Ricinus communis. It is a valuable resource for the chemical and pharmaceutical industries due to its unique chemical structure. Triterpenoids, such as lupeol (B1675499), are also present in Ricinus communis and possess a wide range of pharmacological properties, including anti-inflammatory and anticancer activities[1]. The effective separation and quantification of ricinoleic acid from co-occurring triterpenoids are crucial for quality control, drug development, and various industrial applications.
These application notes provide detailed protocols for the sequential extraction of ricinoleic acid and triterpenoids from a plant matrix, followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Extraction Methodology: Sequential Extraction Protocol
A sequential extraction approach is recommended to effectively separate the more non-polar lipids, including ricinoleic acid (as triglycerides), from the slightly more polar triterpenoids.
Protocol 1: Sequential Solvent Extraction
Objective: To fractionate a plant sample into a lipid-rich fraction (containing ricinoleic acid) and a triterpenoid-rich fraction.
Materials:
-
Dried and powdered plant material (e.g., Ricinus communis seeds or leaves)
-
n-Hexane
-
Ethanol (B145695) (95%)
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Defatting (Lipid Extraction):
-
Weigh 10 g of the dried, powdered plant material.
-
Macerate the sample with 100 mL of n-hexane at room temperature for 24 hours with continuous agitation.
-
Filter the mixture and collect the n-hexane extract.
-
Repeat the extraction of the plant residue with another 100 mL of n-hexane to ensure complete lipid extraction.
-
Combine the n-hexane extracts. This fraction contains the triglycerides of ricinoleic acid and other fatty acids.
-
Concentrate the n-hexane extract using a rotary evaporator to obtain the lipid-rich fraction.
-
-
Triterpenoid Extraction:
-
Air-dry the defatted plant residue to remove any residual n-hexane.
-
Extract the residue with 100 mL of 95% ethanol by maceration for 24 hours at room temperature with agitation.
-
Filter the mixture and collect the ethanolic extract.
-
Repeat the extraction of the residue with another 100 mL of 95% ethanol.
-
Combine the ethanolic extracts. This fraction is enriched with triterpenoids.[2]
-
Concentrate the ethanolic extract using a rotary evaporator to obtain the triterpenoid-rich fraction.
-
Workflow for Sequential Extraction
Caption: Sequential extraction workflow for separating lipid-rich and triterpenoid-rich fractions.
II. Analytical Techniques
A. High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
HPLC-CAD is a powerful technique for the simultaneous analysis of compounds that lack a strong UV chromophore, such as ricinoleic acid and many triterpenoids. This method avoids the need for derivatization.
Protocol 2: HPLC-CAD Analysis
Objective: To separate and quantify ricinoleic acid and lupeol (as a representative triterpenoid) in the extracted fractions.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: 80% to 95% B
-
20-25 min: 95% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature 35°C, nitrogen gas pressure 35 psi.
Sample Preparation:
-
Accurately weigh and dissolve the dried lipid-rich and triterpenoid-rich fractions in isopropanol (B130326) to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards of ricinoleic acid and lupeol in isopropanol.
Quantitative Data (Representative)
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (ng) | Recovery (%) |
| Ricinoleic Acid | 12.5 | 5 | 15 | 98.2 |
| Lupeol | 18.2 | 2 | 6 | 97.5 |
HPLC-CAD Analytical Workflow
Caption: Workflow for HPLC-CAD analysis of ricinoleic acid and triterpenoids.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity. However, it requires derivatization to increase the volatility of ricinoleic acid and triterpenoids. A two-step derivatization and injection or two separate analyses are typically necessary.
Protocol 3: GC-MS Analysis
Objective: To identify and quantify ricinoleic acid and lupeol in the extracted fractions.
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
Sample Preparation:
1. For Ricinoleic Acid (as Fatty Acid Methyl Ester - FAME):
- Take an aliquot of the lipid-rich fraction.
- Perform saponification by refluxing with 0.5 M methanolic NaOH.
- Methylate the resulting fatty acid salts using 14% BF3-methanol by heating at 60°C for 10 minutes.
- Extract the FAMEs with n-hexane.
- Wash the hexane (B92381) layer with water and dry over anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.
2. For Lupeol (as Trimethylsilyl - TMS derivative):
- Take an aliquot of the triterpenoid-rich fraction.
- Evaporate the solvent completely.
- Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70°C for 30 minutes.
- The sample is now ready for GC-MS analysis.
Quantitative Data (Representative)
| Compound Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| Ricinoleic Acid Methyl Ester | 15.8 | 298, 187, 129 |
| Lupeol-TMS | 24.5 | 498, 483, 408, 189 |
GC-MS Derivatization and Analysis Workflow
Caption: Separate derivatization workflows for GC-MS analysis of ricinoleic acid and triterpenoids.
III. Data Interpretation and Quantification
For both HPLC-CAD and GC-MS, quantification is achieved by creating a calibration curve using authentic standards of ricinoleic acid and the target triterpenoids (e.g., lupeol). The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. For GC-MS, identification is further confirmed by comparing the mass spectrum of the analyte peak with a reference library.
Conclusion
The separation of ricinoleic acid from related triterpenoids can be effectively achieved through a sequential extraction protocol followed by chromatographic analysis. HPLC-CAD offers a direct and robust method for simultaneous quantification without derivatization. GC-MS provides high sensitivity and structural confirmation but requires separate derivatization steps for each class of compounds. The choice of method will depend on the specific research goals, available instrumentation, and the complexity of the sample matrix. These protocols provide a comprehensive framework for researchers in natural product chemistry and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Richenoic Acid Extraction from Walsura robusta
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Richenoic acid extraction from Walsura robusta.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Walsura robusta?
A1: this compound is a triterpenoid (B12794562), a class of naturally occurring organic compounds.[1][2] Walsura robusta, a plant in the Meliaceae family, has been identified as a natural source of this compound.[2] Triterpenoids from the Meliaceae family are known for a variety of bioactive properties, making them of significant interest for pharmaceutical research and development.[3]
Q2: What are the common methods for extracting triterpenoids like this compound from plant materials?
A2: Common methods for extracting triterpenoids from plant sources include conventional techniques like Soxhlet and maceration, as well as more modern, efficient methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[4] The choice of method can significantly impact extraction efficiency, time, and solvent consumption.
Q3: Which solvents are most effective for this compound extraction?
A3: The selection of an appropriate solvent is crucial and depends on the polarity of the target compound. For triterpenoids, which are generally lipophilic, solvents such as ethanol (B145695), methanol, chloroform, and ethyl acetate (B1210297) are commonly used. Mixtures of these solvents, particularly aqueous ethanol or methanol, can also be effective.
Q4: How can I confirm the presence and purity of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation, identification, and quantification of natural products like this compound. Thin-Layer Chromatography (TLC) can be used for initial screening of fractions. For structural confirmation and purity assessment, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound from Walsura robusta.
Low Yield of Crude Extract
Problem: The initial extraction from the plant material results in a very low mass of crude extract.
| Possible Cause | Suggested Solution |
| Inadequate Sample Preparation | Ensure the Walsura robusta plant material (e.g., leaves, bark) is thoroughly dried to a constant weight and finely ground to a uniform powder. This increases the surface area for solvent penetration. |
| Improper Solvent Selection | The polarity of the solvent may not be optimal for this compound. Experiment with different solvents or solvent mixtures (e.g., 70% ethanol, methanol, ethyl acetate) to find the most effective one for solubilizing the target compound. |
| Suboptimal Extraction Parameters | Factors such as extraction time, temperature, and the solid-to-solvent ratio can significantly affect the yield. Optimize these parameters. For instance, in UAE, experiment with different ultrasonic times and power settings. For maceration, ensure a sufficient duration for complete extraction. |
| Inefficient Extraction Method | Some methods are inherently more efficient than others. Consider switching from maceration to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve yield and reduce extraction time. |
Low Yield of Pure this compound After Purification
Problem: A good quantity of crude extract is obtained, but the final amount of isolated this compound is minimal.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Triterpenoids can be sensitive to high temperatures. If using a heat-based method like Soxhlet extraction, the prolonged exposure to heat may be degrading the this compound. Use a rotary evaporator under reduced pressure to minimize heat exposure during solvent removal. |
| Inefficient Purification Technique | The chosen chromatographic method may not be providing adequate separation. Optimize the mobile phase and stationary phase for column chromatography. Consider using preparative HPLC for higher resolution and better purification. |
| Co-elution with Impurities | This compound may be co-eluting with other structurally similar compounds. Adjust the gradient in your chromatography protocol to improve the separation of the target compound from impurities. |
| Loss of Compound During Transfers | Multiple transfer steps can lead to a significant loss of the compound. Ensure that all glassware is thoroughly rinsed with the solvent to recover any adhered material. |
Formation of Emulsions During Liquid-Liquid Extraction
Problem: During the partitioning of the crude extract between two immiscible solvents, an emulsion forms, making separation difficult.
| Possible Cause | Suggested Solution |
| Vigorous Shaking | Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions, especially if the extract contains surfactant-like compounds. Gently invert the funnel multiple times instead of vigorous shaking. |
| Presence of Surfactant-like Molecules | Plant extracts often contain compounds that can act as emulsifiers. |
| - "Salting out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer and can help break the emulsion. | |
| - Centrifugation: Centrifuging the emulsion can sometimes force the layers to separate. | |
| - Filtration: Passing the emulsion through a bed of celite or glass wool may help to break it. |
Data Presentation
Table 1: Comparison of Triterpenoid Extraction Parameters and Yields
The following table summarizes findings from various studies on triterpenoid extraction, which can serve as a starting point for optimizing this compound extraction.
| Plant Source | Extraction Method | Solvent | Key Parameters | Triterpenoid Yield | Reference |
| Lactuca indica | Microwave-Assisted | Not Specified | Solid-liquid ratio: 1:20.33 g/mL, Microwave power: 412.44 W, Time: 58.75 min | 29.05 mg/g | |
| Swertia chirata | Heat Reflux | 45% Methanol-Ethyl Acetate | Temperature: 65 °C, Particle size: 3 mm | 3.71% | |
| Loquat Peel | Ultrasound-Assisted | 71% Ethanol | Time: 45 min, Power: 160 W, Solid-liquid ratio: 1:10 g/mL | 13.92 ± 0.20 mg/g | |
| Inonotus hispidus | Ultrasonic | 70% Ethanol | Temperature: 50 °C, Time: 40 min, Solid-liquid ratio: 1:30 | 26.72 mg/g (crude) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for the extraction of this compound from Walsura robusta using UAE.
-
Sample Preparation:
-
Dry the plant material (Walsura robusta leaves or bark) in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL conical flask.
-
Add 100 mL of 70% ethanol (a 1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 150 W), and temperature (e.g., 40°C).
-
Sonicate for a predetermined time (e.g., 45 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a reduced pressure and a temperature below 50°C to obtain the crude extract.
-
-
Purification (Column Chromatography):
-
Prepare a slurry of silica (B1680970) gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.
-
Pack a glass column with the slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Richenoic acid degradation during experimental procedures
Welcome to the Technical Support Center for Richenoic Acid (also known as Ricinoleic Acid). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound (12-hydroxy-9-cis-octadecenoic acid) is an unsaturated omega-9 hydroxy fatty acid.[1][2] Its structure contains several reactive sites that make it susceptible to degradation: a carboxylic acid group, a hydroxyl group, and a double bond.[3] These functional groups can participate in various reactions, leading to the breakdown of the molecule.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are:
-
Oxidation: The double bond and hydroxyl group are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, heat, or the presence of oxidizing agents.[4] This can lead to the formation of hydroperoxides, aldehydes, ketones, and other scission products.[4]
-
Hydrolysis: While this compound is itself a product of the hydrolysis of castor oil triglycerides, under certain conditions (e.g., presence of strong acids or bases, or enzymatic activity), the ester linkages in this compound-containing compounds can be cleaved.
-
Polymerization: Due to the presence of both a hydroxyl and a carboxylic acid group, this compound can undergo intermolecular esterification to form oligomers and polymers, especially at elevated temperatures. This can lead to increased viscosity and changes in the physical properties of the sample.
-
Thermal Degradation: At high temperatures (generally above 150°C), this compound can undergo thermal degradation, leading to the formation of various breakdown products, including sebacic acid and 2-octanol.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to:
-
Store it in a cool, dry, and well-ventilated area.
-
Keep it in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protect it from light by using amber-colored vials or storing it in the dark.
-
For long-term storage, it is advisable to keep it in the form of its triglyceride in castor oil and prepare the free acid just before use.
Q4: What are the common signs of this compound degradation in my sample?
A4: Signs of degradation can include:
-
A change in color (e.g., yellowing).
-
An increase in viscosity or the formation of a solid polymer.
-
The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC or GC).
-
A decrease in the concentration of the parent this compound peak over time.
-
A change in pH of the solution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Inconsistent results or loss of this compound concentration in my stock solution.
| Possible Cause | Suggested Solution |
| Oxidation | Prepare fresh stock solutions frequently.Degas your solvents before use.Store stock solutions under an inert atmosphere (nitrogen or argon).Add an antioxidant (e.g., BHT or tocopherol) to your solution, if compatible with your experimental design. |
| Polymerization | Avoid high temperatures when preparing and storing solutions.If heating is necessary, do so for the shortest possible time.Store solutions at a low concentration if possible, as polymerization can be concentration-dependent. |
| Adsorption to container | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Problem 2: Appearance of unknown peaks in my chromatogram.
| Possible Cause | Suggested Solution |
| Oxidative degradation products | Analyze your sample by mass spectrometry (MS) to identify the molecular weights of the unknown peaks. Common oxidation products include hydroperoxides, aldehydes, and ketones.Review your experimental procedure to identify and eliminate potential sources of oxidation (e.g., exposure to air, light). |
| Polymerization products | Use size-exclusion chromatography (SEC) to analyze the molecular weight distribution of your sample. The presence of higher molecular weight species indicates polymerization.Avoid excessive heating and prolonged storage. |
| Contaminants from solvents or reagents | Run a blank analysis of your solvents and reagents to check for impurities.Use high-purity solvents and reagents. |
Problem 3: Phase separation or precipitation in my aqueous formulation.
| Possible Cause | Suggested Solution |
| Low aqueous solubility of this compound | This compound is poorly soluble in water. Use a co-solvent (e.g., ethanol, DMSO) to increase its solubility.Prepare a salt of this compound (e.g., sodium or potassium ricinoleate) which has higher aqueous solubility.Use a surfactant to create a stable emulsion. |
| pH-dependent solubility | The solubility of this compound is pH-dependent. At acidic pH, it will be in its less soluble free acid form. At basic pH, it will form the more soluble carboxylate salt. Adjust the pH of your solution accordingly. |
Data Presentation
Table 1: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Preventative Measures |
| Oxygen | Promotes oxidation of the double bond and hydroxyl group. | Store under inert gas (N₂ or Ar), use degassed solvents, add antioxidants. |
| Light | Can initiate and accelerate oxidation (photodegradation). | Store in amber vials or in the dark. |
| Temperature | High temperatures accelerate oxidation, polymerization, and thermal degradation. | Store at low temperatures (refrigerated or frozen). Avoid unnecessary heating. |
| pH | Strong acidic or basic conditions can catalyze hydrolysis of ricinoleate (B1264116) esters. | Maintain a neutral pH when possible. Use appropriate buffers. |
| Presence of Metals | Transition metals can catalyze oxidation. | Use metal-free systems or add a chelating agent like EDTA. |
| Strong Oxidizing Agents | Will readily oxidize the double bond and hydroxyl group. | Avoid contact with strong oxidants. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a given solvent or formulation under specific conditions (e.g., temperature, light exposure).
1. Materials:
- This compound (high purity)
- Solvent/formulation of interest
- HPLC or GC system with a suitable detector (e.g., UV, MS)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Incubator or environmental chamber
- Light source for photostability testing (optional)
2. Procedure:
- Prepare a stock solution of this compound in the desired solvent at a known concentration.
- Aliquot the stock solution into several vials.
- Time Zero (T₀) Analysis: Immediately analyze one of the vials to determine the initial concentration of this compound. This will serve as your baseline.
- Stability Study:
- Thermal Stability: Place a set of vials in an incubator at the desired temperature.
- Photostability: Expose another set of vials to a controlled light source. Wrap a corresponding set of vials in aluminum foil to serve as dark controls.
- Control: Keep one set of vials at a controlled, low temperature in the dark as a control for long-term stability.
- Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove one vial from each condition.
- Analysis: Analyze the samples by a validated HPLC or GC method to quantify the remaining concentration of this compound. Also, observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
- Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate if possible.
Protocol 2: HPLC Method for Quantification of this compound
This is a general HPLC method that can be adapted for the quantification of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the this compound is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.
-
Quantification: Use a calibration curve prepared with this compound standards of known concentrations.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound degradation.
References
Technical Support Center: Optimization of Derivatization Methods for Ricinoleic Acid GC Analysis
Welcome to the technical support center for the GC analysis of ricinoleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the derivatization of ricinoleic acid for Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization and analysis of ricinoleic acid.
Q1: Why is my ricinoleic acid peak showing significant tailing or not eluting at all?
A1: This is a common issue when analyzing hydroxylated fatty acids like ricinoleic acid. The primary reason is the presence of the polar hydroxyl (-OH) group, which can interact with the GC column's stationary phase, leading to poor peak shape and retention.[1][2]
-
Troubleshooting Steps:
-
Confirm Two-Step Derivatization: For optimal results, a two-step derivatization is crucial. The first step is the esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME). The second, essential step is the silylation of the hydroxyl group.[2] Without silylation, the methyl ricinoleate (B1264116) will likely exhibit poor chromatography.
-
Check Silylation Reagent: Ensure your silylating agent (e.g., BSTFA, MSTFA) is fresh and has been stored under anhydrous conditions. These reagents are highly sensitive to moisture, which can deactivate them and lead to incomplete derivatization.[3]
-
Optimize Silylation Conditions: Review your silylation protocol. The reaction may require heating (e.g., 60-100°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction with the sterically hindered hydroxyl group of ricinoleic acid.[4]
-
Q2: I am observing a very small or no peak for my ricinoleic acid derivative, even with a standard.
A2: A significant reduction in peak area can be due to several factors, from incomplete derivatization to sample degradation or injection issues.
-
Troubleshooting Steps:
-
Moisture Contamination: Both esterification (e.g., with BF3-methanol) and silylation reagents are moisture-sensitive. Ensure all your solvents, reagents, and sample are anhydrous. Water can hydrolyze the derivatizing agents and the formed derivatives.
-
Incomplete Esterification: If the initial FAME formation is incomplete, the subsequent silylation and GC analysis will be affected. Ensure the esterification reaction conditions (temperature and time) are optimal. For example, when using BF3-methanol, heating at around 60°C for 60 minutes is a common starting point.
-
Derivative Instability: While silyl (B83357) derivatives are more volatile, they can be susceptible to hydrolysis. Analyze your samples as soon as possible after derivatization.
-
Injector Issues: Check for potential issues with your GC injector, such as a clogged syringe or an active site in the liner that could be adsorbing your analyte. Using a deactivated liner is recommended.
-
Q3: My baseline is noisy and I see many extraneous peaks.
A3: A noisy baseline and artifact peaks are often indicative of contamination or side reactions during derivatization.
-
Troubleshooting Steps:
-
Reagent Blank: Always prepare and inject a reagent blank (all reagents without the sample) to identify any contaminants originating from your solvents or derivatizing agents.
-
Purity of Reagents: Use high-purity solvents and fresh derivatization reagents. Old or improperly stored reagents can degrade and introduce artifacts.
-
By-products of Derivatization: Silylation reagents can sometimes produce by-products. For instance, BSTFA and MSTFA are known to be powerful silyl donors that produce volatile byproducts, which can sometimes interfere with the analysis.
-
Septum Bleed: A worn-out or low-quality septum in the GC inlet can release siloxanes, leading to a noisy baseline and extraneous peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for ricinoleic acid GC analysis?
A1: The most recommended method is a two-step derivatization process:
-
Esterification: The carboxylic acid group is first converted to a methyl ester (FAME). A common and effective reagent for this is 14% Boron Trifluoride in methanol (B129727) (BF3-methanol).
-
Silylation: The hydroxyl group of the methyl ricinoleate is then silylated to increase volatility and reduce polarity. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this step.
Q2: Can I analyze ricinoleic acid by GC without derivatization?
A2: Direct analysis of free fatty acids by GC is challenging due to their low volatility and high polarity, which leads to poor peak shape and strong adsorption to the column. For ricinoleic acid, with its additional hydroxyl group, this problem is exacerbated. Therefore, derivatization is considered essential for reliable and reproducible GC analysis.
Q3: How do I choose between different silylating reagents like BSTFA and MSTFA?
A3: Both BSTFA and MSTFA are powerful silylating agents suitable for derivatizing the hydroxyl group of methyl ricinoleate.
-
BSTFA is a strong silylating agent that is widely used. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity, especially for sterically hindered hydroxyl groups.
-
MSTFA is also a very effective silylating agent, and its by-products are generally more volatile than those of BSTFA, which can be advantageous in reducing chromatographic interference.
The choice may depend on the specific requirements of your analysis and the other components in your sample matrix.
Q4: What are the critical parameters to control during the derivatization process?
A4: The following parameters are critical for successful derivatization:
-
Anhydrous Conditions: The absence of water is paramount as both esterification and silylation reagents are highly reactive with water.
-
Reaction Temperature and Time: These need to be optimized to ensure the reaction goes to completion without degrading the analyte.
-
Reagent Purity and Freshness: Use high-quality reagents and avoid using expired or improperly stored chemicals.
-
Inert Atmosphere: For highly unsaturated fatty acids, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.
Experimental Protocols
Protocol 1: Two-Step Derivatization of Ricinoleic Acid (Esterification followed by Silylation)
This protocol is a general guideline and may require optimization for your specific sample and instrumentation.
Materials:
-
Ricinoleic acid sample (in a suitable solvent like hexane (B92381) or toluene)
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Saturated NaCl solution
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
Step 1: Esterification (Methylation)
-
Place your sample (e.g., 1 mg of ricinoleic acid) into a reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Add 1-2 mL of 14% BF3-Methanol to the vial.
-
Cap the vial tightly and heat at 60°C for 60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 30 seconds and then allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ricinoleate to a new clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
Step 2: Silylation
-
Take the hexane extract containing the methyl ricinoleate and evaporate the hexane under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC analysis. Dilute with hexane if necessary.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Analysis
| Derivatization Step | Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Esterification | 14% BF3 in Methanol | 60°C for 60 min | Effective for a wide range of fatty acids. | Can cause isomerization of conjugated fatty acids at high temperatures and long reaction times. |
| Methanolic HCl | 80°C for 60 min | Cost-effective alternative to BF3-Methanol. | May be less efficient for some fatty acids compared to BF3. | |
| Sodium Methoxide | Room temperature to 60°C | Rapid and mild reaction conditions. | Primarily for transesterification of glycerides; less effective for free fatty acids. | |
| Silylation | BSTFA (+/- 1% TMCS) | 60-100°C for 30-60 min | Powerful silylating agent, readily available. | By-products can sometimes interfere with analysis. |
| MSTFA | 80-100°C for 60 min | Very powerful silylating agent with highly volatile by-products. | Can be more expensive than BSTFA. |
Table 2: Troubleshooting Common Problems in Ricinoleic Acid GC Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/No Elution | Incomplete derivatization of the hydroxyl group. | Perform a silylation step after esterification using BSTFA or MSTFA. |
| Active sites in the GC inlet or column. | Use a deactivated liner and a high-quality capillary column. | |
| Low Peak Area/No Peak | Moisture contamination of reagents. | Use anhydrous solvents and fresh, properly stored derivatizing agents. |
| Incomplete esterification or silylation. | Optimize reaction time and temperature for both derivatization steps. | |
| Sample degradation. | Analyze samples promptly after derivatization. | |
| Ghost Peaks/High Baseline | Contaminated reagents or solvents. | Run a reagent blank to identify the source of contamination. |
| Septum bleed. | Replace the injector septum with a high-quality, low-bleed septum. | |
| Carryover from previous injections. | Clean the syringe and injector port. |
Visualizations
Caption: Workflow for the two-step derivatization of ricinoleic acid for GC analysis.
References
Technical Support Center: Ricinoleic Acid Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of ricinoleic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your samples.
Troubleshooting Guide: Common Issues in Ricinoleic Acid Storage
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Polymerization | Exposure to high temperatures, promoting esterification between ricinoleic acid molecules. | Store at recommended cool temperatures. Avoid temperature cycling. |
| Yellowing or Discoloration | Oxidation due to exposure to air (oxygen) and/or light. | Store under an inert gas (nitrogen or argon). Use amber or opaque containers.[1] |
| Rancid or Off-Odor | Formation of secondary oxidation products (aldehydes and ketones). | Evaluate the extent of oxidation using Peroxide Value and p-Anisidine (B42471) Value tests. If values are high, the sample may be compromised. Implement stricter inert atmosphere and low-temperature storage. |
| Inconsistent Experimental Results | Degradation of ricinoleic acid due to improper storage, leading to impurities. | Always use fresh samples or those stored under optimal conditions. Qualify stored material before use by measuring its oxidative status. |
| Precipitate Formation | Contamination or polymerization. | Ensure containers are clean and made of compatible materials. Filter the ricinoleic acid if necessary, though this may not remove soluble oxidation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ricinoleic acid degradation during storage?
A1: The primary cause of degradation is oxidation. Ricinoleic acid is an unsaturated fatty acid, and the double bond in its structure is susceptible to attack by oxygen.[2] This process, known as lipid peroxidation, is accelerated by exposure to heat, light, and certain metal ions.[3]
Q2: What are the ideal storage temperatures for ricinoleic acid?
A2: Ricinoleic acid should be stored in a cool, dry, and well-ventilated area.[1][4] Refrigeration is recommended for long-term storage to minimize the rate of oxidative reactions. Avoid extremely high or low temperatures and direct sunlight.
Q3: How important is it to protect ricinoleic acid from light and air?
A3: It is critical. Both light and oxygen are major initiators of the oxidation process. Storing ricinoleic acid in amber or opaque containers and under an inert gas atmosphere, such as nitrogen or argon, significantly inhibits oxidation.
Q4: What type of container should I use for storing ricinoleic acid?
A4: Glass containers are highly recommended. Avoid using aluminum or galvanized containers. Ensure the container is tightly sealed when not in use to prevent exposure to air and moisture.
Q5: Can I use antioxidants to prevent the oxidation of ricinoleic acid?
A5: Yes, the addition of antioxidants can be an effective strategy to prolong the shelf-life of ricinoleic acid. Synthetic antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate, as well as natural antioxidants like tocopherols (B72186) (Vitamin E), are commonly used to protect unsaturated fatty acids from oxidation.
Q6: How can I tell if my ricinoleic acid has oxidized?
A6: Signs of oxidation include a change in color (yellowing), an increase in viscosity, and the development of a rancid or off-odor. For a quantitative assessment, you can measure the Peroxide Value (PV), which indicates primary oxidation products, and the p-Anisidine Value (p-AV), which measures secondary oxidation products. The Total Oxidation (TOTOX) value, calculated from PV and p-AV, provides an overall assessment of the oil's oxidation state.
Data on Preventive Measures
Table 1: General Storage Conditions and Their Impact on Ricinoleic Acid Stability
| Storage Condition | Recommendation | Rationale |
| Temperature | Cool, refrigerated for long-term. | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Light Exposure | Store in amber or opaque containers. | Light, particularly UV light, can initiate and accelerate oxidative chain reactions. |
| Atmosphere | Blanket with an inert gas (Nitrogen or Argon). | Displaces oxygen, a key reactant in lipid peroxidation. |
| Container Material | Use glass containers. | Inert and non-reactive. Avoids potential catalytic effects of metals. |
| Container Seal | Tightly sealed containers. | Prevents exposure to atmospheric oxygen and moisture. |
Table 2: Efficacy of Common Antioxidants in Preventing Lipid Oxidation
Note: Specific quantitative data on the direct comparison of these antioxidants in ricinoleic acid is limited. The efficacy presented here is based on their known performance with other unsaturated fatty acids and oils.
| Antioxidant | Typical Concentration Range | Mechanism of Action | Relative Efficacy (General) |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.02% | Free radical scavenger. | High |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.02% | Free radical scavenger. | High |
| Propyl Gallate (PG) | 0.01% - 0.02% | Free radical scavenger. | Very High, especially when used with a synergist like citric acid. |
| α-Tocopherol (Vitamin E) | 0.03% - 0.1% | Free radical scavenger. | Moderate to High, can exhibit pro-oxidant activity at high concentrations. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) - AOCS Official Method Cd 8-53 (Adapted)
This method determines the concentration of primary oxidation products (peroxides and hydroperoxides).
Materials:
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N and 0.01 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) standard solutions
-
1% Starch indicator solution
-
250 mL Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Weigh approximately 5 g of the ricinoleic acid sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate with 0.1 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous shaking until the blue color completely disappears.
-
If the titration uses less than 0.5 mL of 0.1 N Na₂S₂O₃, repeat the analysis using 0.01 N Na₂S₂O₃.
-
Perform a blank determination using the same procedure without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant (mL) for the sample
-
B = volume of titrant (mL) for the blank
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Protocol 2: Determination of p-Anisidine Value (p-AV) - AOCS Official Method Cd 18-90
This method measures the content of aldehydes (secondary oxidation products).
Materials:
-
Glacial Acetic Acid
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
-
Spectrophotometer
-
1 cm cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Weigh an appropriate amount of the ricinoleic acid sample into a 25 mL volumetric flask and dilute to volume with isooctane to obtain an expected absorbance between 0.2 and 0.8.
-
Measure the absorbance of this solution (Ab) at 350 nm using isooctane as a blank.
-
Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.
-
To each tube, add 1 mL of the p-anisidine reagent and mix thoroughly.
-
After exactly 10 minutes, measure the absorbance of the sample solution (As) at 350 nm against the blank solution.
Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W Where:
-
As = absorbance of the sample solution after reaction with p-anisidine
-
Ab = absorbance of the sample solution in isooctane
-
W = weight of the sample (g)
Protocol 3: Calculation of TOTOX Value
The TOTOX (Total Oxidation) value gives a comprehensive measure of the oxidative state of the oil.
Calculation: TOTOX = (2 * PV) + p-AV Where:
-
PV = Peroxide Value
-
p-AV = p-Anisidine Value
A lower TOTOX value indicates better quality and less oxidized oil.
Visualizations
References
Technical Support Center: Spectroscopic Analysis of Ricinoleic Acid
Welcome to the technical support center for the spectroscopic analysis of ricinoleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the common challenges encountered during NMR, FT-IR, and Mass Spectrometry analysis of ricinoleic acid.
Troubleshooting Guides & FAQs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why do the olefinic proton signals in the ¹H NMR spectrum of my ricinoleic acid sample overlap?
A1: The two olefinic protons (=CH) in ricinoleic acid are chemically similar, leading to overlapping signals, typically in the range of 5.3-5.6 ppm. This can make it difficult to determine accurate coupling constants and integrals.
Troubleshooting:
-
Use a higher field NMR instrument: A spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) can improve the resolution of the signals.
-
Solvent effects: Try using a different deuterated solvent. Aromatic solvents like benzene-d6 (B120219) can induce different chemical shifts compared to chloroform-d6, potentially resolving the overlapping peaks.[1]
-
2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help to identify the coupled protons even if their 1D signals overlap.
Q2: The hydroxyl (-OH) proton peak in my ¹H NMR spectrum is very broad or not visible. How can I confirm its presence?
A2: The hydroxyl proton signal can be broad due to chemical exchange with trace amounts of water or other protic impurities. Its chemical shift is also highly dependent on concentration and solvent.
Troubleshooting:
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity. This is a definitive way to identify the hydroxyl proton signal.[1]
-
Solvent Choice: Using DMSO-d₆ as a solvent can sometimes sharpen the hydroxyl proton signal due to its ability to form strong hydrogen bonds.
Q3: My ¹³C NMR spectrum of ricinoleic acid has weak signals, especially for the carbonyl carbon. What can I do?
A3: The low natural abundance of the ¹³C isotope and the long relaxation times of quaternary carbons (like the carbonyl carbon) can lead to weak signals in ¹³C NMR.
Troubleshooting:
-
Increase the number of scans: Acquiring a larger number of scans will improve the signal-to-noise ratio.
-
Use a relaxation agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can shorten the relaxation times of the carbon nuclei, leading to stronger signals in a shorter amount of time.
-
Optimize acquisition parameters: Adjusting parameters like the relaxation delay (d1) can help ensure complete relaxation of the nuclei between scans, maximizing signal intensity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Q1: The O-H stretching region in my ricinoleic acid FT-IR spectrum is very broad and complex. How can I interpret it?
A1: Ricinoleic acid has two hydroxyl groups: one from the carboxylic acid and another at the C-12 position. The O-H stretching vibrations from both, along with hydrogen bonding, result in a very broad absorption band, typically between 2500 and 3600 cm⁻¹.
Troubleshooting Interpretation:
-
Carboxylic Acid O-H: The carboxylic acid O-H stretch is a very broad band from approximately 2500 to 3300 cm⁻¹.[2][3]
-
Alcohol O-H: The alcoholic O-H stretch is typically a broad band centered around 3200-3600 cm⁻¹.
-
Distinguishing the two: The broadness of the carboxylic acid O-H often overlaps with the C-H stretching vibrations around 3000 cm⁻¹. The overall very broad and "messy" appearance in this region is characteristic of a carboxylic acid. The presence of a strong carbonyl (C=O) peak around 1710 cm⁻¹ confirms the carboxylic acid functionality.[2]
Q2: I am seeing a broad absorption around 3400 cm⁻¹ in my sample, but I'm not sure if it's from the hydroxyl group of ricinoleic acid or from water contamination. How can I tell the difference?
A2: Water also has a broad O-H stretching band in a similar region, which can interfere with the analysis.
Troubleshooting:
-
Proper Sample Preparation: Ensure your sample and the KBr (if making a pellet) are thoroughly dried before analysis. Ricinoleic acid is hygroscopic and can absorb moisture from the atmosphere.
-
Background Spectrum: Take a fresh background spectrum before running your sample to minimize the contribution of atmospheric water vapor.
-
Nitrogen Purge: If available, purge the sample compartment of the FT-IR spectrometer with dry nitrogen gas to reduce atmospheric moisture.
-
Derivative Spectra: In some cases, analyzing the second derivative of the spectrum can help to resolve overlapping bands and distinguish the peak from the hydroxyl group of ricinoleic acid from that of water.
Q3: How should I prepare my viscous ricinoleic acid sample for FT-IR analysis?
A3: The viscosity of ricinoleic acid can make sample preparation challenging.
Recommended Techniques:
-
Thin Film between Salt Plates: Place a small drop of ricinoleic acid between two KBr or NaCl plates and gently press them together to form a thin film. This is a common and effective method for viscous liquids.
-
Attenuated Total Reflectance (ATR): ATR-FTIR is an excellent technique for viscous samples. A small drop of the sample is placed directly on the ATR crystal, and the spectrum is collected. This method requires minimal sample preparation and is easy to clean.
Mass Spectrometry (MS)
Q1: I am analyzing ricinoleic acid using GC-MS, but I am not seeing a peak for it, or the peak is very broad and tails significantly.
A1: Ricinoleic acid is a polar and relatively non-volatile compound due to its carboxylic acid and hydroxyl groups. Direct injection into a GC-MS system will lead to poor chromatographic performance.
Troubleshooting:
-
Derivatization is essential: You must derivatize ricinoleic acid before GC-MS analysis. A two-step derivatization is often necessary:
-
Esterification: Convert the carboxylic acid to a methyl ester (FAME) using a reagent like BF₃-methanol or methanolic HCl.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like BSTFA or MSTFA. This increases the volatility and thermal stability of the molecule.
-
-
Column Choice: Use a suitable capillary column for FAME analysis, such as a DB-23 or a similar polar column.
Q2: How do I interpret the electron ionization (EI) mass spectrum of ricinoleic acid methyl ester?
A2: The EI mass spectrum of ricinoleic acid methyl ester will show characteristic fragmentation patterns that can be used for its identification.
Key Fragments to Look For:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the methyl ester (m/z 312) may be weak or absent.
-
Loss of Water: A peak at m/z 294 ([M-18]⁺) due to the loss of a water molecule from the hydroxyl group.
-
Cleavage at the Hydroxyl Group: Fragmentation around the C-12 hydroxyl group is characteristic.
-
Other Fragments: A series of fragment ions corresponding to the loss of various alkyl chains will also be present. A detailed fragmentation table is provided below.
Q3: I am using Electrospray Ionization (ESI) Mass Spectrometry for my analysis and I see multiple peaks for ricinoleic acid, including [M+Na]⁺ and [M+K]⁺. How can I minimize these adducts?
A3: Adduct formation with alkali metals (like sodium and potassium) is very common in ESI-MS, especially for molecules with polar functional groups like ricinoleic acid.
Troubleshooting:
-
Use High-Purity Solvents: Ensure that your mobile phase solvents are of high purity (LC-MS grade) to minimize the presence of metal ions.
-
Add an Acidifier: Adding a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase can promote the formation of the protonated molecule [M+H]⁺ and suppress the formation of metal adducts.
-
Sample Clean-up: If your sample is complex or contains high concentrations of salts, consider a solid-phase extraction (SPE) clean-up step before analysis.
Quantitative Data Summary
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Ricinoleic Acid
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | 10.0-13.2 | ~179 |
| -CH=CH- (Olefinic) | 5.3 - 5.6 | ~125, ~133 |
| -CH(OH)- | ~3.6 | ~71 |
| -CH₂-COOH (α to carbonyl) | ~2.3 | ~34 |
| -CH₂-CH= (Allylic) | ~2.0 | ~27, ~36 |
| -(CH₂)n- (Alkyl chain) | 1.2 - 1.6 | 22 - 32 |
| -CH₃ (Terminal) | ~0.9 | ~14 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: Key FT-IR Absorption Bands for Ricinoleic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3600-2500 | O-H stretch (Carboxylic acid & Alcohol) | Very broad and strong, characteristic of hydrogen bonding |
| 3010-3000 | =C-H stretch | Medium, sharp |
| 2925 & 2855 | C-H stretch (asymmetric & symmetric) | Strong, sharp |
| 1710 | C=O stretch (Carboxylic acid) | Strong, sharp |
| 1465 | C-H bend (scissoring) | Medium |
| 1285 | C-O stretch | Medium |
| 940 | O-H bend (out-of-plane) | Broad |
Reference:
Table 3: Common Mass Fragments in EI-MS of Ricinoleic Acid and its Methyl Ester
| m/z | Proposed Fragment Identity (Ricinoleic Acid) | m/z | Proposed Fragment Identity (Ricinoleic Acid Methyl Ester) |
| 298 | [M]⁺ | 312 | [M]⁺ |
| 280 | [M-H₂O]⁺ | 294 | [M-H₂O]⁺ |
| 264 | [M-H₂O-CH₄]⁺ | 279 | [M-H₂O-CH₃]⁺ |
| 185 | Cleavage at C11-C12 | 199 | Cleavage at C11-C12 |
| 155 | Cleavage at C9-C10 | 169 | Cleavage at C9-C10 |
| 55 | C₄H₇⁺ (base peak) | 55 | C₄H₇⁺ (base peak) |
Reference:
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis of Ricinoleic Acid
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of ricinoleic acid into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert to dissolve the sample completely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher is recommended.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more scans may be needed depending on the concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: FT-IR Analysis of Ricinoleic Acid using ATR
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components.
-
-
Sample Analysis:
-
Place a small drop of ricinoleic acid directly onto the center of the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Protocol 3: GC-MS Analysis of Ricinoleic Acid as its FAME-TMS Derivative
-
Derivatization (Esterification and Silylation):
-
Esterification:
-
To ~10 mg of ricinoleic acid in a vial, add 2 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1-2 hours.
-
Allow the solution to cool, then add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).
-
Vortex and centrifuge. Carefully transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a new vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried FAME residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes.
-
The sample is now ready for injection.
-
-
-
GC-MS Instrument Parameters:
-
GC Column: DB-23 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 240°C at 5°C/min.
-
Hold at 240°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-FAME of ricinoleic acid based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation.
-
Visualizations
Caption: Experimental Workflow for NMR Analysis of Ricinoleic Acid.
Caption: Troubleshooting Logic for FT-IR O-H Band Interpretation.
Caption: Derivatization Pathway for GC-MS Analysis of Ricinoleic Acid.
References
Technical Support Center: Enhancing Synthetic Modifications of Ricinoleic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing synthetic modifications of ricinoleic acid.
Part 1: Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common issues encountered during the experimental process.
FAQs - General Issues
1. Question: My ricinoleic acid purity is lower than expected after extraction from castor oil. What are the common impurities and how can I improve the purification process?
Answer: The primary source of ricinoleic acid is castor oil, where it exists as a triglyceride.[1][2] The initial hydrolysis or saponification process to liberate the free fatty acid can be a source of impurities.[3][4]
-
Common Impurities:
-
Other fatty acids naturally present in castor oil, such as oleic acid, linoleic acid, stearic acid, and palmitic acid.[5]
-
Unsaponified glycerides.
-
Glycerol, a byproduct of hydrolysis.
-
Degradation or oxidation products.
-
-
Improving Purification:
-
Fractional Distillation: While challenging due to the high boiling point of ricinoleic acid and the close boiling points of other fatty acid esters, it can be employed for purification.
-
Low-Temperature Crystallization: Dissolving the fatty acid mixture in a suitable solvent (e.g., a low molecular weight monohydric alcohol) and chilling it can precipitate saturated fatty acids like stearic and palmitic acid.
-
Chromatography: Column chromatography or preparative TLC can be effective for removing impurities, although it may be challenging for large-scale purification.
-
Salt-Solubility-Based Fractionation: This method has been shown to produce high-purity ricinoleic acid (97.9-98.6%).
-
2. Question: I'm observing significant byproduct formation in my reaction. What are the most common side reactions for ricinoleic acid modifications?
Answer: Ricinoleic acid's unique structure, containing a carboxylic acid group, a hydroxyl group, and a double bond, makes it versatile but also susceptible to side reactions.
-
Common Side Reactions:
-
Estolide Formation (Intermolecular Esterification): The hydroxyl group of one ricinoleic acid molecule can react with the carboxylic acid group of another, forming oligomers. This is a common issue in reactions conducted at high temperatures.
-
Dehydration: At elevated temperatures, especially in the presence of acidic catalysts, the hydroxyl group can be eliminated, forming a new double bond and leading to a mixture of conjugated and unconjugated dienes.
-
Isomerization: The cis double bond at the 9-position can isomerize to the trans form (ricinelaidic acid).
-
Oxidation: The double bond and hydroxyl group are susceptible to oxidation, which can lead to chain cleavage and the formation of various smaller molecules.
-
3. Question: My reaction yield is consistently low. What general factors should I investigate to optimize the reaction conditions?
Answer: Low yields in ricinoleic acid modifications can stem from several factors. A systematic approach to optimization is crucial.
-
Factors to Investigate:
-
Catalyst: The choice and concentration of the catalyst are critical. For esterification, both chemical (e.g., ZnCl2, sulfuric acid) and enzymatic catalysts (lipases) are used. The efficiency of different catalysts can vary significantly.
-
Temperature: Temperature influences reaction rate but can also promote side reactions like dehydration and estolide formation. Finding the optimal temperature is key.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts.
-
Reactant Molar Ratio: The stoichiometry of the reactants can significantly impact equilibrium-limited reactions like esterification.
-
Water/Byproduct Removal: For reactions like esterification and dehydration, the removal of water can drive the reaction towards the products.
-
Purity of Starting Material: Impurities in the initial ricinoleic acid can interfere with the reaction or act as catalyst poisons.
-
4. Question: I'm having trouble with the purification of my final ricinoleic acid derivative. What are the recommended purification techniques?
Answer: The choice of purification technique depends on the properties of the desired product and the nature of the impurities.
-
Recommended Techniques:
-
Liquid-Liquid Extraction: Useful for separating the product from water-soluble impurities or catalysts.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. The choice of stationary and mobile phases is crucial.
-
Distillation: Effective for volatile products, but care must be taken to avoid thermal degradation of heat-sensitive derivatives.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Adsorption: Using adsorbents like mesoporous calcium silicate (B1173343) has been shown to effectively purify methyl ricinoleate.
-
5. Question: How can I accurately monitor the progress of my ricinoleic acid modification reaction?
Answer: Monitoring the reaction progress is essential for determining the optimal reaction time and maximizing yield.
-
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC): After derivatization (e.g., methylation), GC can be used to quantify the fatty acid composition of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the reaction without the need for derivatization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the appearance or disappearance of specific functional groups (e.g., the C-O ester band in esterification).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the degree of conversion.
-
Acid Value (AV) Titration: Measures the amount of free carboxylic acids and is particularly useful for monitoring esterification reactions.
-
Troubleshooting Guide - Specific Reactions
1. Esterification/Transesterification
-
Problem: Low conversion of ricinoleic acid to its ester.
-
Possible Causes:
-
Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount.
-
Equilibrium Limitation: The accumulation of water as a byproduct can inhibit the forward reaction.
-
Suboptimal Temperature: The temperature may be too low for an adequate reaction rate.
-
-
Solutions:
-
Increase catalyst loading or use a more active catalyst.
-
Remove water from the reaction mixture using a Dean-Stark trap or by applying a vacuum.
-
Optimize the reaction temperature. For enzymatic reactions, ensure the temperature is within the optimal range for the specific lipase (B570770).
-
-
-
Problem: Formation of undesirable side products like estolides (oligomers).
-
Possible Causes:
-
High Reaction Temperature: Promotes intermolecular esterification.
-
Acidic Catalyst: Can catalyze both esterification and estolide formation.
-
-
Solutions:
-
Use a lower reaction temperature.
-
Consider using a milder catalyst, such as a lipase, which can be more selective.
-
-
-
Problem: Difficulty in removing the catalyst after the reaction.
-
Possible Causes:
-
Homogeneous catalysts are dissolved in the reaction mixture.
-
-
Solutions:
-
Use a heterogeneous (solid) catalyst that can be easily filtered off.
-
For homogeneous catalysts, perform a workup with washing steps to remove the catalyst.
-
Consider using an immobilized enzyme which can be recovered and reused.
-
-
2. Dehydration
-
Problem: Incomplete dehydration leading to a mix of conjugated and unconjugated dienes.
-
Possible Causes:
-
Insufficient Temperature or Reaction Time: The reaction may not have gone to completion.
-
Catalyst Inefficiency: The chosen catalyst may not be effective enough.
-
-
Solutions:
-
Increase the reaction temperature or prolong the reaction time.
-
Screen different dehydration catalysts (e.g., sulfuric acid, phosphoric acid).
-
-
-
Problem: Polymerization of the diene products.
-
Possible Causes:
-
High Temperatures and Long Reaction Times: Can promote Diels-Alder and other polymerization reactions.
-
-
Solutions:
-
Optimize the reaction to achieve complete dehydration in the shortest possible time.
-
Consider using a polymerization inhibitor if compatible with the reaction conditions.
-
-
-
Problem: Darkening of the product color.
-
Possible Causes:
-
High Temperatures: Can lead to thermal degradation and the formation of colored byproducts.
-
-
Solutions:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Use the lowest effective temperature for the dehydration process.
-
-
3. Oxidation/Epoxidation
-
Problem: Over-oxidation or cleavage of the carbon chain.
-
Possible Causes:
-
Harsh Oxidizing Agent: Strong oxidants can lead to unwanted side reactions.
-
Excessive Reaction Time or Temperature: Can lead to further oxidation of the desired product.
-
-
Solutions:
-
Use a milder and more selective oxidizing agent.
-
Carefully control the stoichiometry of the oxidizing agent.
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
-
-
Problem: Low yield of the desired oxidized product.
-
Possible Causes:
-
Incomplete Reaction: Insufficient amount of oxidizing agent or suboptimal reaction conditions.
-
Side Reactions: As mentioned above.
-
-
Solutions:
-
Optimize the molar ratio of the oxidizing agent to ricinoleic acid.
-
Adjust the reaction temperature and time.
-
-
-
Problem: Difficult separation of the product from the oxidizing agent residues.
-
Possible Causes:
-
The byproducts of the oxidizing agent are soluble in the reaction mixture.
-
-
Solutions:
-
Choose an oxidizing agent that gives easily removable byproducts (e.g., a solid that can be filtered off).
-
Perform appropriate workup and washing steps to remove residues.
-
-
4. Hydrogenation
-
Problem: Incomplete saturation of the double bond.
-
Possible Causes:
-
Insufficient Catalyst or Hydrogen Pressure: Not enough active sites or hydrogen to complete the reaction.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent.
-
-
Solutions:
-
Increase the catalyst loading or hydrogen pressure.
-
Ensure the purity of the ricinoleic acid and the solvent.
-
-
-
Problem: Catalyst poisoning or deactivation.
-
Possible Causes:
-
Impurities: Sulfur compounds or other functional groups can poison noble metal catalysts.
-
-
Solutions:
-
Purify the starting material thoroughly before hydrogenation.
-
Use a more robust catalyst.
-
-
-
Problem: Isomerization of the double bond instead of hydrogenation.
-
Possible Causes:
-
Certain Catalysts and Conditions: Can favor isomerization over hydrogenation.
-
-
Solutions:
-
Screen different hydrogenation catalysts and reaction conditions to find those that favor saturation.
-
-
Part 2: Experimental Protocols
Protocol 1: High-Purity Ricinoleic Acid Isolation from Castor Oil via Saponification
This protocol is a general guideline and may require optimization based on the specific quality of the castor oil.
-
Saponification:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of castor oil.
-
Prepare a solution of 20 g of sodium hydroxide (B78521) in 200 mL of ethanol.
-
Slowly add the sodium hydroxide solution to the castor oil with vigorous stirring.
-
Heat the mixture to reflux and maintain for 1-2 hours until the saponification is complete (a clear solution is formed).
-
-
Acidification:
-
After cooling, pour the reaction mixture into 500 mL of distilled water.
-
Slowly add a 10% solution of hydrochloric acid with stirring until the pH of the solution is acidic (pH 2-3), which will cause the fatty acids to precipitate.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the fatty acids with 3 x 150 mL of a suitable organic solvent (e.g., diethyl ether or hexane).
-
Combine the organic layers and wash with distilled water until the washings are neutral.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ricinoleic acid.
-
-
Purification (Optional):
-
For higher purity, the crude product can be further purified by low-temperature crystallization from a solvent like acetone (B3395972) or by column chromatography.
-
Protocol 2: Lipase-Catalyzed Esterification of Ricinoleic Acid
This protocol describes a general procedure for enzymatic esterification.
-
Reaction Setup:
-
In a reaction vessel, combine ricinoleic acid and the desired alcohol in the appropriate molar ratio (e.g., 1:1 to 1:5, alcohol to acid).
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, 5-10% by weight of the reactants).
-
-
Reaction Conditions:
-
Heat the mixture to the optimal temperature for the chosen lipase (typically 40-70°C) with constant stirring.
-
If the reaction is sensitive to water, apply a vacuum or use a molecular sieve to remove the water produced during the reaction.
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or by determining the acid value.
-
-
Workup:
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
If necessary, wash the product to remove any unreacted alcohol and then dry it.
-
Protocol 3: Catalytic Dehydration of Ricinoleic Acid
This protocol outlines a general method for producing dehydrated castor oil fatty acids.
-
Reaction Setup:
-
Place ricinoleic acid in a reaction flask equipped with a stirrer, a thermometer, and a setup for vacuum distillation (e.g., a Dean-Stark trap).
-
Add a dehydration catalyst, such as sulfuric acid or phosphoric acid (0.1-1% by weight).
-
-
Reaction Conditions:
-
Heat the mixture under vacuum to the desired temperature (typically 180-250°C).
-
The water produced during the reaction will be removed by the vacuum system.
-
-
Monitoring:
-
Monitor the reaction by measuring the refractive index or viscosity of the mixture, or by analyzing samples using techniques like UV-Vis spectroscopy to detect the formation of conjugated double bonds.
-
-
Workup:
-
After the reaction is complete, cool the mixture.
-
Neutralize the acidic catalyst with a base (e.g., calcium carbonate or sodium hydroxide solution).
-
Filter the mixture to remove the neutralized catalyst and any solid byproducts.
-
Protocol 4: Epoxidation of Ricinoleic Acid
This protocol provides a general procedure for the epoxidation of the double bond in ricinoleic acid.
-
Reaction Setup:
-
Dissolve ricinoleic acid in a suitable solvent (e.g., dichloromethane (B109758) or toluene) in a reaction flask equipped with a stirrer and a dropping funnel, placed in an ice bath.
-
The epoxidizing agent is typically a peroxy acid, which can be generated in situ (e.g., from hydrogen peroxide and formic acid) or used directly (e.g., meta-chloroperoxybenzoic acid, m-CPBA).
-
-
Reaction Conditions:
-
Slowly add the epoxidizing agent to the solution of ricinoleic acid while maintaining a low temperature (0-10°C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion.
-
-
Monitoring:
-
Monitor the disappearance of the double bond using TLC (staining with a permanganate (B83412) solution) or by determining the iodine value.
-
-
Workup:
-
Wash the reaction mixture with a solution of sodium bicarbonate to remove unreacted acid, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the epoxidized product.
-
Part 3: Data Presentation
Table 1: Comparison of Different Catalysts for Ricinoleic Acid Esterification
| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 (Immobilized Lipase) | 5.56:1 (Methanol:RA) | 48.2 | 2.36 | 94.03 | |
| Candida antarctica Lipase (CAL) | 0.32:1 (Undecenoic Acid:RA Oligomer) | 69 | 170 | ~30 (incorporation) | |
| ZnCl₂ | 1:3 (Carboxylic Acid:Oxidized RA) | 60 | 6 | - (Successful formation) | |
| Ni/HZSM-5 (for cracking of methyl ester) | - | - | - | 43.8 (methyl undecenoate) |
Table 2: Effect of Reaction Parameters on the Yield of Dehydrated Ricinoleic Acid
| Catalyst | Temperature (°C) | Pressure | Product Composition | Reference |
| Sulfuric Acid | ~250 | Vacuum | Mixture of conjugated and unconjugated dienes | |
| - | 75-120 | - | 60:40 mixture of unconjugated:conjugated dienes |
Table 3: Purity of Ricinoleic Acid Achieved by Different Purification Methods
| Purification Method | Purity (%) | Reference |
| Salt-Solubility-Based Fractionation | 97.9 - 98.6 | |
| Adsorption on Mesoporous Calcium Silicate (for Methyl Ricinoleate) | 94 | |
| Commercial (as starting material) | ~97 (but may show multiple spots on TLC) |
Part 4: Mandatory Visualizations
Caption: Troubleshooting Workflow for Low Yield in Ricinoleic Acid Esterification.
Caption: Reaction Pathway for the Dehydration of Ricinoleic Acid.
Caption: General Workflow for the Purification of Ricinoleic Acid Derivatives.
References
Addressing solubility issues of Richenoic acid in aqueous solutions
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with ricinoleic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is ricinoleic acid and what are its basic properties?
Ricinoleic acid, or (9Z,12R)-12-Hydroxyoctadec-9-enoic acid, is an unsaturated omega-9 hydroxy fatty acid.[1][2] It is the primary component of castor oil, making up about 90% of its fatty acid content.[1][2] It is a viscous, yellowish liquid at room temperature.[2]
Q2: Why is ricinoleic acid poorly soluble in water?
Ricinoleic acid's poor aqueous solubility stems from its long, 18-carbon hydrophobic hydrocarbon chain. While it possesses a polar carboxylic acid head and a hydroxyl group, the nonpolar tail dominates its physical properties, making it immiscible or only slightly soluble in water. Its solubility is reported to be as low as 0.346 g/100 ml (or 3.46 mg/ml) at 25°C. The estimated pKa of its carboxylic acid group is approximately 4.74, which is a critical factor in its pH-dependent solubility.
Physicochemical and Solubility Data
The following table summarizes key quantitative data for ricinoleic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₄O₃ | |
| Molar Mass | 298.46 g/mol | |
| pKa | ~4.74 | |
| logP | 5.37 - 6.14 | |
| Aqueous Solubility | 0.346 g/100 ml (at 25°C) | |
| Solubility in Ethanol (B145695)/PBS (1:1, pH 7.2) | ~0.5 mg/ml | |
| Solubility in DMSO & DMF | ~20 mg/ml | |
| Appearance | Yellow, viscous liquid |
Troubleshooting Guide
Q3: My ricinoleic acid won't dissolve in my aqueous buffer. What is the first step?
This is a common issue due to the acid's low water solubility. The initial approach should focus on pH adjustment and the use of a co-solvent.
-
Problem: Ricinoleic acid remains as an insoluble oil or precipitate in the buffer.
-
Cause: The pH of the aqueous solution is likely below the pKa of ricinoleic acid (~4.74), keeping it in its less soluble, protonated form.
-
Solution: Increase the pH of the solution to be at least 2 units above the pKa (i.e., pH > 6.8). This deprotonates the carboxylic acid group, forming the much more water-soluble sodium or potassium ricinoleate (B1264116) salt.
Q4: I've adjusted the pH, but the solution is still cloudy or has low solubility. What's next?
If pH adjustment alone is insufficient, especially for higher concentrations, introducing a water-miscible organic co-solvent is the next logical step.
-
Problem: The solution remains turbid, or the achievable concentration is too low for the experiment.
-
Cause: The hydrophobic nature of the fatty acid chain still limits solubility even in its salt form.
-
Solution: Use a co-solvent like ethanol. A common starting point is to first dissolve the ricinoleic acid in a small amount of ethanol and then add this solution dropwise to your aqueous buffer while stirring. A 1:1 mixture of ethanol and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. Note that aqueous solutions prepared this way are often not stable for more than a day.
Q5: I need to prepare a stable, high-concentration aqueous formulation for a drug delivery application. What methods are available?
For applications requiring higher stability, bioavailability, and concentration, advanced formulation strategies are necessary. The two most common methods are nanoemulsification and cyclodextrin (B1172386) complexation.
-
Nanoemulsions: These are stable, colloidal dispersions of oil droplets in water. Ricinoleic acid (or castor oil) can serve as the oil phase, which is stabilized by surfactants and co-surfactants. This method is effective for significantly increasing the aqueous dispersibility and therapeutic efficacy of ricinoleic acid.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic tail of ricinoleic acid, forming a complex that has greatly improved water solubility.
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment and Co-solvent
This protocol is suitable for preparing low-concentration solutions for in vitro experiments.
-
Preparation: Weigh the desired amount of ricinoleic acid in a sterile glass vial.
-
Co-solvent Addition: Add a minimal volume of ethanol (or DMSO) to completely dissolve the ricinoleic acid. For example, use 50 µL of ethanol for every 1 mg of ricinoleic acid. Vortex briefly.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS). Adjust the pH of the buffer to ~7.4-8.0 using 1M NaOH.
-
Dilution: While vigorously stirring the aqueous buffer, add the ricinoleic acid/ethanol solution drop by drop.
-
Final Check: The final solution should be clear. If turbidity appears, the solubility limit has been exceeded. Based on available data, concentrations around 0.5 mg/ml are achievable with a 1:1 ratio of ethanol to PBS.
-
Storage: Use the aqueous solution immediately or within the same day, as it may not be stable long-term.
Protocol 2: Preparation of Ricinoleic Acid Nanoemulsion
This protocol outlines a general method for creating a nanoemulsion for drug delivery studies, based on low-energy methods.
-
Component Selection:
-
Oil Phase: Ricinoleic acid or castor oil.
-
Surfactant: A non-ionic surfactant such as Tween 80 (Polysorbate 80) or Span 80.
-
Co-surfactant/Co-solvent: Propylene glycol, ethanol, or Transcutol-P to lower interfacial tension.
-
Aqueous Phase: Deionized water or a suitable buffer.
-
-
Formulation:
-
Prepare the oil phase by mixing ricinoleic acid, the surfactant, and the co-surfactant in a beaker.
-
Gently heat the mixture to 30-40°C and stir until a homogenous, clear solution is formed.
-
-
Emulsification:
-
Heat the aqueous phase to the same temperature.
-
Slowly add the aqueous phase to the oil phase dropwise under constant, high-speed stirring (e.g., using a magnetic stirrer or homogenizer).
-
Continue stirring for 15-30 minutes until a stable, translucent nanoemulsion forms.
-
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, zeta potential, and stability over time. Optimized formulations have reported droplet sizes around 260 nm.
Protocol 3: Preparation of Ricinoleic Acid-Cyclodextrin Inclusion Complex
This protocol uses the kneading method to form an inclusion complex, which can improve solubility by 2- to 3-fold.
-
Molar Ratio: Determine the desired molar ratio of ricinoleic acid to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Place the β-cyclodextrin powder in a mortar. Add a small amount of water to create a paste.
-
Kneading: Add the ricinoleic acid to the paste and knead the mixture thoroughly for 45-60 minutes. During this process, add small amounts of water as needed to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Final Product: The dried complex can be crushed into a fine powder. This powder can then be dissolved in an aqueous solution, where it should exhibit enhanced solubility compared to the free acid.
References
Troubleshooting guide for bioassays involving Richenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Richenoic acid in various bioassays. Given that this compound is a triterpenoid (B12794562) isolated from Walsura robusta, this guide also addresses common challenges associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: Poor aqueous solubility is a common issue with triterpenoids. Here are several steps to improve solubility:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution.
-
Warming: Gently warm the stock solution in a 37°C water bath to aid dissolution.
-
Sonication/Vortexing: Use sonication or vortexing to help dissolve the compound.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always visually inspect the solution for precipitate before use.
-
Working Solution Preparation: When diluting the stock solution into aqueous media for your experiment, it is crucial to do so gradually and with vigorous mixing to prevent precipitation. Prepare intermediate dilutions in your culture medium rather than adding the concentrated stock directly. The final DMSO concentration in your assay should typically be kept below 1% to avoid solvent-induced artifacts.
Q2: I am observing inconsistent results in my bioassays. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Precipitation: As mentioned above, this compound may precipitate out of the aqueous assay buffer, leading to a lower effective concentration and variable results. Ensure complete dissolution in your working solutions.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Viability: The concentrations of this compound or the solvent (DMSO) used may be affecting cell viability, indirectly influencing assay readouts. It is crucial to perform a cytotoxicity assay to determine the appropriate concentration range.
-
Reagent Quality: Ensure all reagents, including cell culture media and assay kits, are within their expiration dates and have been stored correctly.
Q3: What are the expected biological activities of this compound?
A3: this compound is a triterpenoid from the plant Walsura robusta, which belongs to the Meliaceae family. Triterpenoids from this family have been reported to exhibit a range of biological activities, including:
-
Cytotoxicity: Many triterpenoids show cytotoxic effects against various cancer cell lines.[1][2]
-
Anti-inflammatory activity: Some triterpenoids from the Meliaceae family have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[3]
-
Antioxidant activity: The antioxidant potential of triterpenoids is another area of investigation.[1][2]
Q4: I am not seeing any activity in my bioassay. What should I check?
A4: If you are not observing the expected biological activity, consider the following:
-
Concentration Range: You may be using a concentration of this compound that is too low. A dose-response experiment with a wide range of concentrations is recommended.
-
Assay Suitability: Ensure the chosen bioassay is appropriate for detecting the expected biological activity. For example, if you are expecting anti-inflammatory effects, an assay that measures inflammatory markers (e.g., nitric oxide, prostaglandins, or cytokines) would be suitable.
-
Positive Controls: Always include a positive control in your experiment to validate that the assay is working correctly.
-
Compound Integrity: Ensure that your this compound has not degraded. Proper storage is critical.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when adding this compound stock to aqueous buffer. | The compound's solubility limit has been exceeded. | - Lower the final concentration of this compound.- Decrease the final percentage of DMSO in the working solution.- Perform serial dilutions in the assay buffer instead of a single large dilution.- Consider the use of co-solvents or solubilizing agents, but validate their compatibility with your assay. |
| High variability between replicate wells. | - Inconsistent pipetting.- Uneven cell seeding.- Compound precipitation in some wells. | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure a homogenous cell suspension before seeding.- Visually inspect wells for any precipitate before adding reagents. |
| No dose-dependent response observed. | - The concentration range is too narrow or not in the active range.- The compound is inactive in the chosen assay. | - Test a wider range of concentrations (e.g., from nanomolar to high micromolar).- Verify the biological activity with an alternative assay.- Confirm the identity and purity of your this compound. |
| Positive control works, but this compound shows no effect. | - The specific biological activity is not present.- The compound requires metabolic activation. | - Consider testing in different cell lines or assay systems.- Investigate if the compound is a pro-drug that needs to be metabolized to become active. |
| Unexpected cell death or morphology changes. | - Cytotoxicity of this compound.- High concentration of the solvent (DMSO). | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range.- Ensure the final DMSO concentration is at a level that is not harmful to your cells (typically ≤ 0.5%). |
Data Presentation
While specific quantitative data for this compound is not yet widely available, the following table presents the cytotoxic activity of other limonoids (a class of triterpenoids) isolated from Walsura robusta against various cancer cell lines. This can serve as a reference for designing concentration ranges for your experiments.
| Compound | HL-60 (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SW480 (IC₅₀, µM) |
| Walsuronoid D | 2.7 | 3.1 | 4.2 | 3.8 | 4.5 |
| Walsuronoid E | 3.5 | 4.1 | 3.9 | 4.3 | 4.0 |
Source: Adapted from a study on cytotoxic limonoids from the leaves of Walsura robusta.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
DMSO
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only, cells with LPS only, and cells with a known inhibitor of NO production as controls.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
Methanol (B129727) or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to a fixed volume of DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. The Genus Walsura: A Rich Resource of Bioactive Limonoids, Triterpenoids, and Other Types of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of different Richenoic acid isolation protocols
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ricinoleic Acid Isolation Method
Ricinoleic acid, an unsaturated omega-9 hydroxy fatty acid, is the primary component of castor oil and a valuable resource in the pharmaceutical, cosmetic, and oleochemical industries.[1][2] Its unique chemical structure, featuring a hydroxyl group and a double bond, allows for a variety of chemical modifications, making it a versatile precursor for numerous applications, including the synthesis of biodegradable polyanhydrides for controlled drug delivery.[3] The purity of ricinoleic acid is paramount for these applications, necessitating efficient and reliable isolation protocols. This guide provides a comparative analysis of different methods for isolating ricinoleic acid from castor oil, offering experimental data and detailed methodologies to aid researchers in selecting the most suitable protocol for their needs.
Performance Comparison of Isolation Protocols
The selection of an appropriate isolation protocol depends on the desired purity, yield, and scalability, as well as environmental and economic considerations. The following table summarizes the key performance metrics of prominent ricinoleic acid isolation methods.
| Protocol | Purity (%) | Yield/Conversion (%) | Key Advantages | Key Disadvantages |
| Alkaline Hydrolysis (Saponification) | 87.5 - 88.1[4] | ~93.44 (from methyl ricinoleate)[5] | Simple, well-established method. | Can produce by-products; may require high temperatures. |
| Enzymatic Hydrolysis (Lipase) | High (not explicitly quantified) | 96.2 ± 1.5 (conversion rate) | "Green" process, mild reaction conditions. | Can be slower than chemical methods; enzyme cost. |
| Low-Temperature Solvent Crystallization | > 99 | Not explicitly quantified | High purity achievable. | Requires very low temperatures and multiple recrystallizations. |
| Salting-Out Approach (SOA) | 97.9 - 98.6 | 55.5 ± 2.5 (total process yield) | High purity, reproducible, and scalable. | Multi-step process. |
Experimental Methodologies
This section provides detailed protocols for the key ricinoleic acid isolation methods.
Alkaline Hydrolysis (Saponification)
This traditional method involves the hydrolysis of castor oil using a strong base, followed by acidification to liberate the free fatty acids.
Protocol:
-
Saponification: Mix castor oil with an ethanolic solution of potassium hydroxide (B78521) (KOH). A typical ratio is 250 g of castor oil to 60 g of KOH dissolved in 500 mL of ethanol (B145695).
-
Reflux: Heat the mixture under reflux for approximately 1 hour to ensure complete hydrolysis of the triglycerides.
-
Solvent Evaporation: After reflux, evaporate the ethanol to obtain the potassium salt of the fatty acids (soap).
-
Acidification: Dissolve the soap in water and acidify the solution with a mineral acid, such as hydrochloric acid (HCl), to a pH of 2. This protonates the carboxylate groups, yielding free fatty acids.
-
Extraction: Extract the liberated fatty acids using a suitable organic solvent like diethyl ether.
-
Washing and Drying: Wash the organic phase with water to remove impurities and the mineral acid. Dry the organic phase using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄).
-
Solvent Removal: Evaporate the organic solvent to obtain the crude ricinoleic acid.
Enzymatic Hydrolysis
This method utilizes lipase (B570770) enzymes to catalyze the hydrolysis of castor oil, offering a more environmentally friendly alternative to chemical methods.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing castor oil, water, and a lipase enzyme (e.g., Lipozyme TL IM).
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring. The optimal reaction time will depend on the specific enzyme and conditions used.
-
Enzyme Deactivation: After the desired conversion is achieved, deactivate the enzyme, typically by heat treatment or filtration.
-
Separation: Separate the fatty acid layer from the aqueous glycerol (B35011) layer.
-
Purification: Further purify the ricinoleic acid using methods such as distillation or chromatography.
Low-Temperature Solvent Crystallization
This physical separation method leverages the differential solubility of fatty acids at low temperatures to isolate high-purity ricinoleic acid.
Protocol:
-
Dissolution: Dissolve the mixed fatty acids obtained from castor oil hydrolysis in a dry solvent, such as acetone.
-
Fractional Crystallization:
-
Cool the solution to a specific temperature (e.g., -40°C and -50°C) to crystallize out certain fatty acid fractions.
-
Filter the solution to separate the crystallized fractions.
-
-
Recrystallization:
-
Take the fractions that are rich in ricinoleic acid and redissolve them in fresh, cold solvent.
-
Cool the solution to a very low temperature (e.g., -70°C) to crystallize the ricinoleic acid.
-
Repeat the recrystallization process (7-10 times) to achieve high purity (>99%).
-
-
Solvent Removal: After the final crystallization step, remove the solvent to obtain pure ricinoleic acid.
Process Visualization
To better understand the general workflow of ricinoleic acid isolation, the following diagrams illustrate the key stages.
Caption: General workflow for ricinoleic acid isolation from castor oil.
The initial step in many isolation protocols is the hydrolysis of castor oil triglycerides. The following diagram illustrates the signaling pathway of alkaline hydrolysis.
Caption: Signaling pathway of alkaline hydrolysis for ricinoleic acid production.
References
Validation of a New HPLC-DAD Method for Richenoic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the precise quantification of Richenoic acid. This compound, the primary bioactive component of castor oil, is gaining significant attention in the pharmaceutical sector for its potent anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3] The development of robust and reliable analytical methods is crucial for its accurate measurement in various matrices, from raw materials to complex nanoparticle formulations.
This document presents a detailed comparison of the new HPLC-DAD method against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach, supported by performance data and detailed experimental protocols.
Data Presentation: Comparison of Analytical Methods
The performance of the new HPLC-DAD method was evaluated against a traditional GC-MS method, a common technique for fatty acid analysis. The following table summarizes the key validation parameters.
| Validation Parameter | New HPLC-DAD Method | Conventional GC-MS Method | Key Considerations |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.88%[4][5] | The HPLC-DAD method demonstrates slightly better precision. |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods exhibit excellent linearity across a defined concentration range. |
| Limit of Detection (LOD) | 1.112 µg/mL | Representative: 0.001 mg/g | Sensitivity is method and instrument dependent; the new HPLC method is highly sensitive. |
| Limit of Quantification (LOQ) | 3.37 µg/mL | Representative: 0.003 mg/g | Both methods are capable of quantifying low concentrations of the analyte. |
| Accuracy (Recovery %) | Approx. 99% | ≥ 82.31% | Both methods provide high recovery rates with optimized procedures. |
| Derivatization Required? | No | Yes (typically as FAMEs) | HPLC-DAD simplifies the workflow by analyzing the acid in its native form. |
| Operating Temperature | Ambient | High (Injector/Oven) | HPLC is advantageous for potentially heat-sensitive compounds. |
Note: GC-MS data are representative values for fatty acid analysis to provide a benchmark for comparison.
Experimental Protocols
New HPLC-DAD Method for this compound Quantification
This method was developed for the identification and quantification of this compound in its native form.
a. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: C18 column (e.g., Agilent TC-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (65:35 v/v), with the aqueous phase acidified with 1.5% phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 237 nm.
-
Retention Time: Approximately 7.5 minutes.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound standard in the mobile phase.
-
Calibration Curve: Create a series of working standard solutions by diluting the stock solution to concentrations spanning the expected sample range.
-
Sample Preparation: Dissolve the sample containing this compound in an appropriate solvent (e.g., acetonitrile), sonicate to ensure complete dissolution, and dilute with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Alternative Method: GC-MS Analysis of this compound (as FAMEs)
Gas chromatography is a powerful technique for fatty acid analysis, but it typically requires derivatization of the analytes to increase their volatility.
a. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Isolate the lipid fraction from the sample using a suitable extraction method (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent under a stream of nitrogen.
-
Add a methanolysis reagent (e.g., methanolic HCl or BF₃-methanol) to the dried lipid extract.
-
Heat the mixture (e.g., at 60-100°C) for a specified time to convert the fatty acids to their methyl esters (FAMEs).
-
After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the organic layer containing the FAMEs and dry it over anhydrous sodium sulfate.
b. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A capillary column suitable for FAME analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300°C) at a controlled rate.
-
Ion Source Temperature: ~230-250 °C.
-
Detection: The mass spectrometer is operated in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.
Mandatory Visualization
Experimental Workflow: HPLC-DAD Method
The following diagram illustrates the logical workflow for the quantification of this compound using the new HPLC-DAD method.
References
- 1. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Richenoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the evaluation of a novel compound's specificity is a critical step in preclinical development. This guide provides a framework for assessing the cross-reactivity of Richenoic acid, a dammarane-type triterpenoid, by comparing it with its structural analogs and outlining key experimental protocols.
Due to the limited publicly available data on the specific biological activities and cross-reactivity of this compound, this guide will focus on a comparative analysis with its known structural analogs, Eichlerianic acid and Shoreic acid. This approach allows for the formulation of hypotheses regarding potential biological targets and cross-reactivity profiles, underscoring the importance of empirical validation.
Structural Analogs and Potential Bioactivities
This compound belongs to the dammarane (B1241002) class of triterpenoids. Its biological activity has not been extensively characterized. However, insights can be gleaned from the known activities of its structural analogs, Eichlerianic acid and Shoreic acid, which have been isolated from similar plant sources.[1][2]
| Compound | Reported Biological Activities | Key Findings |
| This compound | Not extensively documented | A dammarane-type triterpenoid. |
| Eichlerianic acid | Antiviral, Antioxidant, Cytotoxic | Demonstrates in vitro activity against Herpes Simplex Virus (HSV).[1][3] Exhibits antioxidant properties and cytotoxic effects against cancer cell lines like MCF-7.[1] |
| Shoreic acid | Antibacterial, Antifungal, Antiviral | Shows activity against various bacteria (E. coli, P. aeruginosa, S. aureus, B. subtilis) and fungi (C. albicans, T. mentagrophytes). Also exhibits in vitro activity against Herpes Simplex Virus types I and II. |
The Imperative of Cross-Reactivity Assessment
Cross-reactivity occurs when a compound binds to unintended targets, which can lead to off-target effects, toxicity, or misleading experimental results. For a novel compound like this compound, a thorough cross-reactivity assessment is essential to determine its selectivity and potential therapeutic window. This is particularly crucial for triterpenoids, as their complex structures can lead to interactions with multiple cellular targets.
A hypothetical signaling pathway that could be investigated for this compound, based on the known anti-inflammatory and cytotoxic activities of other triterpenoids, is the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols for Cross-Reactivity Assessment
A systematic approach to evaluating the biological activity and cross-reactivity of this compound would involve a panel of in vitro assays.
Cytotoxicity Assays
These assays are fundamental to determining the concentration range at which a compound affects cell viability.
a) MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and its analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
b) SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition.
Anti-inflammatory Assays
Given the known anti-inflammatory properties of some triterpenoids, assessing this compound's effect on inflammatory pathways is a logical step.
a) Inhibition of Albumin Denaturation Assay
This assay is a simple in vitro method to screen for anti-inflammatory activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation.
b) Measurement of Inflammatory Mediators in Macrophages
This assay measures the effect of the compound on the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and leukotriene C4 (LTC4) in stimulated macrophages.
-
Cell Culture: Culture mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore in the presence or absence of the test compounds.
-
Supernatant Collection: After a defined incubation period, collect the cell supernatant.
-
ELISA: Quantify the levels of PGE2 and LTC4 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Determine the IC50 values for the inhibition of PGE2 and LTC4 production.
Caption: General workflow for in vitro assessment of this compound.
Conclusion
While direct experimental data on this compound is currently lacking, a comparative analysis with its structural analogs, Eichlerianic acid and Shoreic acid, provides a valuable starting point for investigating its potential biological activities. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the cytotoxicity, anti-inflammatory potential, and, crucially, the cross-reactivity of this novel triterpenoid. Such studies are indispensable for elucidating the mechanism of action of this compound and determining its potential as a future therapeutic agent.
References
A Comparative Analysis of the Bioactivity of Ricinoleic Acid and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ricinoleic acid, the primary fatty acid in castor oil, has long been recognized for its diverse biological activities. Its unique chemical structure, featuring a hydroxyl group and a double bond, makes it a versatile platform for the synthesis of various derivatives. This guide provides a comparative overview of the bioactivity of ricinoleic acid and its synthetic analogues, supported by experimental data, to aid researchers in the exploration of their therapeutic potential.
Anti-inflammatory Activity
Ricinoleic acid exhibits notable anti-inflammatory effects, which can be modulated through chemical modification. The carrageenan-induced paw edema model is a standard in vivo assay used to evaluate the anti-inflammatory potential of compounds.
Comparative Anti-inflammatory Data
While direct comparative studies with extensive quantitative data in a single table are limited, the available research indicates that both ricinoleic acid and its derivatives possess significant anti-inflammatory properties. For instance, repeated topical application of ricinoleic acid has been shown to markedly inhibit carrageenan-induced paw edema in mice.[1] A study on a novel ricinoleic acid poloxamer gel system demonstrated significantly more effectiveness in reducing edema compared to a standard gel formulation.
| Compound/Formulation | Animal Model | Assay | Key Findings | Reference |
| Ricinoleic Acid (repeated topical application) | Mouse | Carrageenan-induced paw edema | Marked inhibition of edema | [1] |
| Ricinoleic Acid Poloxamer Gel | Rat | Carrageenan-induced rat paw edema | Significantly more effective in reducing edema and pain compared to isopropyl palmitate PLO gel. Markedly inhibited prostaglandin (B15479496) E2 synthesis. |
Experimental Protocol: Carrageenan-Induced Paw Edema
This assay induces an acute, localized inflammation, allowing for the measurement of the anti-edematous effects of a test compound.
Objective: To assess the in vivo anti-inflammatory activity of a test compound by quantifying its ability to inhibit paw edema induced by carrageenan.[2]
Materials:
-
Wistar rats or Swiss albino mice[2]
-
Carrageenan (Lambda, Type IV)[2]
-
Sterile 0.9% saline
-
Test compound (Ricinoleic acid or its derivative)
-
Reference drug (e.g., Indomethacin or Dexamethasone)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into control, reference, and test groups.
-
Administration: The test compound or reference drug is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each animal.
-
Measurement: Paw volume or thickness is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Antimicrobial Activity
Ricinoleic acid possesses inherent antimicrobial properties, and its derivatives, particularly esters and glycosides, have been synthesized to enhance this activity against various pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Data
Studies have shown that synthetic derivatives of ricinoleic acid can exhibit superior antimicrobial activity compared to the parent compound. For example, oxidized ricinoleic acid esters have demonstrated positive results against Propionibacterium acnes and Staphylococcus epidermidis. Specifically, the oxidized ricinoleic-lauric ester showed the highest activity against S. epidermidis. Furthermore, certain ricinoleic acid glycosides have shown promising broad-spectrum antibacterial activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.
| Compound | Target Microorganism | MIC (μg/mL) | Key Findings | Reference |
| Ricinoleic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3807 | >512 | ||
| Ricinoleic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3820 | 512 | ||
| Oxidized Ricinoleic Acid-Decanoic Acid Ester | Propionibacterium acnes & Staphylococcus epidermidis | Not specified (inhibition zone diameter reported) | Showed the most effective antimicrobial activity among the tested esters. | |
| Mannopyranosyl & Arabinofuranosyl derivatives of Ricinoleic Acid | Various strains of Staphylococcus aureus | Not specified (described as effective) | Proven effective against non-clinical, clinical, and resistant strains of S. aureus. |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of ricinoleic acid and its derivatives against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (Ricinoleic acid and its derivatives) dissolved in a suitable solvent
-
Positive control (bacterial culture with no compound)
-
Negative control (broth medium only)
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the broth medium directly in the wells of the microtiter plate.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Cytotoxic Activity
The cytotoxic potential of ricinoleic acid derivatives, particularly amides, has been investigated against various cancer cell lines. This highlights a promising avenue for developing novel anticancer agents from a natural product scaffold.
Comparative Cytotoxicity Data
Studies on chiral amide derivatives of ricinoleic acid have demonstrated their cytotoxic effects. For instance, certain amides have shown greater toxicity against HT29 (colon cancer) and HeLa (cervical cancer) cell lines compared to the parent methyl ricinoleate. Notably, ethanolamine-derived amides of both (R)- and (S)-ricinoleic acid showed the most promising anticancer potential.
| Compound | Cell Line | IC50 (μM) | Key Findings | Reference |
| (R)-3-hydroxynonanoic acid hydroxamic acid derivative | HeLa | 13.22 ± 1.25 | Showed the best cytotoxic effect among the tested 3-hydroxynonanoic acid derivatives. | |
| (S)-3-hydroxynonanoic acid hydroxamic acid derivative | HeLa | 14.33 ± 1.05 | ||
| (R)-ricinoleic acid amide derivative | HT29 | 40.42 - 44.03 | Significantly more toxic than the parent methyl esters. | |
| Ethanolamine-derived amides of (R)- and (S)-ricinoleic acid | Cancer cell lines | Not specified (described as most promising) | Showed the most promising anticancer potential among the tested amides. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, HT29)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Carrageenan-Induced Inflammation Pathway
Caption: Carrageenan-induced inflammatory cascade.
Experimental Workflow for Bioactivity Screening
References
A Comparative Guide to Ricinoleic Acid as a Reference Standard in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Ricinoleic acid, a hydroxylated fatty acid that constitutes about 90% of the fatty acids in castor oil, is a significant biomarker in the analysis of natural products, particularly in the quality control of castor oil and its derivatives.[1][2] Its unique structure makes it a valuable reference standard for various analytical techniques. This guide provides a comparative overview of the analytical methods for ricinoleic acid, its potential alternatives, and the experimental protocols to support researchers in selecting the most suitable method for their applications.
Performance Comparison of Analytical Methods
The quantification of ricinoleic acid in natural products can be achieved through several chromatographic techniques. The choice of method often depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of ricinoleic acid.
| Parameter | HPLC | GC | HPTLC |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Separation based on polarity on a planar surface |
| Typical Column/Plate | C18 or C8 reversed-phase | Capillary columns (e.g., DB-5ms) | Silica gel 60 F254 |
| Detection | Diode-Array Detector (DAD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Densitometry (UV/Vis) |
| Sample Preparation | Dilution, filtration, derivatization (optional) | Saponification and methylation (derivatization) | Dilution, spotting |
| Retention Time (min) | ~5.0 - 7.6 | ~9.9 | Rf ~0.78 |
| Limit of Detection (LOD) | Method dependent, can be very low with MS | Method dependent, typically in the ng range | Higher than HPLC and GC |
| Limit of Quantification (LOQ) | Method dependent, can be very low with MS | Method dependent, typically in the ng range | Higher than HPLC and GC |
| Recovery (%) | ~96.92 - 103.77 | >84.8 | Generally satisfactory |
| Advantages | High resolution and sensitivity, suitable for non-volatile compounds | High resolution and sensitivity, established methods for fatty acid analysis | Simple, cost-effective, high throughput |
| Disadvantages | Higher cost of instrumentation and solvents | Requires derivatization for fatty acids, not suitable for thermolabile compounds | Lower resolution and sensitivity compared to HPLC and GC |
Alternatives to Ricinoleic Acid as a Reference Standard
While ricinoleic acid is the primary reference standard for castor oil-based products, other fatty acids can be used as reference standards in the broader context of natural product analysis, especially when analyzing other oils or fatty acid profiles.
-
Oleic Acid: A common monounsaturated fatty acid found in many natural oils, often analyzed alongside ricinoleic acid.[1][2]
-
Linoleic Acid: A common polyunsaturated fatty acid, also a component of castor oil, albeit in much smaller quantities.
-
Stearic Acid and Palmitic Acid: Common saturated fatty acids used for the general profiling of fatty acids in natural products.
The choice of an alternative reference standard depends on the specific fatty acid profile of the natural product being analyzed.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the analysis of ricinoleic acid.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the quantification of ricinoleic acid in various matrices, including polymeric nanoparticles.
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (65:35, v/v), acidified with 1.5% phosphoric acid.[3]
-
Standard Solution Preparation: Prepare a stock solution of ricinoleic acid standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Dilute the sample containing ricinoleic acid with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 0.8 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the ricinoleic acid peak based on the retention time of the standard. Quantify the amount of ricinoleic acid in the sample using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is commonly used for the analysis of fatty acids and requires derivatization.
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms)
Reagents:
-
Hexane
-
Potassium hydroxide (B78521) or sodium hydroxide
-
Sulfuric acid or boron trifluoride-methanol complex (for methylation)
-
Ricinoleic acid standard
Procedure:
-
Saponification and Methylation (Derivatization):
-
Hydrolyze the oil sample by refluxing with an alcoholic solution of potassium hydroxide.
-
Acidify the mixture and extract the free fatty acids.
-
Methylate the fatty acids by refluxing with methanol and a catalyst (e.g., sulfuric acid or BF3-methanol) to form fatty acid methyl esters (FAMEs).
-
-
Standard Preparation: Prepare a standard solution of ricinoleic acid methyl ester.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 100°C, hold for 3 minutes, then ramp to 240°C at a rate of 20°C/min.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
MS detector: Electron impact mode at 70 eV, scanning from m/z 50-500.
-
-
Analysis: Inject the FAMEs of the sample and the standard into the GC-MS system. Identify the methyl ricinoleate (B1264116) peak based on its retention time and mass spectrum. Quantify using the peak area relative to the standard.
Visualizations
Experimental Workflow for Ricinoleic Acid Analysis
The following diagram illustrates a general workflow for the analysis of ricinoleic acid in a natural product sample.
Caption: A general workflow for the analysis of ricinoleic acid from a natural product sample.
Signaling Pathway of Ricinoleic Acid's Laxative Effect
Ricinoleic acid is known to induce laxative effects through the activation of the prostaglandin (B15479496) EP3 receptor in intestinal smooth muscle cells. The following diagram illustrates this signaling pathway.
References
A Comparative Analysis of the Biological Activity of Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Ricinoleic acid with known inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Inhibitory Activity of Ricinoleic Acid
Ricinoleic acid, the primary fatty acid in castor oil, has demonstrated inhibitory effects on key enzymes involved in cellular signaling pathways: calcineurin (CN) and glycogen (B147801) synthase kinase-3β (GSK-3β).
Comparative Inhibitory Potency
The inhibitory potential of Ricinoleic acid against CN and GSK-3β is summarized below in comparison to well-established inhibitors.
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 |
| Ricinoleic Acid | Calcineurin (CN) | Ki = 33.7 µM |
| Tacrolimus (B1663567) (FK506) | Calcineurin (CN) | IC50 ≈ 0.2 µg/ml |
| Cyclosporin A | Calcineurin (CN) | IC50 ≈ 5-20 µg/ml[1] |
| Ricinoleic Acid | Glycogen Synthase Kinase-3β (GSK-3β) | Ki = 1.43 µM |
| CHIR-99021 | Glycogen Synthase Kinase-3β (GSK-3β) | IC50 = 6.7 nM[2] |
| SB-216763 | Glycogen Synthase Kinase-3β (GSK-3β) | IC50 = 34.3 nM[3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Ricinoleic acid and the points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcineurin (CN) Phosphatase Assay
This assay quantifies CN activity by measuring the release of inorganic phosphate (B84403) from a specific substrate.
Workflow Diagram:
Protocol:
-
Reagent Preparation: Prepare assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and CaCl2), a phosphopeptide substrate (e.g., RII phosphopeptide), recombinant human calcineurin, and the test inhibitor (Ricinoleic acid or known inhibitors).
-
Reaction Setup: In a 96-well plate, combine the assay buffer, calcineurin, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add the phosphopeptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction and Color Development: Terminate the reaction by adding a Malachite Green-based reagent, which forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of the solution at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released, which is proportional to the calcineurin activity. Determine the Ki or IC50 value for the inhibitor.
Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay
This assay measures the kinase activity of GSK-3β by quantifying the phosphorylation of a substrate.
Workflow Diagram:
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (containing HEPES, MgCl2, and DTT), a peptide substrate for GSK-3β, ATP, recombinant human GSK-3β, and the test inhibitor.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, GSK-3β, and the test inhibitor at various concentrations.[4]
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a europium-labeled anti-phospho-substrate antibody and an acceptor-labeled antibody are added.
-
Measurement: Measure the TR-FRET signal using a suitable plate reader.
-
Data Analysis: The signal is proportional to the GSK-3β activity. Calculate the Ki or IC50 value for the inhibitor.
β-Hexosaminidase Release Assay in RBL-2H3 Cells
This cellular assay assesses the inhibitory effect of a compound on the degranulation of mast cells, a key event in allergic and inflammatory responses.
Protocol:
-
Cell Culture and Sensitization: Culture RBL-2H3 rat basophilic leukemia cells and sensitize them with anti-dinitrophenyl (DNP) IgE.
-
Treatment: Treat the sensitized cells with various concentrations of the test inhibitor (Ricinoleic acid) for a specified duration.
-
Stimulation of Degranulation: Induce degranulation by adding DNP-BSA antigen.
-
Sample Collection: Collect the supernatant from each well.
-
Enzyme Assay: In a separate plate, mix the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubation and Termination: Incubate the plate to allow the enzymatic reaction to proceed, then stop the reaction with a stop buffer (e.g., glycine).
-
Measurement: Measure the absorbance of the product at 405 nm.
-
Data Analysis: The amount of β-hexosaminidase released is indicative of the extent of degranulation. Calculate the percentage of inhibition by the test compound.
Glucose Production Assay in H4IIE Rat Hepatoma Cells
This assay measures the effect of a compound on glucose production in liver cells, relevant for studying potential anti-diabetic properties.
Protocol:
-
Cell Culture: Culture H4IIE rat hepatoma cells in a 96-well plate.
-
Starvation and Treatment: Starve the cells in a glucose-free medium and then treat them with various concentrations of the test inhibitor (Ricinoleic acid).
-
Induction of Gluconeogenesis: Stimulate glucose production by adding gluconeogenic substrates such as lactate (B86563) and pyruvate.
-
Incubation: Incubate the cells for a defined period to allow for glucose production.
-
Sample Collection: Collect the cell culture medium.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).
-
Data Analysis: Determine the effect of the test compound on glucose production by comparing the glucose levels in treated and untreated cells.
References
- 1. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ricinoleic Acid's Therapeutic Tango with Prostaglandin Receptors: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches to validate the therapeutic targets of ricinoleic acid, the active component of castor oil. We delve into the experimental data supporting its mechanism of action and contrast it with alternative therapeutic agents.
Ricinoleic acid, a hydroxylated fatty acid, has long been recognized for its therapeutic effects, most notably its laxative properties. Modern research has identified its primary molecular targets as the prostaglandin (B15479496) E2 (PGE2) receptor subtypes 3 (EP3) and 4 (EP4).[1] Genetic validation studies, employing techniques such as gene knockout mice and small interfering RNA (siRNA), have been instrumental in confirming the crucial role of the EP3 receptor in mediating the physiological effects of ricinoleic acid.[2][3]
This guide will dissect the genetic methodologies used to validate these targets, present the quantitative data from key experiments, and compare the performance of ricinoleic acid with other modulators of the EP3 and EP4 receptors.
Genetic Validation of the EP3 Receptor as the Mediator of Ricinoleic Acid's Laxative Effect
The gold standard for genetic target validation often involves the use of knockout animal models. In the case of ricinoleic acid, studies utilizing mice genetically deficient in the EP3 receptor (Ptger3−/−) have provided definitive evidence of its role in mediating the laxative effects of castor oil.
Key Experimental Data:
| Experiment | Wild-Type Mice | EP3 Knockout (Ptger3−/−) Mice | EP4 Knockout (Ptger4−/−) Mice | Reference |
| Castor Oil-Induced Diarrhea | Strong diarrheal response | Completely unresponsive | Responded similarly to wild-type | [1] |
| Ricinoleic Acid-Induced Diarrhea | Strong laxative effect | Effect abrogated | Not reported in this specific study | |
| Intestinal Transit Time | Normal | Normal (in the absence of ricinoleic acid) | Normal (in the absence of ricinoleic acid) |
These findings strongly indicate that the EP3 receptor is the primary mediator of the laxative action of ricinoleic acid. The normal response in EP4 knockout mice suggests that while ricinoleic acid can activate EP4 receptors, this interaction is not essential for its purgative effect.
In Vitro Validation using siRNA
Further evidence for the role of EP3 and EP4 receptors comes from in vitro studies using siRNA to silence the expression of the corresponding genes in cell lines.
Key Experimental Data:
| Cell Line | Treatment | Effect on Calcium Mobilization | Reference |
| MEG-01 | Ricinoleic Acid + Control siRNA | Increased intracellular calcium | |
| MEG-01 | Ricinoleic Acid + EP3 siRNA pool | Strongly reduced calcium increase | |
| MEG-01 | Ricinoleic Acid + EP4 siRNA pool | Strongly reduced calcium increase |
These results corroborate the findings from the knockout mice studies, demonstrating that both EP3 and EP4 receptors are involved in the cellular response to ricinoleic acid.
Comparative Analysis: Ricinoleic Acid vs. Other EP Receptor Modulators
Understanding the therapeutic potential of ricinoleic acid requires a comparison with other compounds that target the EP3 and EP4 receptors.
Quantitative Comparison of Ricinoleic Acid and Other EP Receptor Modulators:
| Compound | Target(s) | Action | Potency/Affinity | Reference |
| Ricinoleic Acid | EP3, EP4 | Agonist | EC50 (EP3 in MEG-01) = 0.5 μM; IC50 (displacement of 3H-PGE2 from EP3) = 500 nM | |
| PGE2 | EP1, EP2, EP3, EP4 | Agonist | High affinity for all EP receptors | |
| L-798,106 | EP3 | Antagonist | Ki (human EP3) = 0.8 nM | |
| ONO-AE3-208 | EP4 | Antagonist | Ki (human EP4) = 1.3 nM | |
| Misoprostol | EP3 (and others) | Agonist | Synthetic prostaglandin E1 analog |
Ricinoleic acid acts as a selective agonist for EP3 and EP4 receptors, with a potency for EP3 activation that is about one order of magnitude less than that of the endogenous ligand, PGE2. In contrast, synthetic antagonists like L-798,106 and ONO-AE3-208 exhibit high affinity and selectivity for their respective receptors, offering more targeted therapeutic interventions.
Comparison with Other Laxatives
The mechanism of action of ricinoleic acid also differs from other classes of laxatives.
| Laxative Type | Example | Mechanism of Action |
| Stimulant (EP3 Agonist) | Ricinoleic Acid | Activates EP3 receptors on intestinal and uterine smooth muscle cells, leading to increased motility. |
| Osmotic | Polyethylene glycol (PEG) | Draws water into the colon, softening stool and increasing bowel movements. |
| Stimulant (other) | Senna, Bisacodyl | Irritate the intestinal lining, stimulating nerve endings to increase peristalsis. |
| Bulk-forming | Psyllium, Methylcellulose | Absorb water to form a bulky, emollient gel that distends the colon and promotes peristalsis. |
Unlike osmotic and bulk-forming laxatives, ricinoleic acid directly stimulates smooth muscle contraction via a specific receptor-mediated pathway.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language.
Caption: Ricinoleic Acid Signaling through EP3 and EP4 Receptors.
References
A Head-to-Head Comparison of Ricinoleic Acid and Structurally Similar Compounds in Modulating Inflammatory and Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ricinoleic acid (RA) and its structurally similar counterparts. By examining their performance in key biological assays and dissecting their mechanisms of action, this document serves as a valuable resource for researchers investigating novel therapeutic agents.
Structural and Functional Overview
Ricinoleic acid is a naturally occurring 12-hydroxy unsaturated fatty acid, making up about 90% of the fatty acids in castor oil.[1] Its unique hydroxyl group confers distinct physical and chemical properties that are central to its biological activities. This guide focuses on comparing RA with other fatty acids that share structural similarities, such as a similar carbon chain length or the presence of double bonds, but differ in key functional groups. The primary comparators are oleic acid, linoleic acid, and lesquerolic acid.
Table 1: Structural Comparison of Ricinoleic Acid and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Ricinoleic Acid | C18H34O3 | 298.46 | 18-carbon chain, one double bond, one hydroxyl group at C12[1] |
| Oleic Acid | C18H34O2 | 282.46 | 18-carbon chain, one double bond, no hydroxyl group |
| Linoleic Acid | C18H32O2 | 280.45 | 18-carbon chain, two double bonds, no hydroxyl group |
| Lesquerolic Acid | C20H38O3 | 326.51 | 20-carbon chain, one double bond, one hydroxyl group at C14 |
Comparative Efficacy in Biological Assays
The biological effects of ricinoleic acid and its analogs have been evaluated in various experimental models. A key study compared their ability to inhibit water and electrolyte absorption in everted hamster jejunal and ileal segments, a model relevant to the cathartic effect of castor oil.
Table 2: Comparative Inhibition of Water Absorption by Fatty Acids (2.0 mM Mucosal Concentration)
| Compound | Inhibition of Water Absorption (%) |
| Ricinoleate | ~50 |
| Ricinelaidate | ~50 |
| Linoleate | ~40 |
| Oleate | ~20 |
| Linelaidate | ~10 |
| Elaidate | <10 |
Data adapted from a study on everted hamster jejunal segments. The results indicate that the hydroxyl group and the cis configuration of the double bond in ricinoleic acid are important for its inhibitory effect on water absorption.[2]
Mechanistic Insights: Signaling Pathway Modulation
Ricinoleic acid exerts its effects through the modulation of several key signaling pathways, distinguishing it from its non-hydroxylated counterparts.
Tachykinin and Substance P Signaling
Ricinoleic acid exhibits a dual, capsaicin-like effect on sensory neurons, which is linked to neurogenic inflammation.[3] Initially, it can potentiate inflammation, but upon repeated application, it leads to an anti-inflammatory effect. This is mediated through its interaction with sensory neuropeptide signaling, particularly involving Substance P (SP) and its neurokinin-1 (NK1) receptor.[4]
Caption: Ricinoleic acid modulates the release of Substance P, which binds to the NK1 receptor, initiating a G-protein-mediated signaling cascade that leads to an inflammatory response.
Calcineurin Signaling Pathway
Ricinoleic acid has been shown to inhibit the Ca2+-signal transduction pathway. Specifically, it can inhibit the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
Caption: Ricinoleic acid inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, thereby suppressing downstream gene transcription.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling). The initial phase (0-1.5 hours) involves the release of histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) is mediated by prostaglandins, proteases, and lysosomal enzymes.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into control (vehicle), positive control (a standard anti-inflammatory drug like indomethacin), and test groups (ricinoleic acid and its analogs at various doses).
-
Administration: Test compounds are administered orally or topically 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema is calculated for each group relative to the control group. Statistical analysis is performed using appropriate methods like ANOVA followed by a post-hoc test.
Caption: Workflow for the carrageenan-induced paw edema assay.
Measurement of Substance P
Principle: Substance P levels in tissues or biological fluids can be quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Methodology (EIA):
-
Sample Preparation: Tissue samples are homogenized and extracted. Plasma or serum samples may require extraction to remove interfering substances.
-
Assay Procedure:
-
A plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG) is used.
-
Standards, controls, and samples are added to the wells, followed by a monoclonal antibody specific for Substance P and an enzyme-linked Substance P conjugate.
-
During incubation, the unlabeled Substance P in the sample competes with the enzyme-linked Substance P for binding to the primary antibody.
-
After washing, a substrate solution is added, and the color development is proportional to the amount of enzyme-linked Substance P bound.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Data Analysis: The concentration of Substance P in the samples is determined by comparing their absorbance to a standard curve. The intensity of the color is inversely proportional to the concentration of Substance P.
Conclusion
Ricinoleic acid demonstrates a unique biological profile, largely attributable to its hydroxyl group, which is absent in structurally similar fatty acids like oleic and linoleic acid. This functional group appears to be critical for its potent effects on water and electrolyte transport and its complex interactions with sensory neuron signaling pathways. The comparative data presented in this guide underscore the importance of this structural feature for its anti-inflammatory and signaling modulation activities. Further research into the specific molecular interactions of the hydroxyl group of ricinoleic acid with its biological targets will be crucial for the development of new therapeutic agents based on this scaffold.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Ricinoleic Acid Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of ricinoleic acid, a key component of castor oil with significant applications in the pharmaceutical and cosmetic industries. The focus is on the inter-laboratory performance of these methods, a critical aspect for ensuring the reliability and comparability of results across different research and quality control laboratories. While specific inter-laboratory validation studies for ricinoleic acid are not extensively published, this guide draws upon single-laboratory validation data and insights from broader proficiency testing programs for fatty acid analysis to provide a comprehensive overview.
Quantitative Method Performance
The selection of an appropriate analytical method for ricinoleic acid quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following table summarizes the performance characteristics of these methods based on published single-laboratory validation studies. It is important to note that inter-laboratory precision (reproducibility) is often wider than intra-laboratory precision (repeatability). Proficiency testing programs for general fatty acid analysis often show that the coefficient of variation between laboratories can be significantly higher than that observed within a single lab.
| Parameter | HPLC-DAD | HPTLC | GC-MS |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 1.112 µg/mL[1] | Lower than HPLC[1] | Not explicitly stated for ricinoleic acid |
| Limit of Quantification (LOQ) | 3.37 µg/mL[1] | Lower than HPLC[1] | Not explicitly stated for ricinoleic acid |
| Intra-assay Precision (%RSD) | 1.93%[1] | Satisfactory | <10% |
| Inter-assay Precision (%RSD) | 2.43% | Satisfactory | <10% |
| Accuracy/Recovery (%) | Not explicitly stated | Satisfactory | >84.8% |
| Reported Quantification in Castor Oil | ~93.7% | ~92.8% | ~94.1% |
Note: The values presented are indicative and can vary based on the specific experimental conditions and sample matrix.
Inter-laboratory Performance Insights from Proficiency Testing
Proficiency testing (PT) schemes, such as those organized by FAPAS and AOCS, provide valuable data on the inter-laboratory performance of analytical methods. These programs involve distributing homogenous samples to a number of laboratories and comparing their results. While not specific to ricinoleic acid, the results from fatty acid PT programs indicate that:
-
Method-dependent variability: Different methods can introduce systematic biases.
-
Laboratory-specific factors: Analyst experience, instrument calibration, and adherence to protocols significantly impact results.
-
Reproducibility: The coefficient of variation for the reproducibility of fatty acid analysis in inter-laboratory studies is typically in the range of 5-15%, which is higher than the intra-laboratory precision reported in the table above. For instance, a round robin test on free fatty acid determination in refined palm oil showed coefficients of variation between 3% and 4.5% among 27 laboratories.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the three compared methods.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the direct quantification of ricinoleic acid.
-
Sample Preparation: A 200 µL aliquot of the sample (e.g., nanocapsule formulation) is mixed with 200 µL of acetonitrile (B52724) and sonicated for 10 minutes. Then, 200 µL of the mobile phase is added, and the solution is filtered before injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6mm, 5µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 65:35 v/v), acidified with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector at 205 nm.
-
Retention Time: Approximately 7.5 minutes.
-
2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for ricinoleic acid quantification.
-
Sample Preparation (as methyl ester): The oil sample is subjected to transesterification to convert ricinoleic acid to its methyl ester.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates.
-
Mobile Phase: Toluene/ethyl acetate (B1210297) in various ratios.
-
Analysis: Densitometric analysis is performed with a TLC scanner.
-
Rf Value: Ricinoleic acid methyl ester has been reported with an Rf of 0.78.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method, often considered a reference method for fatty acid analysis.
-
Sample Preparation (as methyl ester): Saponification and methylation of the castor oil sample are performed to convert ricinoleic acid into its more volatile methyl ester derivative.
-
Chromatographic Conditions:
-
GC System: Agilent 7890A GC coupled with a 5975C MSD or equivalent.
-
Column: Rxi-17Sil MS column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 120°C held for 3 minutes, then ramped to 300°C at 10°C/min and held for 5 minutes.
-
Injector and Detector Temperature: 275°C.
-
MS Conditions: Electron impact ionization at 70 eV. Mass spectra are recorded in the range of m/z 50–500.
-
Retention Time: Ricinoleic acid methyl ester has been reported with a retention time of 9.9 minutes.
-
Visualizing the Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a proficiency test or round-robin test.
Caption: Workflow of an inter-laboratory validation study.
Conclusion
The quantification of ricinoleic acid can be reliably achieved using HPLC-DAD, HPTLC, and GC-MS. Single-laboratory validation data demonstrates good performance for all three methods. However, for ensuring consistency and comparability of data across different sites, participation in proficiency testing programs is highly recommended. These programs provide an objective measure of a laboratory's performance against its peers and are invaluable for identifying and mitigating potential analytical biases. The choice of method will ultimately depend on the specific application, available resources, and the desired level of analytical detail.
References
Safety Operating Guide
Navigating the Safe Disposal of Ricinoleic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ricinoleic acid, a fatty acid that constitutes about 90% of the fatty acids in castor oil, is widely used in various research and development applications. While it is a naturally derived substance and biodegradable, adherence to established disposal protocols is essential to ensure a safe laboratory environment and compliance with regulations.[1]
Health and Safety Considerations
Ricinoleic acid is generally not classified as a hazardous substance for transportation.[2][3] However, it can cause skin and eye irritation.[4] In case of contact, it is recommended to wash the affected area with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes. Ingestion may be harmful. Therefore, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, is crucial when handling this chemical.
Step-by-Step Disposal Procedures
The disposal of ricinoleic acid should always be in accordance with local, state, and federal regulations. As a general guideline, the following steps should be followed for the proper disposal of ricinoleic acid waste in a laboratory setting:
-
Waste Identification and Segregation:
-
Identify the waste stream containing ricinoleic acid.
-
Segregate ricinoleic acid waste from other chemical waste streams to avoid unintended reactions. Do not mix it with other waste.
-
Keep the waste in its original or a properly labeled, sealed container.
-
-
Spill Management:
-
In the event of a spill, absorb the ricinoleic acid with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Ensure the cleanup area is well-ventilated.
-
Prevent the spill from entering sewers or public waters.
-
-
Disposal of Uncontaminated Ricinoleic Acid:
-
For pure, uncontaminated ricinoleic acid, consult your institution's environmental health and safety (EHS) office for specific guidance.
-
While it is biodegradable, direct disposal down the drain is not recommended.
-
The preferred method is to offer surplus and non-recyclable solutions to a licensed disposal company.
-
-
Disposal of Contaminated Ricinoleic Acid and Associated Waste:
-
Any materials, such as paper towels, gloves, or absorbent pads, that are contaminated with ricinoleic acid should be disposed of as chemical waste.
-
Place these contaminated materials in a designated and properly labeled waste container.
-
Handle uncleaned containers as you would the product itself.
-
-
Final Disposal:
-
Arrange for the collection of the ricinoleic acid waste by a licensed chemical waste disposal contractor, as recommended by your institution's EHS department.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Quantitative Data Summary
No specific quantitative limits for the disposal of ricinoleic acid (e.g., concentration thresholds for different disposal routes) are provided in the reviewed safety data sheets. The consistent recommendation is to adhere to local, regional, and national regulations for chemical waste disposal.
| Parameter | Value | Source |
| Regulatory Status | Not regulated as a hazardous material for transportation (DOT, IATA, IMDG) | |
| Environmental Fate | The substance is biodegradable and unlikely to persist. |
Ricinoleic Acid Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ricinoleic acid in a laboratory setting.
Caption: Decision workflow for the proper disposal of ricinoleic acid waste.
References
Essential Safety and Operational Guide for Handling Ricinoleic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ricinoleic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel. While some sources classify Ricinoleic acid with low toxicity, others identify it as a hazardous substance causing skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, a cautious approach to handling is strongly recommended.
Hazard Identification and Personal Protective Equipment (PPE)
Ricinoleic acid is considered a hazardous substance by some classifications and may be irritating to the eyes, skin, and respiratory system. Ingestion may be harmful to an individual's health. Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles | Should be worn with side shields. Contact lenses should not be worn as they can absorb and concentrate irritants. |
| Skin | Chemical-resistant Gloves | PVC, Nitrile rubber, or other tested and approved gloves should be used. |
| Protective Clothing | Wear overalls, a lab coat, or a PVC apron to prevent skin contact. | |
| Safety Footwear | Rubber safety gumboots or other appropriate safety footwear is recommended. | |
| Respiratory | Ventilation/Respirator | Always handle in a well-ventilated area. If ventilation is insufficient or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter. |
Operational Protocol: Safe Handling and Storage
A systematic approach to handling ensures minimal risk. Follow these procedures for all work involving Ricinoleic acid.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is well-ventilated and an eye-wash unit is accessible. Read the Safety Data Sheet (SDS) thoroughly.
-
Donning PPE: Put on all required PPE as detailed in Table 1, ensuring gloves are inspected for integrity before use.
-
Handling: Avoid all personal contact, including the inhalation of vapors. Use equipment and containers made of appropriate materials like glass; do not use aluminum or galvanized containers. Keep containers sealed when not in use.
-
Prohibitions: Do not eat, drink, or smoke in the area where Ricinoleic acid is handled.
-
Post-Handling: After handling, wash hands and other exposed areas thoroughly with soap and water. Remove and launder contaminated clothing separately before reuse.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents, strong acids, and strong bases.
Emergency and Disposal Plans
Preparedness for emergencies is critical. The following protocols outline the response to spills and exposures, as well as proper disposal methods.
Emergency Spill Response:
In the event of a spill, immediate and appropriate action is required.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
